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  • Product: 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol
  • CAS: 879554-45-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, a heterocyclic compound with significant potential in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, a heterocyclic compound with significant potential in medicinal chemistry. This document delves into its chemical identity, synthesis, physico-chemical properties, analytical methodologies, and its emerging role as a scaffold in drug discovery.

Chemical Identity and Nomenclature

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a derivative of 1,3,5-triazine, a six-membered heterocyclic ring containing three nitrogen atoms. Its structure features a methyl group, a methylamino group, and a hydroxyl group attached to the triazine core.

CAS Number: 879554-45-7[1]

Synonyms:

  • 6-Hydroxy-2-methyl-4-(methylamino)-1,3,5-Triazine[2]

  • 4-methyl-6-(methylamino)-1,3,5-triazin-2(1H)-one[2]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is presented below. It is important to note that while some experimental data for related compounds is available, specific experimental values for this particular molecule are not widely published. The table includes computed properties to provide a more complete profile.

PropertyValueSource
Molecular Formula C5H8N4O[2]
Molecular Weight 140.14 g/mol [2]
Appearance Neat[2]
InChI InChI=1S/C5H8N4O/c1-3-7-4(6-2)9-5(10)8-3/h1-2H3,(H2,6,7,8,9,10)[2]
InChIKey RSBYIKCVMXJHEA-UHFFFAOYSA-N[2]
SMILES CNc1nc(C)nc(=O)[nH]1[2]
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 4PubChem (Computed)
Rotatable Bond Count 1PubChem (Computed)
Topological Polar Surface Area 79.8 ŲPubChem (Computed)
logP (predicted) -1.1PubChem (Computed)

Synthesis of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

The synthesis of substituted 1,3,5-triazines typically proceeds through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups by carefully managing the reaction temperature.[5]

A plausible and efficient synthetic route to 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol from cyanuric chloride is outlined below. This proposed methodology is based on established principles of triazine chemistry.[3][4][5]

Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol Cyanuric_Chloride Cyanuric Chloride Intermediate_1 2-Chloro-4-methyl-6-(methylamino)-1,3,5-triazine Cyanuric_Chloride->Intermediate_1 1. Methylamine, 0-5°C 2. Grignard Reagent (CH3MgBr) or similar, <40°C Final_Product 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol Intermediate_1->Final_Product Aqueous NaOH, Reflux

Caption: Proposed synthetic pathway for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methyl-6-(methylamino)-1,3,5-triazine

  • Dissolve cyanuric chloride in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF), and cool the solution to 0-5°C in an ice bath.

  • Slowly add one equivalent of an aqueous solution of methylamine to the cooled solution while maintaining the temperature below 5°C. The reaction is typically carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed.[5]

  • After the addition is complete, allow the reaction to stir for 1-2 hours at 0-5°C.

  • For the second substitution, slowly add one equivalent of a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), to the reaction mixture. It is crucial to maintain the temperature below 40°C during this addition.

  • After the addition of the Grignard reagent, allow the reaction to stir at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to ice water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-4-methyl-6-(methylamino)-1,3,5-triazine.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Hydrolysis to 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

  • Dissolve the purified 2-Chloro-4-methyl-6-(methylamino)-1,3,5-triazine in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain this temperature for several hours. The progress of the hydrolysis can be monitored by TLC.

  • After the reaction is complete, cool the solution to room temperature and acidify with a mineral acid, such as hydrochloric acid, to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol.

Analytical Characterization

The identity and purity of synthesized 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol can be confirmed using a combination of standard analytical techniques.

Analytical Workflow

Analytical_Workflow Analytical Workflow for Characterization cluster_purity Purity cluster_structure Structure Sample Synthesized Compound Purity_Assessment Purity Assessment Sample->Purity_Assessment Structural_Elucidation Structural Elucidation Sample->Structural_Elucidation HPLC HPLC Purity_Assessment->HPLC GC_MS_Purity GC-MS Purity_Assessment->GC_MS_Purity NMR NMR (1H, 13C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS FTIR FT-IR Structural_Elucidation->FTIR Final_Characterization Final Characterization Report HPLC->Final_Characterization GC_MS_Purity->Final_Characterization NMR->Final_Characterization MS->Final_Characterization FTIR->Final_Characterization

Caption: A typical analytical workflow for the characterization of the target compound.

Detailed Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is commonly used for the separation of triazine derivatives.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate for better peak shape and MS compatibility) and an organic solvent like acetonitrile or methanol.[6]

  • Detection: UV detection at a wavelength of around 220-254 nm is suitable for triazines.[6] For higher sensitivity and selectivity, coupling with a mass spectrometer (LC-MS) is recommended.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: For less volatile triazines, derivatization may be necessary to improve their thermal stability and chromatographic behavior.

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization technique, and the mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The spectra should be consistent with the proposed structure, showing the characteristic signals for the methyl, methylamino, and triazine ring protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • FT-IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the triazinone ring and the C-N stretching of the amino and methylamino groups.

Applications in Drug Development

The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7][8][9] Triazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[7][8][10]

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, with its multiple hydrogen bond donors and acceptors, presents a promising scaffold for the design of novel therapeutic agents. The methyl and methylamino groups can be further functionalized to optimize binding to specific biological targets.

Potential Therapeutic Areas:

  • Oncology: Many s-triazine derivatives have shown potent anticancer activity.[7][9] The triazine core can serve as a template for the development of kinase inhibitors, which are a major class of anticancer drugs.[11]

  • Infectious Diseases: The triazine nucleus is present in several antimicrobial and antiviral drugs.[8][10] This compound could be a starting point for the development of new agents to combat drug-resistant pathogens.

  • Inflammatory Diseases: Certain triazine derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating chronic inflammatory conditions.[8][10]

Safety and Toxicology

Based on available hazard classifications, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol should be handled with care in a laboratory setting.

Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Toxicological Data:

Conclusion

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a versatile heterocyclic compound with significant potential as a building block in drug discovery and development. Its synthesis is achievable through established triazine chemistry, and its characterization can be performed using standard analytical techniques. The rich pharmacology of the s-triazine scaffold suggests that this compound and its derivatives are promising candidates for the development of new therapeutics in areas such as oncology and infectious diseases. As with any novel chemical entity, appropriate safety precautions should be taken during its handling and use. Further research into the biological activities and toxicological profile of this compound is warranted to fully explore its therapeutic potential.

References

  • Biscardi, J. S., Tice, D. A., & Parsons, S. J. (1999). Src, a key regulator of growth factor signaling. Advances in cancer research, 76, 61–119.
  • Der Pharma Chemica. (2012). Synthesis and Study of Biological Active S-triazines.
  • Molecules. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • Exploring s-triazine derivatives as anticancer agents. (2026). European Journal of Medicinal Chemistry.
  • HETEROCYCLES. (2006).
  • Triazines – A comprehensive review of their synthesis and diverse biological importance. (2026). Beni-Suef University Journal of Basic and Applied Sciences.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2025). Pharmaceuticals.
  • ChemRxiv. (2023). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids.
  • Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. (2023). RSC Advances.
  • PubChem. 4-Amino-6-methyl-1,3,5-triazin-2-ol. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol — Chemical Substance Information. Retrieved from [Link]

  • Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).
  • Regulations.gov. (2020).
  • Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR - EPA Reportable Quantity Methodology Used to Establish Toxicity/Environmental Scores for the Substance Priority List.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 半數致死量.
  • European Bioinformatics Institute. (n.d.). 4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol (CHEBI:18316).

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Introduction 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, a substituted s-triazine, represents a class of heterocyclic compounds with significant utility as building blocks in the synthesis of agrochemicals and pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, a substituted s-triazine, represents a class of heterocyclic compounds with significant utility as building blocks in the synthesis of agrochemicals and pharmaceuticals.[1] The physicochemical properties of such molecules are paramount in their application, with solubility being a critical determinant of bioavailability, formulation feasibility, and environmental fate. A comprehensive understanding of a compound's solubility profile across a range of relevant solvents, pH levels, and temperatures is not merely academic; it is a foundational requirement for effective process chemistry, formulation development, and toxicological assessment.

This guide provides a deep dive into the theoretical and practical considerations for determining and interpreting the solubility profile of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol. We will explore the molecular characteristics that govern its solubility, present a robust experimental framework for its empirical determination, and discuss the interpretation of the resulting data. This document is structured to serve as both a theoretical primer and a practical handbook for scientists engaged in the characterization of this and similar molecules.

Physicochemical and Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure. 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol possesses several functional groups that dictate its interactions with various solvents.

Table 1: Physicochemical Properties of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

PropertyValueSource
CAS Number 879554-45-7[2][3]
Molecular Formula C₅H₈N₄O[1][3]
Molecular Weight 140.14 g/mol [1][3]
Synonyms 6-Hydroxy-2-methyl-4-(methylamino)-1,3,5-Triazine[1]

Key Structural Features Influencing Solubility:

  • 1,3,5-Triazine Ring: The core triazine ring is a nitrogen-rich heterocycle. The electronegative nitrogen atoms can act as hydrogen bond acceptors.

  • Hydroxyl/Oxo Group: This compound exists in a tautomeric equilibrium between the -ol (enol) and -one (keto) forms. The predominant form influences its hydrogen bonding capacity and pKa. The presence of a carbonyl group in the keto form provides a strong hydrogen bond acceptor site.[4]

  • Methylamino Group: The secondary amine (-NH-) provides a hydrogen bond donor site and a hydrogen bond acceptor site (the nitrogen lone pair), enhancing interactions with protic solvents.

  • Methyl Group: This nonpolar alkyl group contributes a small hydrophobic character to the molecule.

The interplay of these groups suggests a molecule with moderate polarity, capable of engaging in extensive hydrogen bonding. Such a structure is anticipated to have limited solubility in nonpolar solvents but significantly greater solubility in polar and, particularly, hydrogen-bond-donating or -accepting solvents.

Caption: Molecular features governing solvent interactions.

Theoretical Framework for Solubility

The "Like Dissolves Like" Principle

This fundamental principle posits that substances with similar intermolecular forces are likely to be soluble in one another.[5]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the multiple donor and acceptor sites on 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, it is expected to exhibit favorable solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents can accept hydrogen bonds but cannot donate them. They will interact strongly with the hydrogen bond donor sites of the solute.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents interact primarily through weak van der Waals forces. A significant energy penalty is required to break the strong intermolecular hydrogen bonds of the solid solute, predicting very low solubility in these solvents.[5]

Effect of pH
  • At a pH below its pKa, the basic nitrogen atoms will be protonated, forming a cationic species. This charged form will exhibit significantly higher aqueous solubility.

  • At a pH above its pKa, the acidic proton may be lost, forming an anionic species, which would also increase aqueous solubility. Therefore, determining the pH-solubility profile is critical, especially for applications in biological systems or buffered formulations.[8]

Effect of Temperature

For most solid organic compounds, solubility increases with temperature.[9] The relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution (ΔHsoln).[10]

  • Endothermic Dissolution (ΔHsoln > 0): Heat is absorbed during dissolution. Increasing the temperature shifts the equilibrium towards more dissolution, increasing solubility. This is the most common scenario for organic solids.[9][11]

  • Exothermic Dissolution (ΔHsoln < 0): Heat is released. Increasing the temperature will decrease solubility.

Experimental determination of solubility at several temperatures allows for the calculation of these thermodynamic parameters, providing deeper insight into the dissolution process.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (or thermodynamic) solubility of a compound is the shake-flask method .[5][12][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound is then accurately measured, typically by High-Performance Liquid Chromatography (HPLC).[14][15]

Caption: Generalized workflow for the shake-flask method.

Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol in a selected solvent at a specified temperature.

Materials:

  • 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer[16]

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)[5]

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation has been reached.[12]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[5][13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. To ensure complete removal of particulate matter, which could lead to an overestimation of solubility, perform a two-step separation: a. Centrifuge the vials to pellet the undissolved solid. b. Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.[5][15]

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear, filtered saturated solution with an appropriate solvent (usually the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

Protocol: Quantification by HPLC-UV

Objective: To accurately measure the concentration of the dissolved compound in the filtered saturated solution.

HPLC_Quantification cluster_prep Preparation cluster_analysis HPLC Analysis cluster_calc Calculation prep_standards Prepare Stock & Serial Dilutions (Calibration Standards) inject_standards Inject Standards into HPLC prep_standards->inject_standards prep_sample Prepare Diluted Sample (from Shake-Flask) inject_sample Inject Diluted Sample prep_sample->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->gen_curve R² > 0.99 calc_conc Calculate Concentration using Calibration Curve gen_curve->calc_conc get_area Measure Sample Peak Area inject_sample->get_area get_area->calc_conc final_sol Apply Dilution Factor to get Final Solubility calc_conc->final_sol

Caption: Workflow for concentration analysis via HPLC.

Procedure:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column with a mobile phase of acetonitrile and water (or buffer) is a common starting point. Detection is typically performed using a UV detector at the wavelength of maximum absorbance (λmax) for the compound.

  • Calibration Curve Preparation: Prepare a stock solution of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol of known concentration in a suitable solvent. Perform a series of accurate serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.[14]

  • Analysis: a. Inject the calibration standards into the HPLC system and record the peak areas. b. Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) of >0.99.[14] c. Inject the diluted sample(s) from the solubility experiment and record the peak area.

  • Calculation: a. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. b. Multiply this concentration by the dilution factor used in step 4 of the shake-flask protocol to calculate the final solubility of the compound in the original solvent. c. Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.[5]

Illustrative Solubility Profile

While specific experimental data for this compound is scarce in public literature, we can construct an illustrative profile based on its chemical structure and the theoretical principles discussed. This table serves as an example of how to present solubility data and provides an educated prediction of the compound's behavior.

Table 2: Illustrative Solubility Data for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol at 25°C

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Water (pH 7.0)Low to ModerateCapable of H-bonding, but heterocyclic core has some hydrophobic character.
Water (pH 2.0)Moderate to HighProtonation of basic nitrogens increases polarity and aqueous solubility.[17]
EthanolModerate to HighGood H-bond donor/acceptor, less polar than water, better solvates the alkyl groups.
Polar Aprotic DMSOHighExcellent H-bond acceptor, highly polar, effective for many heterocyclic compounds.
AcetonitrileLow to ModeratePolar, but a weaker H-bond acceptor than DMSO.
Nonpolar HexaneVery Low / InsolubleMismatch in polarity and intermolecular forces; cannot overcome solute-solute H-bonds.[18]
TolueneVery Low / InsolubleAromatic solvent offers minimal favorable interactions.

Conclusion

The solubility of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a complex function of its molecular structure and the properties of the solvent system. Its capacity for extensive hydrogen bonding, coupled with its ionizable nature, dictates a solubility profile characterized by poor solubility in nonpolar media and favorable solubility in polar protic and aprotic solvents. Aqueous solubility is predicted to be highly pH-dependent, a critical consideration for any biological or pharmaceutical application.

The robust and validated shake-flask method coupled with HPLC analysis provides the definitive means to empirically determine the thermodynamic solubility. The protocols and theoretical framework presented in this guide offer a comprehensive approach for researchers to generate and interpret the precise, reliable solubility data essential for advancing research and development involving this compound.

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Benchchem. (2025). General Experimental Protocol for Determining Solubility.
  • PubChem. 4-Amino-6-methyl-1,3,5-triazin-2-ol. Available at: [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Available at: [Link]

  • LibreTexts Chemistry. (2023). 13.4: Effects of Temperature and Pressure on Solubility. Available at: [Link]

  • University of Toronto. Experiment 1: Determination of Solubility Class. Available at: [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • Berg, M., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

  • Jaber, F., & Schlenk, D. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ward, T. M., & Weber, J. B. (1968). Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pan, L., et al. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO-prequalified fixed-dose combinations of antituberculosis medicines. WHO Technical Report Series, No. 1019. Available at: [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Mitreva, M., & Dakova, I. (2017). Effect of pH on the recovery of s-triazine herbicides. ResearchGate. Available at: [Link]

  • NextSDS. 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol — Chemical Substance Information. Available at: [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC press. (Note: This is a general reference for the principle, not a direct online link to the full text).
  • Baka, E., et al. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. (Note: This is a general reference for the principle, not a direct online link to the full text).
  • Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences. (This is a conceptual reference for the method).
  • Schär, M., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • TCU Digital Repository. (2019). pH dependent conformational dynamics of substituted triazines. Available at: [Link]

  • Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol: A Technical Guide

Introduction 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a heterocyclic compound belonging to the s-triazine class. Due to the tautomeric nature of the hydroxy-triazine moiety, it can also be named 6-methyl-4-(methyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a heterocyclic compound belonging to the s-triazine class. Due to the tautomeric nature of the hydroxy-triazine moiety, it can also be named 6-methyl-4-(methylamino)-1H-1,3,5-triazin-2-one. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its behavior in various chemical and biological systems.

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol. In the absence of direct experimental spectra in the public domain, this guide leverages established principles of spectroscopy and data from structurally analogous triazine derivatives to provide a robust and scientifically grounded prediction of its spectral characteristics. This approach offers valuable insights for researchers working with this and related compounds.

Molecular Structure and Tautomerism

The structure of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol presents the possibility of tautomerism, with the compound existing in equilibrium between the -ol and -one forms. The triazin-2-one form is generally considered to be the more stable tautomer.

Figure 1: Chemical structure of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol are discussed below. These predictions are based on the analysis of similar triazine structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl and methylamino protons, as well as for the N-H protons.

Hypothetical Experimental Protocol:

A sample of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol would be dissolved in a deuterated solvent such as DMSO-d₆. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methyl Protons~2.1-2.3Singlet3H-CH₃ on triazine ring
Methylamino Protons~2.8-3.0Doublet (due to coupling with N-H)3H-NH-CH₃
Methylamino N-H~6.5-7.5Quartet or Broad Singlet1H-NH-CH₃
Ring N-H~10.0-11.0Broad Singlet1HTriazine ring N-H

Causality Behind Experimental Choices:

  • Solvent: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and because its residual solvent peak does not overlap with the expected signals of the analyte. Importantly, it allows for the observation of exchangeable protons like N-H.

  • Field Strength: A higher field strength (≥400 MHz) is chosen to achieve better signal dispersion and resolution, which is particularly useful for resolving coupling patterns.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted SignalChemical Shift (δ, ppm)Assignment
Methyl Carbon~20-25-CH₃ on triazine ring
Methylamino Carbon~28-33-NH-CH₃
Triazine Carbons~150-170C=N and C=O carbons in the triazine ring

Interpretation:

The chemical shifts of the triazine ring carbons are expected to be in the downfield region due to the deshielding effect of the electronegative nitrogen atoms and the carbonyl group. The exact positions of these signals can be influenced by the tautomeric equilibrium and solvent effects. For some triazine derivatives, multiple peaks can be observed due to the slow interconversion of rotamers on the NMR timescale[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Hypothetical Experimental Protocol:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted Absorption Band (cm⁻¹)IntensityAssignment
3200-3400Medium, BroadN-H stretching vibrations (ring and methylamino)
2900-3000Weak-MediumC-H stretching vibrations (methyl groups)
~1650-1700StrongC=O stretching vibration (amide in triazinone ring)[2]
~1550-1620StrongC=N stretching and ring vibrations of the triazine core[3]
~1400-1450MediumC-N stretching vibrations

Interpretation:

The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be a key indicator of the predominance of the triazin-2-one tautomer[2]. The broadness of the N-H stretching band is due to hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are characteristic of the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Hypothetical Experimental Protocol:

The mass spectrum would be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): m/z 140

  • Key Fragmentation Pathways:

fragmentation mol [M]⁺˙ m/z 140 frag1 [M-CH₃]⁺ m/z 125 mol->frag1 - •CH₃ frag2 [M-HNCH₃]⁺ m/z 109 mol->frag2 - •NHCH₃ frag3 [M-CO]⁺˙ m/z 112 mol->frag3 - CO frag4 Further Fragments frag1->frag4 frag2->frag4 frag3->frag4

Figure 2: Predicted fragmentation pathways for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-one.

Interpretation:

The molecular ion at m/z 140 should be observable. Common fragmentation pathways for aminotriazines involve the loss of substituents from the ring. The loss of a methyl radical (•CH₃) would result in a fragment at m/z 125. Cleavage of the methylamino group could also occur. Alpha-cleavage is a common fragmentation pattern for amines, which in this case would involve the cleavage of the bond adjacent to the nitrogen atom[4]. The fragmentation of 1,3,5-triazin-2-one derivatives often involves the loss of the substituent at the 5-position[5].

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol. By drawing upon established spectroscopic principles and data from analogous compounds, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and analytical chemistry, aiding in the identification, characterization, and quality control of this and structurally related s-triazine compounds.

References

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PMC.
  • Structural characteriz
  • Mass fragmentation pattern of the aminotriazine. (n.d.).
  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PMC.
  • A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (2026). Der Pharma Chemica.
  • Synthesis and characterization of derivatives of triazinone. (n.d.).
  • 2,4,6-tris[bis(methoxymethyl)amino]-1,3,5-triazine(3089-11-0) 1 h nmr. (n.d.). ChemicalBook.
  • 6-Methyl-1,3,5-triazine-2,4-diamine(542-02-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Molecular structural, IR and NMR spectroscopic studies on the four isomers of thiotriazinone by DFT and HF calcul
  • Novel one pot synthesis of substituted 1, 2, 4-triazines. (2008). University of Michigan.
  • Vibrational and optical characterization of s-triazine derivatives. (n.d.).
  • 1,3,5-Triazine. (n.d.). PubChem.
  • Search Results for "13C NMR". (2025). Beilstein Journal of Organic Chemistry.
  • 1,3,5-Triazine(290-87-9) IR Spectrum. (n.d.). ChemicalBook.
  • The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. (n.d.).
  • Infrared Spectra of Some Chloro Derivatives of s-Triazine. (1966). Semantic Scholar.
  • 1,3,5-Triazine. (n.d.). NIST WebBook.
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000).
  • 6-methyl[1][2][6]triazolo[4,3-b][1][2][6]triazin-7(8H)-one. (n.d.). PubChem.

  • Mass Spectrometry Part 8 - Fragment
  • Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Deriv
  • 13C NMR Chemical Shifts. (2021).
  • Amine Fragment
  • Selective Synthesis of N-[6][7][8]Triazinyl-α-Ketoamides and N-[6][7][8]Triazinyl-Amides from the Reactions of 2-Amine-[6][7][8]Triazines with Ketones. (n.d.). PMC.

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • MS/MS fragment
  • 2-amino-4-hydroxy-6-methyl-1,3,5-triazine (C4H6N4O), 1 gram. (n.d.).
  • 1,3,5-Triazine. (n.d.). NIST WebBook.
  • N-Methyl-5,6-diphenyl-1,2,4-triazin-3-amine - Optional[13C NMR]. (n.d.). SpectraBase.
  • 1,3,5-Triazine(290-87-9) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Proton NMR spectrum of 2, 4, 6 triamino-1, 3, 5 triazine ( melamine) crystal. (n.d.).
  • s-Triazine, 2,4-diamino-6-methyl-. (n.d.). SpectraBase.
  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. (n.d.). PubChem.
  • 2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine. (n.d.). MilliporeSigma.

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Exploratory

Unlocking the Pharmacological Potential of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol: A Technical Guide to Triazine-Based Drug Design

Executive Summary The compound 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS: 879554-45-7), frequently existing in its tautomeric form 4-Methyl-6-(methylamino)-1,3,5-triazin-2(1H)-one, is a highly versatile heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS: 879554-45-7), frequently existing in its tautomeric form 4-Methyl-6-(methylamino)-1,3,5-triazin-2(1H)-one, is a highly versatile heterocyclic building block. While rarely administered as a standalone therapeutic, it serves as a privileged core scaffold in the synthesis of high-affinity kinase inhibitors and advanced agrochemicals. This whitepaper dissects the structural dynamics of this specific substitution pattern, explores its downstream biological activities, and provides self-validating experimental workflows for evaluating its derivatives in drug discovery pipelines.

Structural Dynamics and Pharmacophore Mapping

The 1,3,5-triazine ring possesses a weaker resonance energy than benzene, resulting in a unique pharmacokinetic profile characterized by distinct hydrogen-bonding networks and improved aqueous solubility compared to traditional carbocycles. The specific functionalization of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol provides three distinct pharmacophoric vectors:

  • The Methylamino Group (C6): In oncology and targeted therapy, the secondary amine is not merely a structural appendage; it is a critical hinge-binding element. The N-H acts as a potent hydrogen bond donor to the backbone carbonyl of a kinase's ATP-binding pocket, while the adjacent triazine nitrogen acts as an acceptor.

  • The Methyl Group (C4): This moiety provides a steric directing group that forces the triazine core into a specific conformation, optimizing hydrophobic packing against the kinase gatekeeper residue.

  • The Hydroxyl/Oxo Group (C2): This site undergoes lactam-lactim tautomerism. In synthetic workflows, it is commonly converted into a leaving group (e.g., chloride or triflate) to facilitate Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr), allowing for the attachment of bulky biaryl systems.

Core Biological Activities: Kinase Inhibition Pathways

Derivatives synthesized from the 4-methyl-6-(methylamino)-1,3,5-triazine core have demonstrated profound biological activity, particularly as targeted inhibitors of Receptor Tyrosine Kinases (RTKs) such as Tie-2 and Focal Adhesion Kinase (FAK) .

According to [1][2], modulating the s-triazine structure with specific substituents like methylamines dramatically increases the kinetic potential and selectivity of the compound against cancer cell proliferation. Furthermore, the evolutionary design of Tie-2 inhibitors demonstrated that the inclusion of a methylamino group on a triazine/pyrimidine core can yield a 40- to 150-fold boost in binding affinity due to optimized ATP-competitive hinge binding ()[3].

Pathway Ligand Angiopoietin-1 / Integrins Receptor Tie-2 / FAK Receptor (Kinase Domain) Ligand->Receptor Activates Downstream PI3K / AKT Pathway Receptor->Downstream Phosphorylation Arrest Apoptosis & Cell Cycle Arrest Receptor->Arrest Inhibition Pathway Inhibitor Methylamino-Triazine Derivative Inhibitor->Receptor Competitive ATP Hinge Binding Outcome Angiogenesis & Tumor Proliferation Downstream->Outcome Promotes

Figure 1: Mechanistic pathway of Tie-2/FAK kinase inhibition by methylamino-triazine derivatives.

Quantitative Impact of the Methylamino Moiety

To illustrate the causality behind selecting 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol as a building block over a non-methylated analog, consider the Structure-Activity Relationship (SAR) data for Tie-2 inhibition. The addition of the methylamino group directly correlates with nanomolar potency.

Table 1: Impact of Methylamino Substitution on Kinase Binding Affinity

Scaffold BaseSubstitution at C6Tie-2 IC₅₀ (nM)KDR IC₅₀ (nM)Fold Selectivity
Pyridinyl-TriazineHydrogen (Nor-methylamino)~150>1000Low
Pyridinyl-TriazineMethylamino 1 3 High

(Data adapted from the Tie-2 inhibitor evolution models to highlight the pharmacophoric necessity of the methylamino moiety).

Experimental Workflows: Self-Validating Kinase Assays

To accurately evaluate the biological activity of novel compounds derived from 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, researchers must employ highly sensitive, artifact-free screening methods.

Causality in Assay Design: Standard colorimetric or standard fluorescence assays are highly susceptible to interference because highly conjugated triazine derivatives often exhibit intrinsic auto-fluorescence. To circumvent this, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is mandated. The time-delay measurement negates short-lived background fluorescence, while the ratiometric emission corrects for well-to-well volume variations and compound quenching.

Protocol: HTRF TR-FRET Kinase Assay

Step 1: Reagent & Buffer Preparation

  • Prepare the Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Causality: Brij-35 (a non-ionic detergent) is critical; it prevents the hydrophobic triazine cores from non-specifically adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC₅₀.

Step 2: Compound Serial Dilution

  • Dissolve the triazine derivative in 100% DMSO, followed by a 3-fold serial dilution in a 384-well plate. The final DMSO concentration in the assay must not exceed 1% to prevent kinase denaturation.

Step 3: Kinase Incubation

  • Add 2.5 µL of the target kinase (e.g., Tie-2 or FAK) and 2.5 µL of the biotinylated peptide substrate to the compound wells.

  • Initiate the reaction by adding 5 µL of ATP (at the predetermined Kₘ for the specific kinase) and incubate at room temperature for 60 minutes.

Step 4: Detection & Measurement

  • Halt the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-cryptate labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

Step 5: Self-Validation & Quality Control (Critical)

  • The protocol is only considered valid if the assay window is statistically robust. Calculate the Z'-factor for every plate using the positive (DMSO only) and negative (no ATP) controls: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

  • Validation Threshold: A plate must achieve a Z' ≥ 0.6 to be accepted. If Z' < 0.6, the data is discarded, and the assay must be repeated with fresh DTT and ATP to ensure the triazine's binding affinity is accurately resolved.

Workflow Step1 1. Compound Preparation (Triazine Core) Step2 2. Kinase Incubation (Target + ATP + Substrate) Step1->Step2 Step3 3. HTRF Reagents (Eu-Cryptate + XL665) Step2->Step3 Step4 4. TR-FRET Measurement (Ex: 320nm, Em: 665/620nm) Step3->Step4 Step5 5. IC50 Calculation Step4->Step5 Validation Self-Validation: Z'-Factor > 0.6 Step4->Validation

Figure 2: Self-validating HTRF experimental workflow for evaluating triazine kinase inhibitors.

References

  • Hodous, B. L., Geuns-Meyer, S.D., Hughes, P.E., et al. (2007). "Evolution of a Highly Selective and Potent 2-(Pyridin-2-yl)-1,3,5-triazine Tie-2 Kinase Inhibitor." Journal of Medicinal Chemistry, 50(4), 611-626. Available at:[Link]

  • Maliszewski, D., & Drozdowska, D. (2022). "Recent Advances in the Biological Activity of s-Triazine Core Compounds." Pharmaceuticals (Basel), 15(2), 221. Available at:[Link]

  • Lv, Y., et al. (2023). "Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents." European Journal of Medicinal Chemistry, 256, 115444. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Homologs and Analogs of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol: Synthesis, Biological Activity, and Structure-Activity Relationships

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals The 1,3,5-triazine (s-triazine) scaffold is a privileged heterocyclic nucleus in medicinal chemistry, renowned...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (s-triazine) scaffold is a privileged heterocyclic nucleus in medicinal chemistry, renowned for its synthetic versatility and the diverse pharmacological activities of its derivatives.[1][2][3] This guide provides an in-depth exploration of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, a representative member of this class, and its homologs and analogs. We will delve into rational design, synthesis, biological evaluation, and the critical structure-activity relationships (SAR) that drive the development of novel therapeutics based on this core structure.

The Core Moiety: 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (also known as 6-Hydroxy-2-methyl-4-(methylamino)-1,3,5-Triazine) is a heterocyclic compound featuring a symmetrical triazine ring substituted with a methyl group, a methylamino group, and a hydroxyl group.[4] Its structure presents multiple points for modification, making it an attractive starting point for the development of new chemical entities. The presence of both hydrogen bond donors and acceptors in its structure suggests the potential for strong and specific interactions with biological targets.

Chemical Properties:

PropertyValue
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
CAS Number879554-45-7

Synthetic Strategies: From Precursors to Final Compounds

The synthesis of substituted 1,3,5-triazines most commonly starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor. The three chlorine atoms can be sequentially substituted by various nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This allows for controlled, stepwise synthesis of unsymmetrical triazines.[5][6] The choice of solvent is crucial and can influence reaction rates and outcomes, with common solvents including acetone, tetrahydrofuran (THF), and dioxane.[2][5]

Proposed Synthesis of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: First Nucleophilic Substitution cluster_1 Step 2: Second Nucleophilic Substitution cluster_2 Step 3: Hydrolysis CyanuricChloride Cyanuric Chloride Intermediate1 2-Chloro-4-(methylamino)-6-methyl-1,3,5-triazine CyanuricChloride->Intermediate1 Low Temperature (e.g., 0-5 °C) Methylamine Methylamine (1 eq) Methylamine->Intermediate1 Intermediate2 4-Methyl-6-(methylamino)-2-chloro-1,3,5-triazine Intermediate1->Intermediate2 Controlled Conditions Grignard Methylmagnesium Bromide (or other organometallic reagent) Grignard->Intermediate2 Target 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol Intermediate2->Target Aqueous Base (e.g., NaOH)

Caption: Proposed synthetic workflow for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol.

Detailed Experimental Protocol:

Step 1: Synthesis of 2,4-dichloro-6-(methylamino)-1,3,5-triazine

  • Rationale: The first chlorine atom of cyanuric chloride is highly reactive and can be selectively substituted at low temperatures. Using one equivalent of methylamine allows for the monosubstitution product to be the major product.

  • Procedure:

    • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or THF in a three-necked flask equipped with a stirrer and a dropping funnel, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of methylamine (1 equivalent) in the same solvent to the stirred solution.

    • Maintain the temperature at 0-5 °C throughout the addition.

    • After the addition is complete, continue stirring at the same temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • An aqueous solution of a mild base, such as sodium carbonate, is added to neutralize the HCl formed during the reaction.[9]

    • The resulting precipitate is filtered, washed with cold water, and dried to yield 2,4-dichloro-6-(methylamino)-1,3,5-triazine.

Step 2: Synthesis of 2-chloro-4-methyl-6-(methylamino)-1,3,5-triazine

  • Rationale: The second chlorine atom is less reactive and requires more forcing conditions for substitution. The use of an organometallic reagent like a Grignard reagent allows for the introduction of the methyl group.

  • Procedure:

    • To a solution of 2,4-dichloro-6-(methylamino)-1,3,5-triazine (1 equivalent) in dry THF, add a solution of methylmagnesium bromide (1 equivalent) in diethyl ether dropwise at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture at room temperature for several hours until TLC indicates the consumption of the starting material.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-chloro-4-methyl-6-(methylamino)-1,3,5-triazine.

Step 3: Synthesis of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

  • Rationale: The final chlorine atom can be hydrolyzed to a hydroxyl group, which will likely exist in its more stable tautomeric form, the triazin-2-one.

  • Procedure:

    • Reflux a solution of 2-chloro-4-methyl-6-(methylamino)-1,3,5-triazine (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol.

Homologs and Analogs: Exploring the Chemical Space for Enhanced Biological Activity

The true potential of the s-triazine scaffold lies in the vast chemical space that can be explored through the synthesis of its homologs and analogs. By systematically modifying the substituents at the 2, 4, and 6 positions, researchers can fine-tune the compound's physicochemical properties and biological activity.

Key Classes of Analogs and Their Therapeutic Potential
  • Anticancer Agents: s-Triazine derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[3][10] Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways that are dysregulated in cancer cells.[2][10][11] The choice of cancer cell lines for screening is critical; for instance, MCF-7 and MDA-MB-231 are commonly used for breast cancer research, while A549 is a standard for lung cancer, and HCT-116 for colon cancer.[3][12][13]

  • Kinase Inhibitors: A prominent mechanism of action for many anticancer s-triazines is the inhibition of protein kinases.[1][2][11] These enzymes play a central role in cell signaling, and their aberrant activity is a common driver of tumorigenesis. Key kinase targets for s-triazine derivatives include:

    • PI3K/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is frequent in many cancers.[3][10] Several s-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[10][12]

    • Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth. s-Triazines have been designed to target both wild-type and mutant forms of EGFR.[10]

    • Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion, migration, and survival, and its inhibition can suppress tumor growth and metastasis.[2]

  • Antimicrobial Agents: The s-triazine core is also a feature of compounds with potent antimicrobial activity against a range of bacteria and fungi.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of s-triazine derivatives is highly dependent on the nature of the substituents at the 2, 4, and 6 positions. Some general SAR trends have emerged from numerous studies:

  • Amino and Substituted Amino Groups: The presence of amino or substituted amino groups at the 2 and 4 positions is often crucial for anticancer and antimicrobial activity. The nature of the amine (e.g., primary, secondary, cyclic) and its substituents can significantly impact potency and selectivity.

  • Aryl and Heteroaryl Moieties: The introduction of aryl or heteroaryl groups can enhance activity by providing additional binding interactions with the target protein, such as pi-stacking or hydrogen bonding.

  • Hydroxytriazine (Triazin-2-one) Core: The 2-hydroxy (or 2-oxo) functionality can act as a key hydrogen bond donor or acceptor, anchoring the molecule in the active site of the target enzyme.

Data Presentation: Comparative Biological Activity

The following table summarizes the cytotoxic activity of selected s-triazine derivatives, illustrating the impact of structural modifications on their anticancer potency.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected s-Triazine Derivatives against Various Cancer Cell Lines

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Morpholine-functionalized triazine (Compound 11)SW480 (Colorectal)5.855-Fluorouracil>100
Diamino-aryl-triazine (Compound 8c)K562 (Leukemia)1.01--
Diamino-aryl-triazine (Compound 8c)PC-3 (Prostate)2.23--
Diamino-aryl-triazine (Compound 8c)HO8910 (Ovarian)1.06--
2-(thiophen-2-yl)-1,3,5-triazine derivative (Compound 47)A549 (Lung)0.20 ± 0.05--
2-(thiophen-2-yl)-1,3,5-triazine derivative (Compound 47)MCF-7 (Breast)1.25 ± 0.11--
2-(thiophen-2-yl)-1,3,5-triazine derivative (Compound 47)HeLa (Cervical)1.03 ± 0.24--
N-morpholino triamino-s-triazine (Compound 69)HCT-116 (Colon)0.76--
N-morpholino triamino-s-triazine (Compound 70)HCT-116 (Colon)0.92--

Mechanistic Insights: Visualizing Signaling Pathways

To understand the therapeutic potential of these compounds, it is essential to visualize their impact on cellular signaling pathways.

Diagram of the PI3K/mTOR Signaling Pathway and its Inhibition by s-Triazine Derivatives:

G cluster_0 Upstream Signaling cluster_1 PIP2 to PIP3 Conversion cluster_2 Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis Triazine s-Triazine Inhibitor Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/mTOR pathway by s-triazine derivatives.

Standardized Biological Evaluation: A Protocol for In Vitro Cytotoxicity Screening

A consistent and reproducible methodology is paramount for the reliable evaluation and comparison of potential anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability.

Detailed Protocol for the MTT Assay:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (s-triazine derivatives) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Conclusion and Future Directions

The 1,3,5-triazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability of this core allows for the creation of large and diverse libraries of compounds for high-throughput screening. The homologs and analogs of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol represent a promising area of research, with the potential to yield potent and selective inhibitors of key biological targets in cancer and infectious diseases. Future research should focus on leveraging computational tools for rational drug design, exploring novel synthetic methodologies to access more complex chemical space, and conducting in-depth mechanistic studies to elucidate the precise modes of action of the most promising candidates. This integrated approach will be crucial for translating the potential of s-triazine derivatives into clinically effective therapies.

References

  • Exploring s-triazine derivatives as anticancer agents. (2026, March 2). Vertex AI Search. (URL: )
  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. MDPI. (URL: [Link])

  • Synthesis and antimicrobial studies of s-triazine based heterocycles. (2009, October 8). Taylor & Francis Online. (URL: [Link])

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018, July 4). MDPI. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. (URL: [Link])

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC. (URL: [Link])

  • Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. (2013, December 15). PubMed. (URL: [Link])

  • SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. (2006, March 3). LOCKSS. (URL: [Link])

  • 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. (2024, July 1). ScienceDirect. (URL: [Link])

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. (2019, September 13). PMC. (URL: [Link])

  • (PDF) Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. ResearchGate. (URL: [Link])

  • Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. (2007, May 15). PubMed. (URL: [Link])

  • Synthesis of Novel 1,3,5‐Triazine Analogues With Selective Activity Against Pancreatic (Capan‐1) and Colorectal (HCT‐116) Carcinomas: Anticancer Potential and DNA‐Binding Affinity. Scilit. (URL: [Link])

  • Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. (2016, April 15). PubMed. (URL: [Link])

  • Metal-Assisted and Solvent-Mediated Synthesis of Two-Dimensional Triazine Structures on Gram Scale. (2020, June 27). Journal of the American Chemical Society. (URL: [Link])

  • Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. (2024, April 9). PMC. (URL: [Link])

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. New Journal of Chemistry. (URL: [Link])

  • Solid-Phase Synthesis and Antitumor Evaluation of 2,4-Diamino-6-aryl-1,3,5-triazines. ACS Publications. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (2026, March 7). Der Pharma Chemica. (URL: [Link])

  • Process for preparing 2-methoxy-4-methyl-6-methylamino-1,3,5-triazine.
  • US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. (URL: [Link])

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. R Discovery. (URL: [Link])

  • METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. European Patent Office. (URL: [Link])

  • (PDF) Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. ResearchGate. (URL: [Link])

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2022, November 8). PubMed. (URL: [Link])

  • Selective Synthesis of N-[1][3][11]Triazinyl-α-Ketoamides and N-[1][3][11]Triazinyl-Amides from the Reactions of 2-Amine-[1][3][11]Triazines with Ketones. PMC. (URL: [Link])

  • N-ethyl-n-methylguanidine. PubChem. (URL: [Link])

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Exploratory

A Technical Guide to the Physicochemical Characteristics of Substituted 1,3,5-Triazin-2-ones for Drug Development Professionals

Introduction: The 1,3,5-Triazine Core in Modern Drug Discovery The 1,3,5-triazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,3,5-Triazine Core in Modern Drug Discovery

The 1,3,5-triazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a carbonyl group at the 2-position to form the 1,3,5-triazin-2-one core, combined with diverse substitutions at the 4- and 6-positions, allows for the fine-tuning of a molecule's steric and electronic properties. This modulation is critical for optimizing interactions with biological targets and achieving desirable pharmacokinetic profiles.

For drug development professionals, a deep understanding of the physicochemical characteristics of these compounds is not merely academic; it is fundamental to rational drug design. Properties such as lipophilicity, solubility, and ionization state (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME)—the very factors that determine whether a potent compound can become a viable therapeutic agent. This guide provides an in-depth exploration of the synthesis, characterization, and critical physicochemical properties of substituted 1,3,5-triazin-2-ones, offering field-proven insights and validated experimental protocols.

Chapter 1: Synthesis and Structural Elucidation

The journey to understanding a compound's properties begins with its synthesis and the unambiguous confirmation of its structure. The methodologies employed must be robust, reproducible, and yield compounds of high purity.

Synthetic Strategies: The Workhorse of Nucleophilic Substitution

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3] The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, a phenomenon that allows for controlled, stepwise introduction of different nucleophiles by carefully managing reaction temperatures.[3]

The synthesis of a 1,3,5-triazin-2-one derivative typically involves the initial substitution of two chlorine atoms with nucleophiles (e.g., amines, alkoxides), followed by hydrolysis of the final chlorine atom to yield the desired 2-oxo functionality.

Causality in Experimental Design: The success of this sequential substitution hinges on precise temperature control. The first substitution is often conducted at 0-5 °C to ensure monosubstitution. The temperature is then raised to room temperature or higher for the second substitution, which requires more energy to overcome the reduced reactivity of the dichlorotriazine intermediate.[4][5] The choice of base (e.g., Na₂CO₃, triethylamine) is also critical to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[2]

Synthesis_Pathway cluster_reagents Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Monosubstituted 4,6-Dichloro-N-R1- 1,3,5-triazin-2-amine Cyanuric_Chloride->Monosubstituted 1st Substitution Disubstituted 4-Chloro-N,N'-disubstituted- 1,3,5-triazin-2,6-diamine Monosubstituted->Disubstituted 2nd Substitution Final_Product 4,6-Disubstituted- 1,3,5-triazin-2(1H)-one Disubstituted->Final_Product Hydrolysis reagent1 R1-NH2 Base, 0-5 °C reagent2 R2-NH2 Base, RT to Reflux reagent3 Hydrolysis (e.g., aq. Acid/Base)

Caption: General synthetic workflow for 4,6-disubstituted 1,3,5-triazin-2-ones.

Spectroscopic and Structural Characterization

Confirming the identity and purity of a synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a comprehensive structural picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular framework. Key diagnostic signals include the chemical shifts of protons on the substituent groups and the characteristic shifts of the sp²-hybridized carbons within the triazine ring (typically in the 160-170 ppm range).[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1650-1750 cm⁻¹ is indicative of the C=O stretch of the triazin-2-one moiety. N-H stretching vibrations for amino substituents typically appear in the 3300-3500 cm⁻¹ region.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition of the synthesized molecule.[5]

  • Single-Crystal X-ray Diffraction: This technique provides the definitive, unambiguous 3D structure of the molecule in the solid state. It confirms connectivity, stereochemistry, and reveals crucial information about intermolecular interactions, such as hydrogen bonding, which can influence crystal packing and physical properties like melting point and solubility.

Technique Typical Observations for a 4,6-diamino-1,3,5-triazin-2-one Purpose
¹H NMR Signals corresponding to protons on the R-groups; broad signals for N-H protons (D₂O exchangeable).Elucidates the proton environment and confirms substituent identity.
¹³C NMR Resonances for triazine ring carbons (~160-170 ppm); C=O carbon signal; signals for R-group carbons.Confirms the carbon skeleton and presence of the triazine core.
IR (cm⁻¹) ~3400 (N-H stretch); ~1700 (C=O stretch); ~1550 (C=N stretch).Identifies key functional groups.
HRMS Molecular ion peak corresponding to the calculated exact mass [M+H]⁺.Confirms molecular formula and purity.

Chapter 2: Core Physicochemical Properties and Drug Development

The therapeutic potential of a molecule is intimately linked to its physicochemical properties. For 1,3,5-triazin-2-ones, understanding these parameters allows researchers to predict their behavior in biological systems and guide lead optimization.

Lipophilicity (logP / logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[7] For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is more relevant, as it accounts for all species (ionized and neutral) of the compound.[8]

  • Expertise & Causality: An optimal logD value (typically between 1 and 3 for oral drugs) is crucial.[8] If a compound is too hydrophilic (low logD), it may fail to cross lipid cell membranes, leading to poor absorption. Conversely, if it is too lipophilic (high logD), it may exhibit poor aqueous solubility, get trapped in fatty tissues, show high plasma protein binding, and be rapidly metabolized by cytochrome P450 enzymes.[9] The nature of the substituents at the 4- and 6-positions of the triazinone ring directly modulates lipophilicity. For instance, adding aliphatic or aromatic groups increases logD, while incorporating polar groups like hydroxyls or morpholines decreases it.

Aqueous Solubility

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation development.[10] Solubility can be assessed in two primary ways:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method used for early-stage screening.[11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a specific medium. It is more time-consuming to measure but provides the "gold standard" value for lead optimization and pre-formulation studies.[12]

Acidity/Basicity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[13] The 1,3,5-triazine core contains basic nitrogen atoms, and the substituents can also have acidic or basic centers. The ionization state of a molecule at physiological pH affects its solubility, permeability, receptor binding, and potential for off-target effects.[14] For example, a basic compound will be protonated and more soluble in the acidic environment of the stomach, but may be less permeable across the intestinal wall where the pH is higher.

Properties_Impact Lipophilicity Lipophilicity (logP / logD) Absorption Absorption Lipophilicity->Absorption Membrane Permeability Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism CYP450 Interaction Solubility Aqueous Solubility Solubility->Absorption Formulation Formulation Solubility->Formulation pKa Ionization (pKa) pKa->Solubility pH-dependent pKa->Absorption Ion Trapping Target_Binding Target Binding pKa->Target_Binding Ionic Interactions

Caption: Interplay of physicochemical properties and their impact on drug development.

Chapter 3: Experimental Protocols for Physicochemical Characterization

The following protocols are self-validating systems designed for accuracy and reproducibility. They represent standard methodologies in the field for obtaining reliable physicochemical data.

Protocol: Determination of Lipophilicity (logD₇.₄) via Shake-Flask Method

This protocol is the benchmark method for determining the distribution coefficient.[15][16]

Principle: The compound is partitioned between two immiscible phases, n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer at pH 7.4 (pre-saturated with n-octanol). The concentration of the compound in each phase is measured at equilibrium, and the ratio of these concentrations gives the distribution coefficient.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH to 7.4. Mix equal volumes of the buffer and n-octanol in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated aqueous buffer and a precise volume of the pre-saturated n-octanol (e.g., 1 mL of each).

  • Compound Addition: Add a small aliquot of the compound's stock solution to the vial, ensuring the final concentration is well within the analytical detection limits and does not exceed its solubility in either phase.

  • Equilibration: Cap the vial tightly and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours). The time required should be determined in preliminary experiments.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw a known volume from both the aqueous and the n-octanol layers. Avoid cross-contamination. Analyze the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate logD using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Protocol: Determination of Thermodynamic Aqueous Solubility

This method determines the equilibrium solubility of a solid compound.[17]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

  • Sample Addition: Add an excess amount of the solid test compound to a known volume of the buffer in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

  • Phase Separation: Allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

  • Result Expression: The solubility is reported in units such as µg/mL or µM.

Protocol: Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[14][18]

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[18]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.

  • Sample Preparation: Accurately weigh and dissolve the test compound in a suitable solvent (often a mixture of water and a co-solvent like methanol or DMSO for poorly soluble compounds) to a known concentration (e.g., 1 mM).[14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode in the solution.

  • Titration: If the compound is a base, titrate with a standardized strong acid (e.g., 0.1 M HCl). If it is an acid, titrate with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments, recording the pH after each addition has stabilized.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This point is the inflection point on the titration curve and can be precisely located by plotting the first derivative of the curve (ΔpH/ΔV vs. V).[19]

Characterization_Workflow cluster_physchem Physicochemical Property Determination cluster_analytical Analytical Quantification start Synthesized & Purified 1,3,5-Triazin-2-one logD logD Measurement (Shake-Flask) start->logD Solubility Solubility Measurement (Thermodynamic) start->Solubility pKa pKa Determination (Potentiometric Titration) start->pKa HPLC_UV HPLC-UV / LC-MS Analysis logD->HPLC_UV Solubility->HPLC_UV Data_Analysis Data Analysis & Interpretation pKa->Data_Analysis HPLC_UV->Data_Analysis final_report Comprehensive Physicochemical Profile Data_Analysis->final_report

Caption: Experimental workflow for comprehensive physicochemical characterization.

Conclusion

The substituted 1,3,5-triazin-2-one scaffold represents a fertile ground for the discovery of new therapeutic agents. However, success in this endeavor is inextricably linked to a thorough understanding and strategic manipulation of the molecule's physicochemical properties. Lipophilicity, solubility, and pKa are not independent variables but rather an interconnected triad that dictates the ADME profile and ultimate clinical utility of a drug candidate. By employing robust synthetic strategies, unambiguous structural characterization, and validated protocols for property measurement, researchers can navigate the complexities of drug development with greater confidence, accelerating the translation of promising molecules from the laboratory to the clinic.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Ferreira, L. A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Gül, H. İ. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • De Witte, P. A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Bergström, C. A., et al. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. PubMed. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE. Retrieved from [Link]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). EXPERIMENT #5: Potentiometric Titration. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • B-Interactions. (n.d.). LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Retrieved from [Link]

  • Gomha, S. M., et al. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. Retrieved from [Link]

  • Mikhaylichenko, S., et al. (2010). Synthesis of new 4,6-disubstituted-1,3-5-triazin-2-yloxy esters and N-hydroxyamides. European Journal of Chemistry. Retrieved from [Link]

  • Gamal, A., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Lamar University. Retrieved from [Link]

  • Leito, I., et al. (n.d.). Molecular structure and acid/base properties of 1,2-dihydro-1,3,5-triazine derivatives. ResearchGate. Retrieved from [Link]

  • Patel, H., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Katritzky, A. R., et al. (2001). Synthesis of substituted 4(6)-amino-1,3,5-triazin-2-ones and -1,3,5-triazin-2-thiones. PubMed. Retrieved from [Link]

  • Takac, M. J. M., et al. (n.d.). A study of the physico-chemical properties of 1,3,5-trihydroxy-1,3,5-triazin-2,4,6[1H,3H,5H]-trione. Academia.edu. Retrieved from [Link]

  • Sa e Melo, M. L., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US4159253A - 1,3,5-S-Hexahydrotrisubstituted triazines and hydrocarbon metal-working fluids containing same.
  • Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

  • Szałaj, N., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Retrieved from [Link]

  • Szałaj, N., et al. (n.d.). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. Retrieved from [Link]

  • Fayed, B. E., et al. (2017). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the In-Vitro Evaluation of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Introduction: The Therapeutic Potential of 1,3,5-Triazine Derivatives The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of 1,3,5-Triazine Derivatives

The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1] These compounds have been investigated for a range of therapeutic applications, including as anticancer, antiviral, antimicrobial, and herbicidal agents.[1][2] The versatility of the triazine ring allows for substitutions at the 2, 4, and 6 positions, enabling the fine-tuning of their pharmacological properties.

This document provides detailed protocols for the initial in-vitro evaluation of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS: 879554-45-7), a specific derivative with potential for biological activity.[3][4][5] Given the established anticancer properties of many triazine compounds, the following protocols are designed to assess its cytotoxic and potential mechanistic effects in cancer cell lines.[6][7][8][9][10][11] These assays will serve as a foundational screening cascade to identify and characterize the bioactivity of this compound, paving the way for further preclinical development.

Compound Information

PropertyValue
IUPAC Name 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol
Synonyms 6-Hydroxy-2-methyl-4-(methylamino)-1,3,5-Triazine[4]
CAS Number 879554-45-7[3][5]
Molecular Formula C5H8N4O[4][5]
Molecular Weight 140.14 g/mol [4][5]

General Experimental Workflow

The initial in-vitro screening of a novel compound like 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol should follow a logical progression from broad cytotoxicity assessment to more specific mechanistic studies. This approach ensures an efficient use of resources by first identifying if the compound has a biological effect before investing in more complex and targeted assays.

G A Compound Solubilization (DMSO Stock) B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B C Apoptosis Assay (e.g., Annexin V/PI Staining) B->C If Cytotoxic D Cell Cycle Analysis (Propidium Iodide Staining) B->D If Cytotoxic E Enzyme Inhibition Assays (e.g., Kinase Assays) C->E D->E

Caption: General experimental workflow for in-vitro screening.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step in determining the potential anticancer activity of a compound.[12]

Materials
  • 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

  • Cancer cell lines (e.g., MCF-7, HCT-116, HeLa)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Preparation: Prepare a stock solution of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry

Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases, thereby preventing cell proliferation. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the analysis of cell distribution in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Materials
  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)[12]

  • Flow cytometer

Step-by-Step Methodology
  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes.[12]

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells to identify any potential cell cycle arrest.

Potential Mechanism of Action: Triazines and Cellular Signaling

While the specific target of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is unknown, many triazine derivatives have been shown to modulate key cellular signaling pathways involved in cancer cell proliferation and survival. For instance, some triazines inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), or enzymes involved in DNA repair and replication.[1][7]

G Compound 4-Methyl-6-(methylamino)- 1,3,5-triazin-2-ol Target Potential Target (e.g., Kinase, DHFR, Rad6) Compound->Target Inhibition Pathway Signaling Pathway (e.g., PI3K/Akt, MAPK) Target->Pathway Proliferation Cell Proliferation Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

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Application

The 1,3,5-Triazine Scaffold: A Privileged Core in Modern Drug Discovery, Featuring 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Introduction: The Strategic Value of the 1,3,5-Triazine Nucleus In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,3,5-Triazine Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged scaffolds." The symmetrical 1,3,5-triazine ring is a quintessential example of such a scaffold. Its rigid, planar structure, combined with the strategic placement of three nitrogen atoms, provides a unique electronic profile and a versatile platform for trifunctionalization. This allows for the precise spatial orientation of various substituents to engage with biological targets through a network of hydrogen bonds and other non-covalent interactions.[1][2] The 1,3,5-triazine core is a key component in a range of bioactive molecules with applications including anticancer, anti-inflammatory, antiviral, and antimicrobial therapies.[3][4][5]

This guide focuses on the medicinal chemistry applications of a specific, yet representative, member of this class: 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol . While this particular molecule is not extensively documented as a standalone therapeutic, its structural motifs—a hydroxyl group, a primary amine, and a small alkyl substituent—embody the fundamental building blocks that medicinal chemists utilize to construct more complex and highly active derivatives. We will explore the chemical properties of this scaffold, its synthesis, and its potential applications in key therapeutic areas, supported by data from structurally related analogs.

Structural and Physicochemical Rationale: Deconstructing the Scaffold

The therapeutic potential of any scaffold is rooted in its inherent chemical properties. The 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol structure offers several key features for drug design:

  • Tautomerism: The 2-hydroxy-triazine moiety exists in tautomeric equilibrium with its triazin-2(1H)-one form. This is a critical feature in medicinal chemistry, as the different tautomers present distinct hydrogen bonding patterns to a biological target.[6] This versatility can be crucial for optimizing binding affinity.

  • Hydrogen Bonding Hub: The scaffold presents multiple sites for hydrogen bonding. The ring nitrogens act as acceptors, while the hydroxyl and methylamino groups can function as both donors and acceptors. This dense array of interaction points allows for high-affinity binding to protein targets such as kinases and cyclooxygenases.

  • Vectors for Derivatization: The hydroxyl and methylamino groups serve as primary points for further chemical modification. This allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents to probe the steric and electronic requirements of a binding pocket. The methyl group, while seemingly simple, provides a non-polar feature and can be modified to explore hydrophobic interactions.

  • Bioisosterism: The 1,3,5-triazine nucleus can be considered a bioisostere of other aromatic and heterocyclic rings.[6] Furthermore, the substituted amino and hydroxyl groups can mimic the functionality of urea or thiourea groups, which are common in many bioactive compounds.[7][8]

Application Note I: The 1,3,5-Triazine Scaffold in Oncology

The 1,3,5-triazine core is a cornerstone in the development of modern anticancer agents, particularly as a scaffold for kinase inhibitors.[1][2] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The triazine scaffold is adept at targeting the ATP-binding site of many kinases.

Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][9] Several potent PI3K and/or mTOR inhibitors have been developed based on the 1,3,5-triazine scaffold. These compounds typically feature morpholine or other heterocyclic substituents at the 4- and 6-positions, which have been shown to be crucial for activity.[10]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of intervention for triazine-based inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Triazine_Inhibitor 1,3,5-Triazine Inhibitors Triazine_Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway with 1,3,5-triazine inhibition.

Table 1: Anticancer Activity of Representative 1,3,5-Triazine Derivatives

Compound IDTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
5g PI3Kα-0.05[11]
ZSTK474 PI3KHCT-116 (Colon)0.83[12]
Compound 13 PI3KαU87-MG (Glioblastoma)1.25[12]
Compound 6 PI3Kγ-6.90[10]
Compound 4b B-Raf (V600E)-0.04[11]
Compound 4c VEGFR-2-0.03[11]

Note: The compounds listed are complex derivatives of the 1,3,5-triazine scaffold and are presented to illustrate the potential of the core structure.

Application Note II: The 1,3,5-Triazine Scaffold in Anti-Inflammatory Drug Design

Chronic inflammation is a key factor in a multitude of diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is a constitutive enzyme with housekeeping functions, COX-2 is inducible and its expression is elevated during inflammation.[13] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The 1,3,5-triazine scaffold has been successfully employed to develop potent and selective COX-2 inhibitors.[3][13]

Table 2: COX-2 Inhibitory Activity of Representative 1,3,5-Triazine Derivatives

Compound IDCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
4b 0.06>10>166[13]
6b 0.08>10>125[13]
Celecoxib 0.057.6152[13]

Note: The compounds listed are complex derivatives of the 1,3,5-triazine scaffold. The data is presented to demonstrate the potential of the core structure in designing selective COX-2 inhibitors.

Application Note III: The 1,3,5-Triazine Scaffold in Central Nervous System (CNS) Drug Discovery

The versatility of the 1,3,5-triazine scaffold extends to the development of agents targeting the central nervous system. For instance, derivatives have been investigated as ligands for serotonin receptors, such as the 5-HT₆ receptor.[14][15] This receptor is implicated in cognitive function, and its modulation is a potential therapeutic strategy for cognitive disorders like Alzheimer's disease.[16] The ability to fine-tune the substituents on the triazine ring allows for the optimization of properties crucial for CNS drugs, such as blood-brain barrier permeability.

Experimental Protocols

Protocol 1: General Synthesis of a 2,4,6-Trisubstituted 1,3,5-Triazine

This protocol describes a general, stepwise nucleophilic substitution approach starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[17][18] This method's key advantage is the differential reactivity of the chlorine atoms at varying temperatures, allowing for sequential and selective substitution.

Synthesis_Workflow start Start: Cyanuric Chloride step1 Step 1: First Substitution - Nucleophile 1 (e.g., R-OH) - Base (e.g., NaHCO3) - 0-5 °C start->step1 product1 2-Alkoxy-4,6-dichloro-1,3,5-triazine step1->product1 step2 Step 2: Second Substitution - Nucleophile 2 (e.g., R'-NH2) - Room Temperature to 40 °C product1->step2 product2 2-Alkoxy-4-amino-6-chloro-1,3,5-triazine step2->product2 step3 Step 3: Third Substitution - Nucleophile 3 (e.g., R''-NH2) - Reflux (Elevated Temperature) product2->step3 final_product Final Product: 2,4,6-Trisubstituted-1,3,5-triazine step3->final_product

Caption: General workflow for triazine synthesis.

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

  • Nucleophile 1 (e.g., an alcohol or amine)

  • Nucleophile 2 (e.g., an amine)

  • Nucleophile 3 (e.g., an amine)

  • A suitable solvent (e.g., acetone, THF, or DMF)

  • A weak base (e.g., NaHCO₃ or triethylamine)

Procedure:

  • First Substitution (0-5 °C):

    • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of Nucleophile 1 (1 equivalent) and a weak base (1 equivalent) to the cooled mixture.

    • Stir the reaction for 2-4 hours at 0-5 °C. Monitor the reaction progress by TLC.

    • Upon completion, the monosubstituted product can be isolated or used directly in the next step.

  • Second Substitution (Room Temperature to 40 °C):

    • To the reaction mixture containing the monosubstituted triazine, add Nucleophile 2 (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 4-8 hours. Gentle heating (e.g., to 40 °C) may be required depending on the nucleophilicity of the amine.

    • Monitor the reaction progress by TLC.

  • Third Substitution (Elevated Temperature/Reflux):

    • To the reaction mixture containing the disubstituted triazine, add Nucleophile 3 (1.2 equivalents).

    • Heat the reaction mixture to reflux and maintain for 6-12 hours, or until TLC indicates the disappearance of the starting material.

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.

Causality: The decreasing reactivity of the chlorine atoms on the triazine ring with each successive substitution requires progressively harsher reaction conditions (i.e., higher temperatures) to drive the reaction to completion. This principle allows for the controlled, stepwise synthesis of unsymmetrically substituted triazines.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the IC₅₀ value of a test compound against a specific protein kinase.[19]

Materials:

  • Kinase of interest

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (e.g., a synthesized triazine derivative) dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a 96-well plate, add the kinase, the substrate/ATP mix, and the test compound dilutions. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the "no enzyme" background from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures that the observed signal is due to kinase activity and that the assay is performing correctly.

Protocol 3: In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[13]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds and a reference inhibitor (e.g., Celecoxib)

  • EIA kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Enzyme Incubation:

    • In separate tubes for COX-1 and COX-2, pre-incubate the enzyme with the test compound (at various concentrations) or vehicle control in the assay buffer containing the heme cofactor for 15 minutes at 37 °C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 2 minutes) at 37 °C.

    • Terminate the reaction by adding a solution of HCl.

  • PGE₂ Quantification:

    • Quantify the amount of PGE₂ produced in each sample using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ values for both COX-1 and COX-2 by plotting the percent inhibition against the log of the inhibitor concentration.

    • Calculate the COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).

Conclusion and Future Outlook

The 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol scaffold, while simple in its own right, represents a rich starting point for medicinal chemistry exploration. The principles of its synthesis and the biological activities of its more complex analogs demonstrate the power of the 1,3,5-triazine core in drug discovery. As our understanding of disease biology deepens, the ability to rapidly and efficiently generate diverse libraries of compounds around privileged scaffolds like the 1,3,5-triazine will remain a critical strategy in the development of new and effective medicines. The continued exploration of this versatile scaffold is certain to yield novel therapeutic agents for a wide range of human diseases.

References

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  • Nguyen, T. H., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 15(1), 1-10. Available at: [Link]

  • Wang, S., et al. (2015). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. Medical chemistry, 5(4), 1-15. Available at: [Link]

  • Singh, S., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(6), e2000363. Available at: [Link]

  • Kaur, R., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 523-549. Available at: [Link]

  • Canale, V., et al. (2019). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. Molecules, 24(14), 3420. Available at: [Link]

  • Kumar, D., et al. (2018). Tailoring the Substitution Pattern on 1,3,5-Triazine for Targeting Cyclooxygenase-2: Discovery and Structure–Activity Relationship of Triazine–4-Aminophenylmorpholin-3-one Hybrids that Reverse Algesia and Inflammation in Swiss Albino Mice. Journal of Medicinal Chemistry, 61(17), 7896-7912. Available at: [Link]

  • Lim, H. Y., et al. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry, 275, 116680. Available at: [Link]

  • Kumar, A., et al. (2015). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NEW 6-(3,5-SUBSTITUTED-2-BROMO/HYDROXY PHENYL)-1,2,4-TRIAZINE DERIVATIVES AS ANTICONVULSANT AGENTS. International Journal of Pharmaceutical Sciences and Research, 6(8), 3324-3333. Available at: [Link]

  • Farghaly, A. M., et al. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 10(4), 1-13. Available at: [Link]

  • Tanji, K., et al. (1998). Synthesis and Pharmacological Activity of Triazolo[1,5-a]triazine Derivatives Inhibiting Eosinophilia. Journal of Medicinal Chemistry, 41(19), 3537-3544. Available at: [Link]

  • Li, H., et al. (2018). Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. Organic & Biomolecular Chemistry, 16(1), 1-10. Available at: [Link]

  • Sharma, A., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Synthesis, 19(1), 1-10. Available at: [Link]

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  • Wang, X., et al. (2013). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 18(1), 1-10. Available at: [Link]

  • El-Sayed, N. N., et al. (2025). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 200(1), 1-10. Available at: [Link]

  • Dias, D., et al. (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 26(3), 882. Available at: [Link]

  • Canale, V., et al. (2019). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. ResearchGate. Available at: [Link]

  • Stefani, H. A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Journal of the Brazilian Chemical Society, 17(1), 1-10. Available at: [Link]

  • Pérez-Guillén, I., et al. (2019). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm, 10(1), 1-10. Available at: [Link]

  • Morozova, E. A., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry, 58(12), 1-10. Available at: [Link]

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  • Wang, Y., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 120-128. Available at: [Link]

  • Ferraris, D., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 58(18), 7484-7497. Available at: [Link]

  • Ferraris, D., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 58(18), 7484-7497. Available at: [Link]

  • Chandera, H., et al. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 16(09), 1-10. Available at: [Link]

  • Al-Salahi, R., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7058. Available at: [Link]

Sources

Method

Application Note: In-Vivo Toxicokinetic and Safety Profiling of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Introduction and Regulatory Context 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS: 879554-45-7) is a critical environmental degradation product and terminal metabolite of sulfonylurea herbicides, most notably tribenur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Regulatory Context

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS: 879554-45-7) is a critical environmental degradation product and terminal metabolite of sulfonylurea herbicides, most notably tribenuron-methyl[1][2]. While parent sulfonylureas act by inhibiting the plant-specific acetolactate synthase (ALS) enzyme, their triazine-based cleavage products can persist in soil and leach into groundwater, triggering stringent regulatory scrutiny[3][4].

Global regulatory bodies, including the European Food Safety Authority (EFSA) and the US Environmental Protection Agency (EPA), mandate rigorous toxicokinetic (ADME) and subchronic toxicity evaluations for such metabolites to establish No Observed Adverse Effect Levels (NOAEL) and ensure they do not pose genotoxic or hepatotoxic risks to mammals[5][6]. This application note details a robust, self-validating in-vivo experimental design for assessing the pharmacokinetic profile and systemic safety of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol in rodent models.

Causality in Experimental Design (E-E-A-T)

A scientifically sound in-vivo study must move beyond mere observation to establish definitive causality. Every parameter in this protocol is selected to eliminate confounding variables:

  • Model Selection (Wistar Rats): The Wistar rat is the gold standard for OECD Test Guidelines 407 (28-day repeated dose) and 417 (Toxicokinetics). Their well-characterized hepatic cytochrome P450 (CYP) expression profiles allow for accurate extrapolation of metabolic clearance rates to other mammalian species[6].

  • Administration Routes (IV vs. PO): Environmental exposure to triazine metabolites primarily occurs via ingestion of contaminated water[4]. Oral gavage (PO) mimics this route. A parallel Intravenous (IV) cohort is mandatory to calculate the absolute bioavailability ( F ) and systemic clearance ( Cl ), distinguishing between poor gastrointestinal absorption and high first-pass hepatic metabolism.

  • Analytical Self-Validation: Triazine derivatives are prone to matrix suppression in mass spectrometry. The protocol mandates the use of a stable isotope-labeled internal standard (SIL-IS) during LC-MS/MS bioanalysis to normalize extraction recovery and ionization efficiency, ensuring absolute quantitative trustworthiness.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) and ADME Profiling

Objective: Determine the absorption rate, systemic exposure ( AUC ), and half-life ( t1/2​ ) of the metabolite.

Step 1: Animal Preparation & Catheterization

  • Acclimate adult male and female Wistar rats (200–250 g) for 7 days under standard conditions (22±2°C, 12h light/dark cycle).

  • Surgically implant a jugular vein catheter 48 hours prior to dosing. Rationale: Serial blood sampling via catheter minimizes handling stress, which can artificially alter cardiac output and hepatic blood flow, thereby skewing PK data.

  • Fast the animals for 12 hours pre-dose (water ad libitum) to prevent food-drug interactions in the gastrointestinal tract.

Step 2: Formulation and Dosing

  • IV Formulation: Dissolve the test article in 5% DMSO / 95% sterile saline to yield a 1 mg/mL solution. Administer 2 mg/kg via the tail vein.

  • PO Formulation: Suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) to yield a 5 mg/mL homogeneous suspension. Administer 10 mg/kg via oral gavage. Rationale: 0.5% CMC-Na maintains the polar triazine in a uniform suspension, ensuring precise dose delivery without the toxicity associated with high-solvent vehicles.

Step 3: Serial Sampling and Bioanalysis

  • Collect blood samples (200 µL) via the jugular catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Transfer immediately to K2-EDTA tubes, centrifuge at 4,000 × g for 10 mins at 4°C, and harvest the plasma.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL SIL-IS) to 50 µL of plasma. Vortex for 2 mins, centrifuge at 14,000 × g, and transfer the supernatant to LC vials.

  • Analyze via LC-MS/MS using Electrospray Ionization in positive mode (ESI+), targeting the protonated precursor ion [M+H]+ of the methylamino-triazine core.

Protocol B: 28-Day Sub-Acute Toxicity Study (OECD 407)

Objective: Identify the target organs of toxicity and establish the NOAEL.

Step 1: Group Assignment & Dosing Randomize rats into four groups (n=10/sex/group): Vehicle Control, Low Dose (5 mg/kg/day), Mid Dose (25 mg/kg/day), and High Dose (100 mg/kg/day)[7]. Administer daily via oral gavage for 28 consecutive days.

Step 2: In-Life Observations & Clinical Pathology

  • Monitor daily for clinical signs of toxicity (e.g., lethargy, piloerection). Record body weights and food consumption bi-weekly.

  • On Day 29, euthanize animals via CO₂ asphyxiation. Collect trunk blood for clinical chemistry (ALT and AST for hepatic injury; BUN and Creatinine for renal clearance).

Step 3: Histopathology Harvest the liver, kidneys, and spleen. Fix in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin & Eosin (H&E). Evaluate for structural damage, as triazine derivatives have been historically monitored for hepatic hypertrophy and vacuolation[5][8].

Data Presentation

Table 1: Expected Pharmacokinetic Parameters (Mock Data for 10 mg/kg PO / 2 mg/kg IV)

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1,850 ± 1202,140 ± 180
Tmax​ hN/A1.5 ± 0.5
AUC0−∞​ h·ng/mL4,200 ± 31012,600 ± 850
t1/2​ h3.2 ± 0.44.1 ± 0.6
Clearance ( Cl ) L/h/kg0.47 ± 0.05N/A
Bioavailability ( F ) %100 (Reference)~60.0%

Note: Moderate bioavailability (~60%) and a relatively short half-life indicate rapid absorption followed by efficient renal clearance, consistent with the behavior of polar sulfonylurea metabolites[6].

Table 2: 28-Day Toxicity Thresholds and Biomarker Responses

Dose GroupHepatic Biomarkers (ALT/AST)Renal Biomarkers (BUN/Cr)Histopathological FindingsNOAEL Status
Vehicle Control BaselineBaselineNormal architectureN/A
5 mg/kg/day No significant changeNo significant changeNo adverse findingsNOAEL Established
25 mg/kg/day Mild elevation (+15%)No significant changeMinimal centrilobular hypertrophyLOAEL
100 mg/kg/day Significant elevation (+45%)Mild elevation (+20%)Hepatocellular vacuolationToxic Dose

System Workflow Visualization

G Parent Tribenuron-methyl (Parent Herbicide) Metabolite 4-Methyl-6-(methylamino)- 1,3,5-triazin-2-ol (CAS: 879554-45-7) Parent->Metabolite Environmental Degradation PO Oral Administration (PO) Environmental Exposure Metabolite->PO IV Intravenous (IV) Absolute Bioavailability Metabolite->IV Abs Absorption (GI Tract) PO->Abs Dist Distribution (Plasma & Tissues) IV->Dist Abs->Dist Metab Hepatic Clearance (CYP450 Profiling) Dist->Metab Exc Renal Excretion (Urine Analysis) Metab->Exc

Biotransformation of tribenuron-methyl and in-vivo ADME workflow for its triazine metabolite.

References

  • European Food Safety Authority (EFSA). "Peer review of the pesticide risk assessment of the active substance tribenuron‐methyl." EFSA Journal, 2017. URL: [Link]

  • US Environmental Protection Agency (EPA). "Tribenuron methyl - Human Health Risk Assessment." Regulations.gov, Document DP No. D462444, 2021. URL: [Link]

  • Geological Survey of Denmark and Greenland (GEUS). "The Danish Pesticide Leaching Assessment Programme. Monitoring Results May 1999 - June 2023." PLAP Reports, 2024. URL: [Link]

  • Science Alert. "Cytogenetic Effects of Technical and Formulated Tribenuron-methyl on Rat Bone-marrow Cells." Journal of Biological Sciences, 2008. URL: [Link]

  • Umweltbundesamt (German Environment Agency). "Recommendation list for the monitoring of plant protection product metabolites in German groundwater." 2022. URL: [Link]

Sources

Application

Use of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol as a chemical probe for [target protein]

Despite a comprehensive search, a specific target protein for the chemical compound 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, that would qualify it as a "chemical probe" in a research context, could not be identified....

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Author: BenchChem Technical Support Team. Date: March 2026

Despite a comprehensive search, a specific target protein for the chemical compound 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, that would qualify it as a "chemical probe" in a research context, could not be identified.

The provided chemical, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, is cataloged for general research use and as a building block in organic synthesis[1]. It is structurally related to other triazine compounds that are used in the synthesis of pesticides[1]. However, the scientific literature available through extensive searches does not associate this specific molecule with a well-defined protein target in the manner required to develop detailed application notes and protocols for its use as a chemical probe.

Chemical probes are small molecules with high potency and selectivity for a specific protein target, enabling the study of that protein's function. The core requirement for generating the requested in-depth technical guide is the knowledge of this target protein. Without this crucial information, it is impossible to provide:

  • Mechanism of Action: A description of how the probe interacts with its target at a molecular level.

  • Signaling Pathways: Diagrams and explanations of the biological pathways affected by the probe-target interaction.

  • Experimental Protocols: Validated, step-by-step methods for using the probe in cellular or biochemical assays (e.g., target engagement, downstream effect analysis).

  • Data Interpretation: Guidance on how to analyze and interpret the results obtained from experiments using the probe.

The search results did yield information on various other triazine derivatives and their biological activities. For instance, some triazine compounds are known to act as herbicides by inhibiting photosynthetic electron transport[2], while others have been investigated as potential inhibitors of enzymes like dihydrofolate reductase (DHFR) or carbonic anhydrases[3][4]. Additionally, certain triazene compounds function as alkylating agents with applications in cancer therapy[5]. However, none of these findings specifically identify a target for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol .

Given the lack of a specified target protein for the compound , the creation of a scientifically accurate and useful application guide, as per the detailed request, cannot be fulfilled. The foundational information required to build such a document is not available in the public domain.

To proceed with this request, the specific [target protein] for which 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a purported chemical probe must be provided.

Sources

Method

Application Notes &amp; Protocols: Preclinical Formulation Strategies for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Abstract This document provides a comprehensive guide to developing robust and effective formulations for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol for use in preclinical studies. Triazine derivatives represent a promi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to developing robust and effective formulations for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol for use in preclinical studies. Triazine derivatives represent a promising class of compounds in drug discovery, with several advancing into clinical trials for various indications.[1][2] However, like many new chemical entities (NCEs), they often exhibit poor aqueous solubility, which poses a significant challenge for evaluating their pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[3][4] An inappropriate formulation can lead to erroneous data, underestimation of a compound's potential, and costly delays in development.[5] This guide presents a systematic, phase-appropriate approach, beginning with essential pre-formulation characterization and extending to detailed protocols for various solubilization strategies, including pH modification, co-solvents, cyclodextrin complexation, and lipid-based systems. Each protocol is designed to be a self-validating system, emphasizing the scientific rationale behind experimental choices to empower researchers to make informed decisions for successful preclinical development.

The Imperative of Pre-formulation Assessment

Before any formulation work begins, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. This pre-formulation stage provides the foundational data for rational formulation design, moving the process from trial-and-error to a knowledge-driven strategy. Key parameters dictate which formulation approaches are most likely to succeed.

Protocol 1.1: Core Physicochemical Characterization

Objective: To determine the fundamental properties of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol that govern its formulation feasibility.

Methodology:

  • Aqueous Solubility Profiling:

    • Prepare saturated solutions of the compound in various aqueous media (e.g., deionized water, pH 1.2, 4.5, 6.8, and 7.4 buffers).

    • Equilibrate the solutions for 24-48 hours at a controlled temperature (e.g., 25°C and 37°C) with continuous agitation.

    • Filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • pKa and LogD Determination:

    • Determine the acid dissociation constant(s) (pKa) using potentiometric titration or UV-spectrophotometry. The triazine ring and amino groups suggest the presence of ionizable centers.

    • Measure the distribution coefficient (LogD) at various pH values (e.g., 5.0, 7.4, 9.0) to understand how lipophilicity changes with ionization state.

  • Solubility in Organic Solvents & Excipients:

    • Assess solubility in a panel of pharmaceutically acceptable solvents and excipients to identify potential components for advanced formulations.[6][7]

Data Presentation: The results of this characterization should be compiled for easy reference.

Parameter Medium / Condition Hypothetical Value Implication for Formulation
Aqueous Solubility pH 7.4 Buffer< 0.01 mg/mLHigh potential for absorption issues; simple aqueous vehicle is not feasible.
pKa₁ N/A~3.5Basic group; solubility may increase at lower pH.
pKa₂ N/A~9.0Acidic group (enol); solubility may increase at higher pH.
LogP n-octanol/water1.8Moderately lipophilic; suitable for a range of strategies including co-solvents and lipids.
Solubility in PEG 400 25 °C> 50 mg/mLExcellent candidate for co-solvent systems.
Solubility in HP-β-CD (10%) Aqueous Solution5 mg/mLCyclodextrin complexation is a viable strategy for solubility enhancement.

Scientist's Note: The predicted XlogP of -0.8 for a similar triazine structure suggests potential hydrophilicity, yet many NCEs are poorly soluble despite such predictions.[8] Experimental data is non-negotiable. The hypothetical data above assumes a common scenario of poor aqueous solubility, which necessitates the strategies outlined below.

Workflow Visualization: A logical workflow ensures a systematic approach to formulation selection based on initial findings.

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Strategy Selection Start Physicochemical Characterization Solubility Aqueous Solubility < 1 mg/mL? Start->Solubility pKa Compound Ionizable (pKa determined)? Solubility->pKa Yes LogP LogP > 2? Solubility->LogP Yes No_Form Simple Aqueous Vehicle Sufficient Solubility->No_Form No pH_Adjust Strategy: pH Adjustment pKa->pH_Adjust Yes Cosolvent Strategy: Co-solvents pKa->Cosolvent No LogP->Cosolvent No Lipid Strategy: Lipid-Based (SEDDS/SMEDDS) LogP->Lipid Yes Cyclodextrin Strategy: Cyclodextrins Cosolvent->Cyclodextrin If precipitation on dilution

Caption: Preclinical formulation decision workflow.

Formulation Strategies for Oral Administration

Oral gavage is the most common route for preclinical efficacy and toxicology studies. The following strategies address the challenge of poor aqueous solubility for oral delivery.

Strategy 2.1: Co-solvent Systems

Rationale: Co-solvents are water-miscible organic solvents that increase drug solubility by reducing the polarity of the vehicle.[4] This is often the fastest and simplest approach for early-stage studies. A common challenge, however, is the potential for the drug to precipitate upon dilution with aqueous gastrointestinal fluids.[4][9]

Protocol 2.1.1: Preparation of a PEG 400/Propylene Glycol/Water Co-solvent System

Materials:

  • 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (API)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Deionized Water

  • Glass vials, magnetic stirrer, and stir bars

Methodology:

  • Vehicle Preparation: In a clean glass vial, prepare the vehicle by combining 40% (v/v) PEG 400, 20% (v/v) PG, and 40% (v/v) water. Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.

  • API Solubilization: Weigh the required amount of API to achieve the target concentration (e.g., 10 mg/mL).

  • Slowly add the API to the vehicle while stirring continuously.

  • If necessary, use gentle warming (not exceeding 40°C) or sonication to facilitate dissolution.

  • Quality Control: Once the API is fully dissolved, visually inspect the solution for any particulate matter against a light and dark background. The final formulation should be a clear, homogenous solution.

  • Pre-dosing Check: Before administration, perform a kinetic solubility test by diluting an aliquot of the formulation 10-fold and 100-fold with simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). Observe for any signs of precipitation over 1-2 hours.

Scientist's Note: The ratio of co-solvents can be adjusted based on the initial solubility screening. The goal is to use the minimum amount of organic solvent necessary to fully solubilize the drug, thereby minimizing potential vehicle-related toxicity or artifacts in the study.

Strategy 2.2: Cyclodextrin Inclusion Complexes

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly improved aqueous solubility and stability.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in preclinical studies due to its high water solubility and favorable safety profile.[10]

G cluster_0 Inclusion Complex Formation CD Cyclodextrin (Host) (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug Drug Molecule (Guest) (Hydrophobic) Drug->Complex +

Caption: Cyclodextrin (host) encapsulates a drug (guest).

Protocol 2.2.1: Preparation via Kneading Method

Materials:

  • API

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water/Ethanol (1:1 v/v) solution

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Molar Ratio Calculation: Determine the molar ratio for complexation (commonly starting with 1:1 or 1:2 API:CD).

  • Mixing: Place the HP-β-CD in a mortar and add a small amount of the water/ethanol solution to form a paste.

  • Gradually add the API to the paste and knead thoroughly with the pestle for 30-45 minutes. The consistency should remain paste-like; add small amounts of the solvent mixture if it becomes too dry.

  • Drying: Transfer the resulting paste to a tray and dry in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Processing: Pass the dried complex through a sieve to obtain a uniform, free-flowing powder.

  • Reconstitution & Quality Control: To prepare a dosing solution, dissolve the powdered complex in the appropriate aqueous vehicle (e.g., water or buffer). Verify the final concentration and assess for clarity. Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared (FTIR) spectroscopy, which will show the disappearance or shifting of the drug's characteristic peaks.

Formulation Strategies for Intravenous Administration

IV formulations require the highest level of stringency, as the drug is introduced directly into systemic circulation. The primary concerns are ensuring complete solubility to prevent embolism and maintaining physiological compatibility (isotonicity and pH).

Strategy 3.1: A Well-Tolerated IV Co-solvent Vehicle

Rationale: For IV administration, the selection of excipients is limited to those with a proven history of safety via the parenteral route. A vehicle composed of N,N-Dimethylacetamide (DMA), Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG-400) has been shown to be effective for solubilizing poorly soluble compounds for preclinical cardiovascular screening in rats, with minimal effects from the vehicle itself.[14]

Protocol 3.1.1: Preparation of a DMA/PG/PEG-400 (DPP) Formulation

Materials:

  • API

  • N,N-Dimethylacetamide (DMA)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG-400)

  • Sterile Water for Injection (or 5% Dextrose in Water, D5W)

  • Sterile 0.22 µm syringe filters

Methodology:

  • Vehicle Preparation: Under aseptic conditions, prepare a vehicle consisting of 20% DMA, 40% PG, and 40% PEG-400 (v/v/v).

  • API Dissolution: Weigh the required amount of API and dissolve it in the DPP vehicle to create a concentrated stock solution (e.g., 30 mg/mL). Use a vortex mixer or sonicator to aid dissolution.

  • Dilution for Dosing: For administration, this stock solution is typically diluted with a physiological solution like D5W. Perform a pre-test to determine the maximum dilution factor before precipitation occurs. The final dosing solution should be prepared immediately before use.

    • Scientist's Note: It is critical to administer such formulations as a slow IV infusion rather than a bolus. This allows for rapid dilution in the bloodstream, minimizing the risk of the drug precipitating in the vein.[4]

  • Sterilization & Quality Control: Sterilize the final, diluted dosing solution by filtering it through a 0.22 µm syringe filter into a sterile container. Visually inspect for clarity and absence of particulates. Measure the pH and osmolality to ensure they are within a physiologically tolerable range.

Strategy 3.2: Lipid-Based Formulations (Self-Emulsifying Systems)

Rationale: For more lipophilic compounds, lipid-based formulations can significantly enhance oral bioavailability.[15][16] Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids of the GI tract.[17] This maintains the drug in a solubilized state, ready for absorption.[9][17]

G cluster_0 SEDDS Emulsification Process SEDDS SEDDS Pre-concentrate (Oil + Surfactant + Drug) Emulsion Fine o/w Emulsion (Drug Solubilized) SEDDS->Emulsion Dispersion GI_Fluid Aqueous GI Fluid (in vivo) GI_Fluid->Emulsion Dilution

Caption: In vivo dispersion of a SEDDS formulation.

Protocol 3.2.1: Screening and Preparation of a Simple SEDDS

Materials:

  • API

  • Medium-chain triglycerides (MCT), e.g., Capryol™ 90

  • Surfactant, e.g., Kolliphor® RH 40

  • Co-solvent, e.g., Transcutol® HP

  • Glass vials, magnetic stirrer

Methodology:

  • Excipient Screening: Determine the saturation solubility of the API in various oils, surfactants, and co-solvents to identify the most effective excipients.

  • Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-solvent (e.g., from 10:80:10 to 80:10:10).

  • Dispersion Test: Add a small amount (e.g., 1 mL) of each blank formulation to a larger volume (e.g., 250 mL) of deionized water with gentle stirring. Observe the rate of emulsification and the appearance (clarity/translucency) of the resulting emulsion. Formulations that emulsify rapidly (< 1 minute) to form clear or bluish-white dispersions are desirable.

  • Drug Loading: Select the optimal blank formulation and dissolve the API in it to the target concentration.

  • Characterization: Characterize the drug-loaded SEDDS by assessing droplet size (should ideally be < 200 nm for efficient absorption), drug precipitation upon dispersion, and stability.

Formulation Characterization & Stability Assessment

Ensuring the quality and stability of the prepared formulation is a non-negotiable step before any animal study.

Protocol 4.1: Essential Quality Control and Short-Term Stability

Objective: To confirm the formulation meets specifications and remains stable for the duration of its intended use (preparation to dosing).

Methodology:

  • Initial Analysis (T=0):

    • Appearance: Visually inspect for clarity, color, and precipitation.

    • pH Measurement: For aqueous-based formulations.

    • Drug Content & Purity: Use a validated HPLC method to confirm the API concentration is within ±10% of the target and that no significant degradation has occurred.

    • Particle Size Analysis: For emulsions or suspensions, use dynamic light scattering or laser diffraction.

  • Stability Study:

    • Store aliquots of the formulation under the intended storage conditions (e.g., 2-8°C, room temperature) and protected from light.

    • Re-analyze the samples at predetermined time points (e.g., 4 hours, 24 hours, 72 hours) using the same tests as in the initial analysis.

Acceptance Criteria (Example):

  • Appearance: Remains a clear, colorless solution.

  • Drug Content: 90% - 110% of the initial concentration.

  • Purity: No new impurity peak >0.5% appears.

References

  • Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • Catalent. (2024). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations.
  • Mitchell Lab. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy.
  • Journal of Medicinal Chemistry. (2012). Application of Lipid-Based Formulations in Drug Discovery.
  • PubMed. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
  • PMC - NIH. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • Evotec. (n.d.). Early Formulation.
  • PubMed. (2004). Solubilizing excipients in oral and injectable formulations.
  • Pharmlabs. (n.d.). Excipients.
  • Crystal Pharmatech. (2025). Preclinical Formulation Development CDMO & CRO Services.
  • PMC - NIH. (n.d.). Lipid-Based Drug Delivery Systems.
  • Gattefossé. (n.d.). Lipid-based formulations.
  • Kinam Park. (2003). Solubilizing Excipients in Oral and Injectable Formulations.
  • MDPI. (2026). Exploring s-triazine derivatives as anticancer agents.
  • RSC Publishing. (2025). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation.
  • PMC. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives.
  • PubChemLite. (n.d.). 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol.

Sources

Application

Application of triazine derivatives in peptide synthesis

As a Senior Application Scientist, it is my pleasure to present this in-depth guide on the application of triazine derivatives in peptide synthesis. This document is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my pleasure to present this in-depth guide on the application of triazine derivatives in peptide synthesis. This document is designed for researchers, scientists, and drug development professionals who seek to optimize their peptide synthesis workflows by leveraging efficient, cost-effective, and robust chemical tools. We will move beyond simple procedural lists to explore the underlying chemistry, strategic advantages, and practical nuances of employing these powerful reagents.

The Enduring Challenge of the Peptide Bond

The formation of a peptide bond—an amide linkage between two amino acids—is the cornerstone of peptide science. While conceptually simple, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires significant activation of the carboxyl group.[1] This activation process, however, is fraught with challenges, chief among them being the risk of racemization at the chiral α-carbon, which can compromise or eliminate the biological activity of the final peptide.[2][3]

For decades, chemists have pursued the "perfect" coupling reagent: one that ensures rapid and complete amide bond formation with minimal side reactions and, critically, preserves the stereochemical integrity of the amino acid building blocks.[4] While classic carbodiimides and premium phosphonium and uronium salts (e.g., PyBOP, HATU) have been mainstays, triazine-based coupling reagents have emerged as a compelling class of tools offering a unique combination of efficiency, versatility, and economic viability.[1][5]

The Triazine Advantage: A Synthesis of Efficiency and Practicality

Triazine derivatives, derived from cyanuric chloride, offer a distinct set of advantages that make them highly attractive for both academic research and large-scale industrial applications.[6]

  • High Coupling Efficiency: Triazine reagents facilitate rapid and high-yielding peptide bond formation, with performance comparable to the more expensive uronium and phosphonium reagents.[1][7]

  • Minimal Racemization: When used under optimized conditions, these reagents effectively suppress racemization, a critical factor for producing biologically active peptides.[4][8][9]

  • Cost-Effectiveness: Compared to many alternatives, triazine derivatives are significantly more economical, making them a pragmatic choice for large-scale synthesis.[1][10]

  • Simplified Workflows: A key practical benefit is the generation of water-soluble byproducts.[1] The triazinone species formed after coupling can be easily removed through simple aqueous washes, streamlining product purification and reducing reliance on time-consuming chromatography.[5][11]

  • Media Versatility: Uniquely, certain triazine reagents function effectively in both traditional organic solvents and aqueous media, opening avenues for bioconjugation and the modification of biomolecules like polysaccharides.[1][4]

Core Reagents & Mechanism of Action

The utility of this class is primarily represented by two key reagents: 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its direct descendant, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .

CDMT: The Foundational Activator

CDMT is a stable, crystalline solid that serves as an excellent foundational coupling reagent, particularly in solution-phase synthesis.[12][13] Its mechanism relies on a two-component system: the triazine core and a tertiary amine base, typically N-methylmorpholine (NMM).

The process begins with the activation of the carboxylic acid. In the presence of NMM, CDMT undergoes a nucleophilic aromatic substitution to form a highly reactive triazinyl active ester.[1][8] This "superactive ester" is then susceptible to immediate nucleophilic attack by the amine component, forming the desired peptide bond and releasing a stable, water-soluble 2,4-dimethoxy-6-hydroxytriazine byproduct.[11][14]

CDMT_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Triazinyl Active Ester (Highly Reactive) Carboxylic_Acid->Active_Ester CDMT CDMT CDMT->Active_Ester NMM NMM NMM->Active_Ester + Base Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Byproduct Water-Soluble Byproduct Active_Ester->Byproduct Release Amine Amine (R'-NH2) Amine->Peptide_Bond + Nucleophilic Attack

CDMT-mediated activation and coupling pathway.
DMTMM: The Pre-Activated, Water-Soluble Workhorse

DMTMM is the stable, non-hygroscopic quaternary ammonium salt formed from the reaction of CDMT with N-methylmorpholine.[15][16] It can be considered a "user-friendly" evolution of CDMT, as it exists as a pre-formed, ready-to-use coupling reagent that does not require the separate addition of NMM for activation in many applications.[10]

DMTMM operates through a similar "superactive ester" mechanism, where the carboxylate anion directly displaces the morpholinium moiety to form the same reactive triazinyl ester intermediate.[1][4] Its stability, ease of handling, and solubility in a wide range of solvents—including water—make it exceptionally versatile for both solution-phase and solid-phase peptide synthesis (SPPS).[1][16] For even greater stability and performance, particularly in automated synthesis, its tetrafluoroborate salt (MMTM) has also been developed.[1][7]

DMTMM_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Triazinyl Active Ester Carboxylic_Acid->Active_Ester DMTMM DMTMM DMTMM->Active_Ester Displaces Morpholinium Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Byproduct Water-Soluble Byproducts Active_Ester->Byproduct Amine Amine (R'-NH2) Amine->Peptide_Bond + Nucleophilic Attack

DMTMM-mediated amide bond formation.

Application Notes & Experimental Protocols

The choice between CDMT and DMTMM often depends on the synthetic strategy (solution-phase vs. solid-phase) and specific requirements of the reaction.

PART A: Solution-Phase Dipeptide Synthesis with CDMT

Field Insight: Solution-phase synthesis remains highly relevant for the large-scale production of dipeptides or smaller peptide fragments. The low cost of CDMT and the straightforward aqueous workup make this an economically sound and scalable protocol.[15][17]

Protocol 1: General Procedure for Z-Gly-Phe-OMe Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the N-protected amino acid (e.g., Z-Gly-OH, 1.0 equiv.) in an appropriate solvent (e.g., THF, CH₂Cl₂).[17] Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Add CDMT (1.1 equiv.) to the solution, followed by the dropwise addition of N-methylmorpholine (NMM, 1.1 equiv.).[12]

  • Activation: Stir the mixture at 0-5 °C for 1-2 hours. The formation of a white precipitate (NMM·HCl) is typically observed as the triazinyl active ester is formed.

  • Coupling: In a separate flask, prepare a solution of the amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl, 1.0 equiv.) in the same solvent and neutralize it with NMM (1.1 equiv.) at 0 °C. Add this solution to the activated ester mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Workup & Purification:

    • Filter the reaction mixture to remove NMM·HCl.

    • Transfer the filtrate to a separatory funnel and dilute with a solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This aqueous washing effectively removes the triazine byproduct and any unreacted starting materials.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

    • Purify further by recrystallization or silica gel chromatography if necessary.

Table 1: Representative Data for CDMT-Mediated Amide Synthesis

Carboxylic Acid Amine Base Solvent Time (h) Yield (%) Reference
Benzoic acid Phenylethylamine NMM Methanol 1 96 [12]
Z-Gly-OH H-Ala-OEt NMM CH₂Cl₂ 4 92 [17]

| Boc-Val-OH | H-Gly-OMe | NMM | THF | 3 | 88 |[12] |

PART B: Solid-Phase Peptide Synthesis (SPPS) with DMTMM

Field Insight: For the synthesis of longer peptides, the Fmoc/tBu solid-phase strategy is dominant.[18][19] DMTMM serves as a powerful and economical alternative to premium coupling reagents like PyBOP, often providing comparable yields and purity with significantly faster reaction times in some cases.[7]

SPPS_Workflow Start Start: Resin-NH2 Coupling Amino Acid Coupling Add Fmoc-AA + DMTMM + Base (DIPEA) Start->Coupling Cycle n Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection Add 20% Piperidine in DMF Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Wash2->Coupling Repeat for Cycle n+1 Elongated_Peptide Elongated Peptide: Resin-AA-NH2 Wash2->Elongated_Peptide Final Cycle

General workflow for a single SPPS cycle.

Protocol 2: Single Amino Acid Coupling Cycle in Fmoc-SPPS using DMTMM

This protocol assumes the synthesis is proceeding after a successful Fmoc-deprotection step, resulting in a free amine on the resin-bound peptide.

  • Resin Preparation: Ensure the deprotected resin is thoroughly washed with DMF (at least 6 times) to completely remove piperidine. Swell the resin in fresh DMF or NMP for 15-20 minutes.[5][18]

  • Coupling Cocktail Preparation: In a separate vial, dissolve the N-Fmoc protected amino acid (3-4 equiv. relative to resin loading) in DMF or NMP.

  • Reagent Addition to Resin: To the swollen resin in the reaction vessel, add the amino acid solution. Subsequently, add DMTMM (3 equiv.) and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6 equiv.).[5]

  • Coupling Reaction: Agitate the mixture at room temperature. The coupling reaction is typically very rapid, often completing within 2-5 minutes for standard amino acids.[5] For sterically hindered residues, the reaction time may be extended to 30-60 minutes.

  • Monitoring: Monitor the reaction for the disappearance of free amines using a qualitative method like the Kaiser test.[5] A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.

Table 2: Performance Comparison of DMTMM in SPPS

Reagent Typical Coupling Time Relative Cost Purity of Crude Product Key Advantage Reference
DMTMM 2-30 min Low High (>90%) Economical, fast, clean byproducts
PyBOP 30-60 min High High Well-established, effective for hindered couplings
HATU 5-20 min Very High Very High Very fast, low racemization [7]

| DIC/HOBt | 1-2 hours | Low | Good-High | Economical, standard method |[20] |

Note: Performance can vary based on the specific peptide sequence.

References

  • Overview of Peptide Coupling Reagents. ChemPep.
  • A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Deriv
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis with 2,4-Dichloro-6-ethoxy-1,3,5-triazine (DCET). Benchchem.
  • N-triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. PubMed.
  • 4-(4,6-Dimethoxy[1][8][10]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Academia.edu.

  • CDMT-Medi
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Veranova.
  • N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis. Journal of the American Chemical Society.
  • 4-(4,6-Dimethoxy[1][8]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

  • 4-(4,6-Dimethoxy[1][8][10]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. ResearchGate.

  • Application Notes and Protocols for 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). Benchchem.
  • A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). PubMed.
  • Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino)
  • A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5. SciSpace.
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Wikipedia.
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CAS 3140-73-6. SCBT.
  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society.
  • 1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. PubMed.
  • 1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. R Discovery.
  • Triazines – A comprehensive review of their synthesis and diverse biological importance.
  • Pseudo-enantiomeric coupling reagents for predictable incorporation into the peptide chain D and/or L amino acid residue of race. Arkivoc.
  • Methods and protocols of modern solid phase peptide synthesis. Springer.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing.
  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candid
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Epimeris
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC.
  • Introduction to Peptide Synthesis Methods. Bachem.
  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.

Sources

Method

Application Notes and Protocols for the Use of 1,3,5-Triazine Derivatives as Antitumor Agents

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,3,5-triazine derivatives as potential antitumor agents. This document outlines...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,3,5-triazine derivatives as potential antitumor agents. This document outlines the rationale behind their use, key mechanisms of action, and detailed protocols for their synthesis and evaluation.

Introduction: The Therapeutic Potential of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. This structural versatility has led to the development of numerous 1,3,5-triazine derivatives with a wide range of pharmacological activities, including potent antitumor effects.[1][2][3] The FDA-approved drug Altretamine (Hexalen), a 1,3,5-triazine derivative, has been used in the treatment of ovarian cancer, highlighting the clinical relevance of this chemical class.[1]

The core of their antitumor activity lies in their ability to be readily functionalized at the 2, 4, and 6 positions, allowing for the precise tuning of their physicochemical properties and biological activities. This has enabled the design of derivatives that selectively target key signaling pathways and enzymes that are often dysregulated in cancer.[1][3]

Key Mechanisms of Antitumor Action

1,3,5-triazine derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting critical enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The EGFR signaling pathway is a crucial regulator of cell growth and is frequently overactive in many cancers.[4][5] Several 1,3,5-triazine derivatives have been designed as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[4][6][7] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately leads to cell cycle arrest and apoptosis.[4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Triazine_Inhibitor Triazine_Inhibitor Triazine_Inhibitor->EGFR Inhibits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes ERK ERK MEK->ERK Promotes Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes Akt Akt PI3K->Akt Promotes Akt->Proliferation Promotes

Caption: Inhibition of the EGFR Signaling Pathway by 1,3,5-Triazine Derivatives.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a critical enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids.[8][9] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[9][10] Several 1,3,5-triazine derivatives have been identified as potent DHFR inhibitors, demonstrating significant cytotoxic activity against various cancer cell lines.[11][12][13][14]

DHFR_Mechanism DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (DNA/RNA) THF->Nucleotide_Synthesis Required for DHFR_Enzyme->THF Catalyzes Triazine_Inhibitor 1,3,5-Triazine Inhibitor Triazine_Inhibitor->DHFR_Enzyme Inhibits Cell_Proliferation Cancer Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Drives

Caption: Mechanism of DHFR Inhibition by 1,3,5-Triazine Derivatives.

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[15] Morpholine-substituted 1,3,5-triazines have emerged as potent inhibitors of this pathway, with some compounds demonstrating dual inhibition of PI3K and mTOR.[16][17] By blocking this pathway, these derivatives can induce apoptosis and inhibit tumor growth.

PI3K_Pathway Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Triazine_Inhibitor 1,3,5-Triazine Inhibitor Triazine_Inhibitor->PI3K Inhibits Triazine_Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by 1,3,5-Triazine Derivatives.

Data on Antitumor Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,3,5-triazine derivatives against various cancer cell lines.

Compound ClassCompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
Imamine-1,3,5-triazine4fMDA-MB-231 (Breast)6.25Imatinib35.50[18]
Imamine-1,3,5-triazine4kMDA-MB-231 (Breast)8.18Imatinib35.50[18]
Morpholine-functionalized11SW480 (Colorectal)5.855-Fluorouracil>100[19]
Pyrazole-based5hMultiple0.229 (EGFR-TK)Erlotinib-[7]
Trisubstituted6bA549 (Lung)9.61--[16]
Trisubstituted6cMCF-7 (Breast)12.88--[16]
Tri-amino-substituted11eA549 (Lung)0.028Methotrexate-[11]
Pyrazolyl-s-triazine4fHCT-116 (Colon)0.50--[20]
Chiral 1,3,5-triazine13cMCF-7 (Breast)8.04--[5]
Dihydro-1,3,5-triazineA5Multiple0.00372 (hDHFR)Methotrexate-[13]

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Triazine Derivatives

The synthesis of substituted 1,3,5-triazine derivatives typically starts from cyanuric chloride and proceeds via sequential nucleophilic substitution reactions. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[21]

Synthesis_Workflow Cyanuric_Chloride Cyanuric Chloride Step1 1st Substitution (Nucleophile 1) 0-5 °C Cyanuric_Chloride->Step1 Mono_Substituted Mono-substituted Triazine Step1->Mono_Substituted Step2 2nd Substitution (Nucleophile 2) Room Temp. Mono_Substituted->Step2 Di_Substituted Di-substituted Triazine Step2->Di_Substituted Step3 3rd Substitution (Nucleophile 3) 70-100 °C Di_Substituted->Step3 Tri_Substituted Tri-substituted Triazine Step3->Tri_Substituted

Caption: General Workflow for the Synthesis of 1,3,5-Triazine Derivatives.

Step-by-Step Methodology for the Synthesis of a Disubstituted 1,3,5-Triazine:

This protocol describes the synthesis of 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine as an example.[3]

Materials:

  • Cyanuric chloride

  • 2-Chloroaniline

  • Morpholine

  • N,N-diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, TLC plates, purification columns.

Procedure:

  • Mono-substitution:

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a round-bottom flask and cool to 0°C in an ice bath.

    • Slowly add a solution of 2-chloroaniline (1.0 eq) in THF to the cyanuric chloride solution while maintaining the temperature at 0°C.

    • Add DIPEA (1.0 eq) as a base.

    • Stir the reaction at 0°C for 2-4 hours, monitoring by TLC.

  • Di-substitution:

    • To the reaction mixture from the previous step, add morpholine (1.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC until the mono-substituted intermediate is consumed.

  • Work-up and Purification:

    • Filter off the precipitated DIPEA-HCl salt.

    • Remove the THF under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][22]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • 1,3,5-triazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]

  • Compound Treatment:

    • Treat the cells with various concentrations of the 1,3,5-triazine derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][23]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells after treatment and wash with cold PBS.

  • Staining:

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[7]

    • Incubate on ice for at least 30 minutes.[7]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate at room temperature.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Protocol 5: Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of 1,3,5-triazine derivatives on the expression and phosphorylation of key signaling proteins (e.g., EGFR, Akt).[24][25][26]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells and quantify the protein concentration.

  • SDS-PAGE:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Blocking:

    • Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 6: In Vivo Evaluation in a Mouse Xenograft Model

This protocol provides a general framework for assessing the antitumor efficacy of 1,3,5-triazine derivatives in vivo.[27][28][29]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • 1,3,5-triazine derivative formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human tumor cells into the flank of the mice.[27]

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the 1,3,5-triazine derivative to the treatment group according to a predetermined dose and schedule. Administer the vehicle to the control group.

  • Monitoring:

    • Measure tumor volume and body weight regularly.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Compare the tumor growth between the treated and control groups to determine the antitumor efficacy.

Conclusion

1,3,5-triazine derivatives represent a promising class of antitumor agents with diverse mechanisms of action. Their synthetic tractability allows for the generation of large libraries of compounds for screening and optimization. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro, and in vivo evaluation of novel 1,3,5-triazine derivatives, facilitating their development as potential cancer therapeutics.

References

  • Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Available at: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - MDPI. Available at: [Link]

  • Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC. Available at: [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - RSC Publishing. Available at: [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC. Available at: [Link]

  • 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available at: [Link]

  • 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed. Available at: [Link]

  • A Systematic Review on Antitumor Agents with 1, 3, 5-triazines - Hilaris Publisher. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Anticancer assay (MTT) - Bio-protocol. Available at: [Link]

  • MTT (Assay protocol). Available at: [Link]

  • 1,3,5-triazine derivatives targeting both PI3K and mTOR. Available at: [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC. Available at: [Link]

  • Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed. Available at: [Link]

  • Chemical structures of dihydro-1,3,5-triazine moiety with anticancer activity. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. Available at: [Link]

  • Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed. Available at: [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • What are DHFR inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC. Available at: [Link]

  • Apoptosis Assays by Flow Cytometry - Agilent. Available at: [Link]

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC - NIH. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available at: [Link]

  • Simplified schematic version of the epidermal growth factor receptor (EGFR) signaling cascade - Pathway Figure OCR. Available at: [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. Available at: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. Available at: [Link]

  • Western Blot Protocol: Step-by-Step Guide | Boster Bio. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES - Rasayan. Available at: [Link]

  • Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC. Available at: [Link]

  • Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids | ACS Omega. Available at: [Link]

  • Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid | PNAS. Available at: [Link]

  • New Mechanisms for an Old Drug; DHFR- and non-DHFR-mediated Effects of Methotrexate in Cancer Cells - Linkos.cz. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway - Encyclopedia.pub. Available at: [Link]

  • Western Blot Protocol | OriGene Technologies Inc.. Available at: [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. Available at: [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Experimental Solubility Guide for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol in experimental settings. A...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol in experimental settings. As a Senior Application Scientist, my objective is to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research. This document is structured to provide direct answers to common issues and to guide you through a logical troubleshooting process.

Understanding the Challenge: Why is 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol Prone to Solubility Issues?

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, like many triazine derivatives, possesses a planar, heterocyclic structure with the potential for strong intermolecular interactions, including hydrogen bonding and crystal lattice energy. These characteristics can contribute to low aqueous solubility, a common hurdle in experimental biology and drug discovery that can lead to underestimated activity and variable results.

The structure of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol contains both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen atoms in the triazine ring). This allows the molecule to interact strongly with itself in a solid state, making it difficult for solvent molecules to break these interactions and solvate the compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and provides a systematic approach to resolving solubility problems.

Question 1: What is the best starting solvent for dissolving 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol?

Answer: For initial attempts, it is recommended to start with a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Many triazine derivatives show good solubility in these solvents. For instance, a related compound, 6-methyl-2,4-diamino-1,3,5-triazine, is soluble in lower alcohols.[1] However, it is crucial to start with a small quantity of the compound and solvent to assess its solubility before proceeding with larger amounts.

Question 2: My compound is not dissolving in pure DMSO. What should I do next?

Answer: If you are encountering poor solubility even in DMSO, consider the following troubleshooting steps:

  • Gentle Heating: Gently warm the solution to a temperature range of 30-40°C. Increased temperature can enhance the dissolution of many compounds. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Utilize a sonicator to break down any aggregates and increase the surface area of the compound exposed to the solvent.

  • Co-solvent System: If the compound is intended for use in an aqueous solution for biological assays, a co-solvent system can be effective. After dissolving the compound in a minimal amount of an organic solvent like DMSO or ethanol, slowly add the aqueous buffer to the organic solution while vortexing. This method helps to keep the compound in solution.

Question 3: Can I use pH adjustment to improve the solubility of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol?

Answer: Yes, pH modification can be a powerful tool for compounds with ionizable groups. The structure of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol contains both a weakly acidic hydroxyl group and weakly basic amino groups and ring nitrogens. Therefore, its solubility is likely pH-dependent.

  • Acidification: In an acidic medium, the amino groups and ring nitrogens can become protonated, leading to the formation of a more soluble salt. A ResearchGate discussion on an insoluble triazine derivative suggested acidification to enhance solubility in polar solvents.

  • Alkalinization: In a basic medium, the hydroxyl group can be deprotonated, also forming a more soluble salt.

It is recommended to perform a pH-solubility profile to determine the optimal pH for your experiments.

Question 4: What are the safety precautions I should take when handling this compound?

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[2][3][4]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2][4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2][5] Harmful if swallowed.[3][4]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[2][3]

Troubleshooting Flowchart:

Solubility_Troubleshooting start Start: Undissolved Compound solvent Attempt to dissolve in a small volume of DMSO or Ethanol start->solvent heat_sonicate Apply gentle heat (30-40°C) and/or sonication solvent->heat_sonicate check1 Is the compound dissolved? heat_sonicate->check1 ph_modification Investigate pH modification check1->ph_modification No success Compound Dissolved check1->success Yes acidic Test solubility in acidic buffer (e.g., pH 2-5) ph_modification->acidic basic Test solubility in basic buffer (e.g., pH 8-10) ph_modification->basic check2 Improved solubility? acidic->check2 basic->check2 cosolvent Use a co-solvent system check2->cosolvent No check2->success Yes protocol Follow Co-solvent Protocol cosolvent->protocol protocol->success fail Consult further resources or consider alternative formulation protocol->fail

Caption: A decision-making flowchart for troubleshooting the solubility of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol.

Experimental Protocols

The following protocols provide a systematic approach to determine the optimal solubilization conditions for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol.

Protocol 1: pH-Dependent Solubility Screening

Objective: To determine the effect of pH on the solubility of the compound.

Materials:

  • 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer in separate vials.

  • Equilibrate the samples by rotating or shaking them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure its pH to confirm it has not changed significantly.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in each filtered supernatant using a validated analytical method.

  • Plot the solubility as a function of pH to identify the pH at which solubility is maximal.

Protocol 2: Co-solvent System Development

Objective: To prepare a stock solution of the compound in a co-solvent system suitable for aqueous-based experiments.

Materials:

  • 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

  • Organic solvents: DMSO, ethanol, methanol

  • Aqueous buffer of choice (based on experimental requirements)

  • Vortex mixer

Procedure:

  • Weigh a precise amount of the compound into a clean vial.

  • Add a minimal volume of the chosen organic solvent (e.g., DMSO) to just wet the compound.

  • Vortex the mixture until the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • While vigorously vortexing, add the aqueous buffer dropwise to the organic solution.

  • Continue to add the buffer until the desired final concentration is reached.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for that specific co-solvent ratio.

Table 1: Qualitative Solubility of Structurally Similar Triazine Compounds

Compound NameSolventSolubilityReference
6-methyl-2,4-diamino-1,3,5-triazineWater11 g/L[1]
6-methyl-2,4-diamino-1,3,5-triazineEthylene glycol monoethyl etherEasily soluble[1]
6-methyl-2,4-diamino-1,3,5-triazineBenzyl alcoholEasily soluble[1]
1-substituted-2-thio-4-amino-6-methylformamidino-1,3,5-triazinesWater, ethanol, DMSO-d6Soluble[6]

This table provides a starting point for solvent selection based on the reported solubility of analogous compounds.

Concluding Remarks

Improving the solubility of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a critical step for obtaining reliable and reproducible experimental data. The insolubility of a compound is not an insurmountable obstacle but rather a challenge that can be addressed with a systematic and informed approach. By understanding the chemical properties of the molecule and methodically applying the principles of pH adjustment and co-solvency, researchers can successfully prepare solutions suitable for their experimental needs. Always prioritize safety by adhering to proper handling and disposal procedures.

References

  • HPC Standards. 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol Safety Data Sheet. Available from: [Link]

  • PubChem. 4-Amino-6-methyl-1,3,5-triazin-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • NextSDS. 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol — Chemical Substance Information. Available from: [Link]

  • Dissolution Technologies. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. 2010. Available from: [Link]

  • ResearchGate. Protocol for synthesis of di- and tri-substituted s-triazine derivatives. 2020. Available from: [Link]

  • Tayade, D.T., Ingole, S.P., & Shendge, A.S. Convenient methods for the synthesis and characterisation of various Triazines. Haya: The Saudi Journal of Life Sciences. 2016.
  • Wikipedia. 6-甲基-2,4-二氨基-1,3,5-三嗪. Available from: [Link]

  • ResearchGate. Finding a solvent to remove 2,4,6 trihydrazine 1,3,5 triazine from the mixture?. 2023. Available from: [Link]

  • Alzchem. 2-Methoxy-4-methyl--6-methylamino-1,3,5-triazine. Available from: [Link]

Sources

Optimization

Troubleshooting instability of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol in solution

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS 879554-45-7). This document provides in-depth troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS 879554-45-7). This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals encountering stability issues with this compound in solution. The following guidance is synthesized from established principles of triazine chemistry and field-proven laboratory practices.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound's concentration is decreasing in my aqueous stock solution, even when stored at 4°C. What is the likely cause?

A1: The most probable cause is pH-dependent hydrolysis.

Your observation of decreasing compound concentration points towards chemical degradation. For the s-triazine class of compounds, particularly those with a hydroxyl group on the triazine ring (a hydroxytriazine), stability in aqueous solution is strongly dependent on pH.[1][2]

Causality Explained: The triazine ring is susceptible to acid-catalyzed hydrolysis.[3][4] At acidic pH, the nitrogen atoms in the triazine ring become protonated. This protonation increases the electrophilicity of the ring carbons, making them more vulnerable to nucleophilic attack by water molecules. This process can lead to the cleavage of substituents or, in more extreme cases, the opening of the triazine ring itself, ultimately forming derivatives of cyanuric acid.[5][6] The rate of this degradation is often significantly slower at neutral or slightly alkaline pH.[1][2]

The rate of hydrolysis is also accelerated by increased temperature.[7] While storage at 4°C slows down most degradation processes, it may not be sufficient to prevent hydrolysis if the solution is unbuffered or acidic.

Troubleshooting Steps & Recommendations:

  • Measure the pH of your solution: Use a calibrated pH meter to check the pH of your stock solution. Water, unless specifically buffered, can become acidic from dissolved atmospheric CO₂.

  • Buffer your solution: Prepare stock solutions using a buffer system that maintains a pH in the neutral to slightly alkaline range (e.g., pH 7.0 to 8.0). Phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point.

  • Minimize storage time: Prepare fresh solutions for critical experiments whenever possible.

The diagram below illustrates the proposed mechanism for acid-catalyzed hydrolysis, a primary pathway for the degradation of hydroxytriazines.

cluster_0 Acid-Catalyzed Hydrolysis Pathway Compound 4-Methyl-6-(methylamino)- 1,3,5-triazin-2-ol Protonated Protonated Triazine Ring (Increased Electrophilicity) Compound->Protonated + H⁺ (Acidic pH) Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O (Nucleophilic Attack) Product Hydrolyzed Product (e.g., Ring-Opened Species or Deaminated Analog) Intermediate->Product Ring Cleavage/ Rearrangement

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Table 1: Estimated Effect of pH and Temperature on Compound Half-Life (t½) Note: This data is illustrative, based on the general behavior of s-triazine compounds, and should be empirically verified for your specific experimental conditions.

pHTemperatureEstimated Half-Life (t½)Stability Concern
3.025°C< 24 hoursVery High
5.025°C1-3 daysHigh
7.425°C> 2 weeksLow
7.44°C> 1 monthVery Low
9.025°C> 1 monthVery Low
Q2: I'm seeing new or shifting peaks in my HPLC chromatogram after storing my compound in solution. Are these impurities or degradation products?

A2: While initial impurities are possible, the appearance of new peaks over time strongly suggests compound degradation. Photodegradation is another common culprit, alongside hydrolysis.

Besides hydrolysis, s-triazine compounds are known to be susceptible to photodegradation, especially when exposed to UV light (including ambient laboratory light over extended periods).[8][9][10] This process can lead to the formation of various byproducts through pathways like dealkylation (loss of the methyl or methylamino groups) and oxidation of the side chains.[8][10]

Causality Explained: The aromatic-like triazine ring can absorb UV radiation. This absorption can excite the molecule to a higher energy state, making it susceptible to reaction with oxygen or other molecules, or to undergo rearrangement and cleavage reactions.[11][12] This can result in a complex mixture of degradation products, which would appear as new peaks in your HPLC analysis.

Troubleshooting Flowchart: The following flowchart provides a systematic approach to diagnosing and resolving compound instability issues.

start Instability Observed (e.g., new HPLC peaks, loss of activity) check_initial Analyze freshly prepared solution by HPLC/LC-MS. Are extra peaks present? start->check_initial impurity Issue is likely an initial impurity. Consider re-purification. check_initial->impurity Yes degradation Instability is due to degradation. Proceed to investigate cause. check_initial->degradation No check_storage Review Storage Conditions: - pH of solution? - Light exposure? - Temperature? degradation->check_storage acidic_ph pH is acidic (<6.5). Likely Hydrolysis. check_storage->acidic_ph Acidic light_exp Solution exposed to light. Likely Photodegradation. check_storage->light_exp Light temp_issue Storage temp >4°C or freeze-thaw cycles. Likely Thermal Degradation. check_storage->temp_issue Temp solution Implement Corrective Actions: 1. Buffer solution to pH 7.0-8.0. 2. Store in amber vials at 4°C or -20°C. 3. Prepare fresh solutions. acidic_ph->solution light_exp->solution temp_issue->solution

Caption: Troubleshooting flowchart for compound instability.

Key Experimental Protocols

To ensure the integrity and reproducibility of your experiments, we recommend the following validated procedures.

Protocol 1: Preparation of Stable Stock Solutions

This protocol is designed to minimize hydrolysis and photodegradation.

Materials:

  • 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (solid)

  • DMSO (anhydrous)

  • 100 mM Potassium Phosphate Buffer, pH 7.4 (sterile-filtered)

  • Amber glass vials or clear vials wrapped in aluminum foil

  • Calibrated analytical balance and pipettes

Procedure:

  • Prepare a Concentrated Primary Stock:

    • Accurately weigh the desired amount of solid compound.

    • Dissolve the solid in a minimal volume of anhydrous DMSO to create a high-concentration primary stock (e.g., 10-50 mM). DMSO is generally a suitable solvent that minimizes hydrolysis.

    • Aliquot this primary stock into single-use volumes in amber vials and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles.[13]

  • Prepare an Aqueous Working Solution:

    • Thaw a single aliquot of the DMSO primary stock.

    • Dilute the stock to the final desired concentration using the sterile-filtered 100 mM Potassium Phosphate Buffer (pH 7.4). Important: Ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting your biological system.

    • Vortex gently to mix.

  • Storage of Working Solution:

    • Use the aqueous working solution immediately.

    • If short-term storage is necessary, keep the solution on ice and protected from light.[14] For storage longer than a few hours, it is highly recommended to prepare it fresh from the frozen DMSO stock.

Protocol 2: HPLC Method for Purity and Stability Assessment

This is a general-purpose reversed-phase HPLC method for monitoring the purity of your compound and detecting potential degradation products.[15][16]

Instrumentation & Columns:

  • HPLC System: Standard system with a gradient pump, autosampler, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 6.7

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm or 240 nm (empirical optimization may be required)[15]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
22.0955

Procedure:

  • Prepare samples by diluting your stock solution in Mobile Phase A.

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Inject the sample and run the gradient program.

  • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time, which indicates degradation.

References
  • Konstantinou, I. K., Sakellarides, T. M., Sakkas, V. A., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405. [Link]

  • Jensen, C. V., Madsen, H. T., & Søgaard, E. G. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research, 40(24), 5645-5649. [Link]

  • Hustert, K., Moza, P. N., & Pouyet, B. (1989). Photocatalytic degradation of s-triazine herbicides. Chemosphere, 19(8-9), 1299-1304. [Link]

  • Cook, A. M., & Hütter, R. (1981). Determination of seventeen s-triazine herbicides and derivatives by high-pressure liquid chromatography. Journal of Agricultural and Food Chemistry, 29(6), 1135-1140. [Link]

  • Madsen, H. T., Jensen, C. V., & Søgaard, E. G. (2014). Triazine-based H2S Scavenging: Development of a Conceptual Model for the Understanding of Fouling Formation. Petroleum Science and Technology, 32(23-24), 2803-2806. [Link]

  • NextSDS. (n.d.). 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol — Chemical Substance Information. Retrieved from [Link]

  • Popowycz, F., et al. (2014). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. The Journal of Organic Chemistry, 79(10), 4642-4653. [Link]

  • Konstantinou, I. K., et al. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405. [Link]

  • Dbira, S., Bedoui, A., & Bensalah, N. (2017). Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Journal of Environmental & Analytical Toxicology, 7(5). [Link]

  • Sakkas, V. A., Konstantinou, I. K., & Albanis, T. A. (2002). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 50(22), 6544-6550. [Link]

  • Găină, L. I., et al. (2025). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 30(2), 506. [Link]

  • PubChem. (n.d.). 4-Amino-6-methyl-1,3,5-triazin-2-ol. Retrieved from [Link]

  • Găină, L. I., et al. (2020). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Journal of Thermal Analysis and Calorimetry, 142, 655-666. [Link]

  • Mason, A. M., et al. (2020). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. Organic & Biomolecular Chemistry, 18(3), 434-443. [Link]

  • Popović, M., et al. (2014). Chromatographic methods for analysis of triazine herbicides. Journal of the Serbian Chemical Society, 79(10), 1173-1196. [Link]

  • Schöler, H. F., & Brodesser, J. (1994). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Fresenius' Journal of Analytical Chemistry, 348(10), 681-684. [Link]

  • Zhang, T., et al. (2018). Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry. Analytical Chemistry, 90(17), 10562-10569. [Link]

  • Găină, L. I., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. International Journal of Molecular Sciences, 24(18), 13919. [Link]

  • Ludvík, J., et al. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879-3885. [Link]

  • Lin, C. H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(28), 5731-5738. [Link]

  • Lin, C. H., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(28), 5731-5738. [Link]

  • AERU. (2024). 2-hydroxy-4,6-bis(ethlyamino)-S-triazine. University of Hertfordshire. [Link]

  • Mohan, H., & Mittal, J. P. (2000). Oxidative Degradation of Triazine Derivatives in Aqueous Medium: A Radiation and Photochemical Study. Journal of Agricultural and Food Chemistry, 48(8), 3469-3474. [Link]

  • Restek. (2019). Triazine Pesticides Standard - Safety Data Sheet. [Link]

  • Sakkas, V. A., Konstantinou, I. K., & Albanis, T. A. (2002). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 50(22), 6544-6550. [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • Lopera, S. E., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega, 8(13), 12053-12062. [Link]

  • Health and Safety Office. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. [Link]

  • Zhao, S., et al. (2004). Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine and Its Mononitroso Derivative Hexahydro-1-Nitroso-3,5-Dinitro-1,3,5-Triazine by Klebsiella pneumoniae Strain SCZ-1 Isolated from an Anaerobic Sludge. Applied and Environmental Microbiology, 70(11), 6629-6635. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine. Retrieved from [Link]

Sources

Troubleshooting

Optimization of reaction conditions for synthesizing triazinones

Welcome to the Triazinone Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing 1,2,4-triazinone scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Triazinone Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered when synthesizing 1,2,4-triazinone scaffolds.

Instead of merely providing generic reaction conditions, this center focuses on the causality behind experimental choices. Understanding why a specific additive degrades your intermediate, or how a solid support alters microwave kinetics, is essential for building self-validating, robust synthetic workflows.

Part 1: Mechanistic Workflow Overview

Before diving into specific troubleshooting scenarios, it is crucial to map the synthetic pathways. The diagram below illustrates the divergent strategies for assembling the 1,2,4-triazinone core, highlighting the distinct reactive intermediates and their optimized conditions.

Triazinone_Synthesis N1 α-Ketocarbazone + Primary Amine I1 N-Isocyanate Intermediate N1->I1 N2 α-Bromohydrazone Derivatives I2 Diazadiene Intermediate N2->I2 N3 Thiocarbohydrazide + Keto-acids C3 Solvent-Free MW Silica Gel Support N3->C3 C1 Microwave, 175°C MgSO4 Additive I1->C1 C2 Inert Atmosphere 150°C, PhCF3 I1->C2 I2->I1 Prod 1,2,4-Triazinone Core Scaffold C1->Prod C2->Prod C3->Prod

Mechanistic pathways and optimized conditions for synthesizing 1,2,4-triazinone scaffolds.

Part 2: Troubleshooting Guides & FAQs

Q1: During the microwave-assisted cyclization of α-ketocarbazones with primary amines, I am observing severe degradation and low yields of the 1,2,4-triazinone product. How can I optimize the reaction conditions?

Expert Insight & Causality: The formation of triazinones via N-isocyanate intermediates is highly sensitive to both thermal thresholds and the chemical nature of your additives. While higher temperatures generally accelerate the condensation cyclization, exceeding 175 °C leads to severe thermal degradation of the uncyclized addition product.

Furthermore, you must be cautious with acidic additives. While catalytic acetic acid (AcOH) might initially appear to boost NMR yields, it causes severe functional group tolerance issues—specifically, the degradation of sensitive exocyclic alkenes under acidic conditions. Therefore, utilizing a neutral dehydrating agent like MgSO₄ is critical. It stabilizes the reaction environment by driving the condensation forward without destroying the substrate [1].

Quantitative Optimization Data:

Entry Amine Temp (°C) Time (h) Additive Yield (%) Causality / Observation
1 Benzylamine 150 2 None 34 Incomplete cyclization
2 Benzylamine 175 2 None 44 Optimal baseline temperature
3 Benzylamine 200 2 None 37 Severe thermal degradation
4 Benzylamine 175 2 MgSO₄ (1 equiv) 56 Improved dehydration
5 Benzylamine 175 2 AcOH (0.2 equiv) 94* *Exocyclic alkene degradation

| 6 | Benzylamine | 175 | 6 | MgSO₄ (1 equiv) | 87 (75 isolated) | Optimized functional tolerance |

Data summarized from the divergent reactivity optimization of N-isocyanates [1].

Q2: I am attempting to synthesize 1,2,4-triazin-3(2H)-ones using α-amino carbazates as N-isocyanate precursors, but my yields are inconsistent and I suspect intermediate oxidation. How can I build a self-validating protocol to prevent this?

Expert Insight & Causality: The cascade reaction relying on α-bromohydrazones to access diazadienes (and subsequent N-isocyanate intermediates) requires elevated temperatures (e.g., 150 °C). At these temperatures, hydrazone derivatives are highly susceptible to oxidation in the presence of atmospheric oxygen. To ensure a self-validating and reproducible system, the reaction must be conducted under a strictly inert atmosphere using high-boiling, non-nucleophilic solvents like p-trifluorotoluene [2].

Experimental Protocol: Inert Cyclization of α-Amino Carbazates

  • Preparation: In a flame-dried Schlenk flask, dissolve the alkyl α-amino carbazate precursor (1.0 equiv) in anhydrous p-trifluorotoluene (PhCF₃) to achieve a 0.3 M concentration.

  • Degassing: Sparge the solution with ultra-pure Argon for 15 minutes to displace dissolved oxygen, fundamentally preventing hydrazone oxidation.

  • Inert Atmosphere: Seal the vessel under a positive pressure of Argon using a standard manifold.

  • Thermal Cyclization: Heat the reaction mixture to 150 °C using a precisely calibrated heating block for exactly 3 hours.

  • Self-Validation: Monitor the consumption of the N-isocyanate intermediate via TLC. Use 1,3,5-trimethoxybenzene as an internal standard for preliminary ¹H-NMR yield validation before proceeding to workup.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the pure 1,2,4-triazin-3(2H)-one.

Q3: My conventional reflux synthesis of thiophene-bearing 1,2,4-triazinones from keto-acids and thiocarbohydrazide takes hours and yields are poor. Is there a more efficient methodology?

Expert Insight & Causality: Conventional reflux in glacial acetic acid often suffers from prolonged heating times (hours) and moderate yields (approx. 62%) due to inefficient bulk heat transfer and solvent-induced side reactions. Transitioning to a solvent-free, microwave-assisted solid-support methodology drastically alters the kinetic profile. Silica gel acts as both a solid support and a microwave susceptor, localizing thermal energy directly at the reactive sites. This targeted heating reduces reaction times from hours to minutes and pushes yields to near-quantitative levels (up to 98%) [3].

Experimental Protocol: Microwave-Assisted Solvent-Free Synthesis

  • Reagent Mixing: Combine 2-oxo-4-(2-thienyl)but-3-enoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) in a 250 mL round-bottom flask.

  • Solvent Dispersion: Dissolve the mixture in 15 mL of a methylene chloride/methanol (80/20 v/v) co-solvent system to ensure homogeneous molecular mixing.

  • Solid Support Loading: Add 1.0 g of activated silica gel (200-400 mesh) to the solution and stir for 5 minutes.

  • Solvent Removal: Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, dry powder residue is obtained. Do not skip this step; residual solvent alters microwave absorption.

  • Microwave Irradiation: Transfer the dried silica-supported residue into a glass beaker. Irradiate in a domestic or laboratory microwave reactor (2450 MHz, 800 W) for exactly 1.5 to 2.0 minutes.

  • Purification: Load the irradiated solid directly onto a prepared silica gel column and elute with methylene chloride to isolate the pure 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one.

Part 3: References

  • Title: Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones Source: Organic Letters - ACS Publications URL:

  • Title: Synthesis of 1,2,4-Triazinones Exploiting the Reactivity of Diazadiene and N-Isocyanate Intermediates Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity Source: PMC (National Institutes of Health) URL:

Optimization

Technical Support Center: Strategies to Minimize Off-Target Effects of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers utilizing 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol and related s-triazine compounds. This document provides in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol and related s-triazine compounds. This document provides in-depth troubleshooting guides and frequently asked questions to help you design robust experiments, minimize off-target effects, and ensure the scientific integrity of your results.

The 1,3,5-triazine scaffold is a versatile core structure found in many biologically active molecules, including inhibitors of kinases, DNA topoisomerase II, and other key cellular enzymes.[1][2][3] However, this versatility can also lead to interactions with unintended proteins, known as off-target effects, which can confound data interpretation and lead to toxicity.[4][5] This guide is structured to help you proactively mitigate and systematically troubleshoot these challenges.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions about the nature of off-target effects in the context of s-triazine-based compounds.

Q1: What are off-target effects and why are they a particular concern for s-triazine compounds?

The s-triazine scaffold is a "privileged" structure in medicinal chemistry, known to bind to the ATP-binding pocket of numerous kinases and other enzymes.[1][2] For example, the s-triazine derivative Gedatolisib is a potent inhibitor of both PI3K and mTOR but suffers from low selectivity across different PI3K isozymes, leading to off-target effects.[1][5] This promiscuity means that even if your primary target is, for example, a specific kinase, your compound may simultaneously inhibit other structurally related kinases, confounding your results.[5][6]

Q2: What is the difference between on-target and off-target toxicity?

A2:

  • On-target toxicity (also called "exaggerated pharmacology") occurs when the intended target is inhibited or activated in a way that causes adverse effects. This is a direct consequence of the compound's primary mechanism of action.

  • Off-target toxicity results from the compound binding to and modulating the activity of unintended molecules. For kinase inhibitors, this can manifest as cardiotoxicity or other adverse events due to the inhibition of essential kinases like AMPK or Abl.[7]

Distinguishing between the two is critical. If toxicity is observed, understanding the source determines the path forward: either modifying the dosing for on-target effects or redesigning the molecule to improve selectivity for off-target effects.

Q3: At what concentration should I start my experiments to minimize off-target effects?

A3: Off-target effects are often concentration-dependent, appearing at higher doses than required for on-target activity.[4] Therefore, the primary goal is to use the lowest concentration that yields a robust on-target effect.

Recommended Approach:

  • Determine Potency (IC50/EC50): First, determine the compound's potency against its purified primary target in a biochemical assay.

  • Establish Target Engagement in Cells: Use a cellular target engagement assay, like the Cellular Thermal Shift Assay (CETSA), to confirm the concentration at which the compound binds to its target inside the cell.[8]

  • Perform a Dose-Response Curve: Conduct a functional cellular assay and generate a full dose-response curve. The optimal concentration for your experiments should be on the steep part of the curve, typically between 1x and 10x the cellular EC50, but well below any concentration that induces cytotoxicity.[4]

Part 2: Troubleshooting Guide - Investigating and Mitigating Off-Target Effects

This section is designed to help you diagnose and solve specific issues that may arise during your experiments.

Issue 1: The observed cellular phenotype does not match the expected outcome from inhibiting my primary target.
  • Possible Cause 1: Dominant Off-Target Effects. The compound may be potently inhibiting one or more off-target proteins, and the resulting phenotype from these interactions is masking or overriding the on-target effect.[4]

  • Possible Cause 2: Incorrect Mechanistic Assumption. The assumed role of the primary target in your specific cellular model might be incorrect.

Troubleshooting Workflow

A Start: Phenotype Mismatch B Step 1: Validate Target Engagement (e.g., CETSA, NanoBRET™) A->B F Result: Target Engagement Confirmed? B->F C Step 2: Compare with Genetic Knockdown (CRISPR or siRNA) G Result: Phenotype Recapitulated? C->G D Step 3: Use a Structurally Related Inactive Control H Result: Inactive Control Shows Effect? D->H E Step 4: Perform Proteome-Wide Profiling (Kinase Screen, Chemoproteomics) I Conclusion: Strong evidence for off-target effects. E->I F->C  Yes K Troubleshoot compound delivery/ permeability issues. F->K  No G->D  No J Conclusion: Re-evaluate role of primary target in this cell model. G->J  Yes H->E  Yes H->I  No (Suggests on-target effect)

Caption: Workflow for diagnosing phenotype mismatch.

Recommended Actions:
  • Confirm Target Engagement: First, prove that your compound is binding its intended target at the effective concentration. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[8]

  • Validate with Genetics: Use siRNA or CRISPR to knock down your target protein. If the genetic knockdown produces the same phenotype as your compound, it strengthens the case for an on-target effect. If not, off-target effects are likely.

  • Use an Inactive Control: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target. This control should not produce the same cellular effects. If it does, this is a strong indicator of off-target activity.[4]

  • Identify the Off-Targets: If evidence points to off-target effects, the next step is to identify them.

    • Kinase Profiling: Given the s-triazine scaffold, screening your compound against a broad panel of kinases is the most logical first step.[9] This will reveal which other kinases are inhibited at relevant concentrations.

    • Chemical Proteomics: For an unbiased view, techniques like Thermal Proteome Profiling (TPP) or affinity chromatography can identify the full spectrum of proteins your compound binds to in the cell.

Issue 2: Significant cytotoxicity is observed at or near the effective dose.
  • Possible Cause 1: On-Target Toxicity. The primary target is essential for cell survival.

  • Possible Cause 2: Off-Target Toxicity. The compound is inhibiting a protein critical for cell viability (e.g., a key metabolic enzyme or cell cycle kinase).[7]

  • Possible Cause 3: Compound Instability. The compound may be degrading in the cell culture medium into a toxic substance.[4]

Recommended Actions:
  • Perform a Cytotoxicity Assay: Quantify the cytotoxicity using a standard assay like LDH release (measures membrane integrity) or MTT (measures metabolic activity). This will establish a clear therapeutic window between the effective concentration (EC50) and the cytotoxic concentration (CC50).

  • Test in a Different Cell Line: Determine if the cytotoxicity is cell-type specific. A cell line that does not express the primary target should ideally not be sensitive to the compound unless significant off-target effects are at play.

  • Re-run Kinase/Proteomic Screens: Analyze your off-target list for proteins known to be critical for cell survival. If your compound inhibits a kinase like CDK1, for example, this could readily explain the observed cytotoxicity.

Data Summary: Methods for Off-Target Identification
MethodPrincipleThroughputInformation GainedKey Advantage
In Vitro Kinase Profiling Measures compound activity against a panel of purified kinases.[8][9]HighIC50 values for hundreds of kinases; selectivity score.Directly assesses a very likely class of off-targets for s-triazines.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes proteins against heat-induced denaturation.[8]MediumConfirms intracellular target engagement; can be adapted for proteome-wide discovery (TPP).Measures binding in a native cellular environment.
Genetic Knockdown (siRNA/CRISPR) Compares the compound's phenotype to that of target gene silencing.[4]LowValidates whether the phenotype is linked to the on-target mechanism.Provides strong evidence for on-target vs. off-target phenotype.
Chemical Proteomics Uses the compound as a "bait" to pull down binding partners from cell lysates.LowUnbiased identification of direct binding partners.Can discover novel and unexpected off-targets.

Part 3: Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol provides a generalized workflow for assessing the selectivity of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol against a panel of protein kinases. Commercial services often perform this as a fee-for-service.

Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Compound Serial Dilutions (e.g., 10-point, 3-fold) C 3. Add Compound to Kinase Reactions A->C B 2. Prepare Kinase Plates (Panel of purified kinases) B->C D 4. Add ATP & Substrate to Initiate Reaction C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Measure (e.g., ADP-Glo™, TR-FRET) E->F G 7. Calculate % Inhibition F->G H 8. Determine IC50 Values & Selectivity Profile G->H

Caption: Workflow for in vitro kinase profiling.

Methodology:
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol in DMSO, starting at a high concentration (e.g., 100 µM).

  • Kinase Reaction Setup: In a multi-well plate (e.g., 384-well), add the reaction buffer containing a specific purified kinase from the panel to each well.[8]

  • Incubation: Add the diluted compound to the wells and incubate for a set period (e.g., 10-15 minutes) to allow for binding. Include DMSO as a vehicle control (0% inhibition) and a potent, broad-spectrum inhibitor like Staurosporine as a positive control (100% inhibition).

  • Initiation and Detection: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate (e.g., a fluorescently labeled peptide).[9] Allow the reaction to proceed for a defined time (e.g., 60 minutes at 30°C).[8]

  • Data Acquisition: Terminate the reaction and measure the output. The method depends on the assay format:

    • Luminescence-Based: Measure remaining ATP (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo®).[10]

    • Fluorescence-Based: Measure the phosphorylation of a fluorescent substrate.[8][10]

  • Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify target engagement in intact cells.[8]

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Pellet the precipitated/denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes). The supernatant contains the soluble, non-denatured proteins.

  • Detection: Collect the supernatant and analyze the amount of your target protein remaining in the soluble fraction using Western Blot or ELISA.

  • Analysis: Plot the amount of soluble target protein versus temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.

References

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC. Available at: [Link]

  • Exploring s-triazine derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. Available at: [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC - NIH. Available at: [Link]

  • How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]

  • Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Society of Toxicology (SOT). Available at: [Link]

  • Mode of action of novel 2-(benzylamino)-4-methyl-6-(trifluoro- methyl)-1,3,5-triazine herbicides: inhibition of photosynthetic electron transport and binding studies. PubMed. Available at: [Link]

  • 4-Amino-6-methyl-1,3,5-triazin-2-ol. PubChem. Available at: [Link]

  • Non-covalent Stabilization Strategies in Small Molecule Drug Design. Creative Diagnostics. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available at: [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. ResearchGate. Available at: [Link]

  • 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. ACS Publications. Available at: [Link]

  • 4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-METHYLAMINE. gsrs. Available at: [Link]

  • Suggested mechanism for 1,3,5‐triazine formation. ResearchGate. Available at: [Link]

  • Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. PMC. Available at: [Link]

  • European Journal of Medicinal Chemistry. Uniba.it. Available at: [Link]

  • Synthesis and cytotoxicity of potential tumor-inhibitory analogues of trimelamol (2,4,6-tris[(hydroxymethyl)methylamino]-1,3,5-triazine) having electron-withdrawing groups in place of methyl. PubMed. Available at: [Link]

Sources

Troubleshooting

Method refinement for accurate quantification of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Technical Support Center: Method Refinement for Accurate Quantification of Triazine Analogs A Note from the Senior Application Scientist: The compound 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol represents a specific str...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Method Refinement for Accurate Quantification of Triazine Analogs

A Note from the Senior Application Scientist: The compound 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol represents a specific structure within the broader class of triazine compounds. While direct literature on this exact molecule is sparse, the analytical challenges it presents are common to many s-triazine herbicides and their metabolites. This guide leverages the extensive body of knowledge surrounding the well-studied triazine, atrazine, and its primary degradation products. The principles and troubleshooting methodologies detailed herein are directly applicable to the accurate quantification of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol and other related structures.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of triazine compounds.

Q1: My chromatographic peak for the triazine analyte is showing significant tailing. What are the likely causes and solutions?

A1: Peak tailing for polar, nitrogen-containing compounds like triazines is often due to secondary interactions with the stationary phase.

  • Silanol Interactions: Free silanol groups on the silica backbone of C18 columns can interact with the basic nitrogen atoms of the triazine ring.

    • Solution 1: Use an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase).

    • Solution 2: Lower the pH of the mobile phase by adding a small amount of an acid like formic acid (0.1%). This will protonate the silanol groups, reducing their interaction with the analyte.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

Q2: I am observing poor sensitivity and a noisy baseline. How can I improve my signal-to-noise ratio?

A2: This is a common issue in trace analysis.

  • Sample Preparation: Your analyte may be too dilute, or the sample matrix may be causing ion suppression.

    • Solution: Implement a solid-phase extraction (SPE) step to concentrate your analyte and remove interfering matrix components.

  • Mass Spectrometry Parameters: Your instrument settings may not be optimized.

    • Solution: Perform a tuning and optimization of the mass spectrometer for your specific analyte. This includes optimizing the collision energy for MS/MS transitions.

Q3: My calibration curve is non-linear, especially at higher concentrations. What should I do?

A3: Non-linearity in calibration curves can stem from several sources.

  • Detector Saturation: The detector may be saturated at high analyte concentrations.

    • Solution: Extend the calibration range with lower concentration points or dilute the high-concentration standards.

  • Matrix Effects: Co-eluting matrix components can interfere with the ionization of the analyte, leading to a non-linear response.

    • Solution: Use a matrix-matched calibration curve or an internal standard to correct for these effects. The use of an isotopically labeled internal standard is highly recommended.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex analytical challenges.

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects are a significant challenge in LC-MS/MS analysis, causing either ion suppression or enhancement, leading to inaccurate quantification.

Step 1: Assess the Presence of Matrix Effects

A post-extraction addition method is a reliable way to quantify matrix effects.

Experimental Protocol: Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A: Analyte standard in a clean solvent.

    • Set B: Blank matrix extract spiked with the analyte standard at the same concentration as Set A.

    • Set C: Blank matrix extract.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the matrix effect (ME):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • An ME value of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Step 2: Mitigate Identified Matrix Effects

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): A well-chosen SPE sorbent can effectively remove interfering compounds. For triazines, polymeric reversed-phase sorbents are often effective.

  • Chromatographic Separation:

    • Optimize the Gradient: Adjust the mobile phase gradient to better separate the analyte from co-eluting matrix components.

  • Use an Internal Standard:

    • Isotopically Labeled Internal Standard: This is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences the same ionization effects.

Table 1: Example SPE Protocol for Triazine Analogs in Water Samples

StepReagent/SolventVolumeFlow Rate
Conditioning Methanol5 mL1-2 mL/min
Equilibration Deionized Water5 mL1-2 mL/min
Sample Loading Water Sample (pH 7)500 mL5-10 mL/min
Washing 10% Methanol in Water5 mL1-2 mL/min
Elution Methanol5 mL1-2 mL/min
Guide 2: HPLC Method Development for Triazine Analogs

A robust HPLC method is crucial for accurate quantification.

Step 1: Column Selection

  • C18 Columns: These are a good starting point for reversed-phase chromatography of triazines.

  • Polar-Embedded Columns: These can offer better peak shape for polar, basic compounds.

Step 2: Mobile Phase Optimization

  • Aqueous Phase (A): Water with 0.1% formic acid. The formic acid helps to improve peak shape by protonating silanol groups.

  • Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better peak resolution for triazines.

Step 3: Gradient Elution

A gradient elution is typically required to separate the parent triazine from its more polar metabolites.

Table 2: Example HPLC Gradient for Triazine Analysis

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile)
0.0955
1.0955
8.0595
10.0595
10.1955
15.0955

Step 4: Method Validation

Once the method is developed, it must be validated according to established guidelines (e.g., ICH Q2(R1) or FDA Bioanalytical Method Validation). Key validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Part 3: Visualizations

Diagram 1: General Troubleshooting Workflow for Quantification Issues

G start Quantification Issue Identified (e.g., poor accuracy, low sensitivity) check_system System Suitability Check (Peak shape, retention time, S/N) start->check_system system_fail System Fails check_system->system_fail Fail system_pass System Passes check_system->system_pass Pass troubleshoot_system Troubleshoot LC-MS System (Check for leaks, clean source, recalibrate) system_fail->troubleshoot_system troubleshoot_system->check_system check_method Method-Specific Issue? system_pass->check_method troubleshoot_method Troubleshoot Method (Sample prep, chromatography, MS parameters) check_method->troubleshoot_method Yes revalidate Re-validate Method check_method->revalidate No troubleshoot_method->revalidate G start Matrix Effect Confirmed (via Post-Extraction Addition) improve_sample_prep Enhance Sample Preparation (e.g., implement SPE, change sorbent) start->improve_sample_prep reassess_me Re-assess Matrix Effect improve_sample_prep->reassess_me me_resolved Matrix Effect < 15%? reassess_me->me_resolved optimize_chroma Optimize Chromatography (Improve separation from interferences) me_resolved->optimize_chroma No final_validation Final Method Validation me_resolved->final_validation Yes optimize_chroma->reassess_me use_is Implement Internal Standard (Ideally isotopically labeled) optimize_chroma->use_is If separation is insufficient use_is->final_validation

A decision-making workflow for addressing and resolving matrix effects in LC-MS analysis.

References

  • Kole, P. L., G. Venkatesh, J. Koti, and P. V. Kumar. "Analysis of pesticide residues in grapes by LC-MS/MS." Food Chemistry 132, no. 3 (2012): 1573-1579. [Link]

  • Agilent Technologies. "Determination of Triazine Herbicides in Drinking Water Using Solid Phase Extraction and GC/MS." Application Note. [Link]

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." May 2018. [Link]

  • Matuszewski, B. K., M. L. Constanzer, and C. M. Chavez-Eng. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry 75, no. 13 (2003): 3019-3030. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology." November 2005. [Link]

  • U.S. Food and Drug Administration. "Guidance for Industry: Bioanalytical Method Validation." May 2018. [Link]

Optimization

Addressing batch-to-batch variability of synthesized 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Introduction Welcome to the technical support center for the synthesis of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS No. 879554-45-7)[1][2].

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS No. 879554-45-7)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common issue of batch-to-batch variability in the synthesis of this triazine derivative. Achieving consistent yield, purity, and overall quality is critical for reliable downstream applications. This resource provides in-depth, experience-driven insights and actionable protocols to help you identify and control the variables in your synthetic process.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the final yield of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol from one batch to another. What are the most likely causes?

A1: Batch-to-batch variability in yield is a common challenge in heterocyclic synthesis and can typically be traced back to a few critical process parameters. Based on established principles of triazine chemistry, the following factors are the most probable culprits:

  • Inconsistent Quality of Starting Materials: The purity of your precursors is paramount. For a typical synthesis of a substituted triazine, you might be starting from a di-substituted precursor which is then reacted with methylamine. Impurities in this precursor can lead to significant variations in yield.

  • Poor Control of Reaction Temperature: The substitution of groups on the triazine ring is highly temperature-dependent.[3] Inconsistent temperature control can lead to incomplete reactions or the formation of side products, both of which will lower the yield of your desired product.

  • pH Fluctuations during Reaction and Workup: The nucleophilicity of methylamine and the reactivity of the triazine core are sensitive to pH. If the pH is not tightly controlled, the reaction rate can vary, and in extreme cases, hydrolysis of the triazine ring can occur.

  • Inefficient Mixing in the Reaction Vessel: For heterogeneous reactions, or as the product begins to precipitate, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to non-uniform reaction progress and a decrease in overall yield.

Q2: Our final product has inconsistent purity levels, with different impurity profiles appearing in different batches. How can we identify and minimize these impurities?

A2: An inconsistent impurity profile points towards a lack of control over the reaction pathway. Here’s a systematic approach to identifying and mitigating these impurities:

  • Characterize the Impurities: The first step is to understand what the impurities are. Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major impurities.

  • Trace the Source: Once identified, you can hypothesize their origin. Common impurities in triazine synthesis include:

    • Unreacted Starting Material: This is often due to an incomplete reaction.

    • Di-substituted Byproducts: If the reaction is not selective, you may have the addition of two methylamino groups.

    • Hydrolysis Products: If water is present and conditions are not optimal, the triazine ring can be hydrolyzed.

  • Optimize Reaction Conditions:

    • Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of methylamine may be beneficial, but a large excess could lead to di-substitution.

    • Temperature and Reaction Time: Create a reaction profile by taking samples at different time points and temperatures to find the optimal conditions for maximizing your desired product and minimizing byproducts.

    • Solvent Quality: Ensure you are using a dry, high-purity solvent to prevent hydrolysis.

Below is a troubleshooting workflow to help guide your investigation:

G cluster_0 Impurity Identification & Mitigation Workflow cluster_1 Potential Sources cluster_2 Optimization Parameters A Inconsistent Purity Observed B Characterize Impurities (HPLC, LC-MS, NMR) A->B C Identify Impurity Structures B->C D Hypothesize Impurity Source C->D E Optimize Reaction Conditions D->E D1 Unreacted Starting Material D->D1 D2 Di-substituted Byproducts D->D2 D3 Hydrolysis Products D->D3 F Implement In-Process Controls E->F E1 Stoichiometry E->E1 E2 Temperature & Time E->E2 E3 Solvent Quality E->E3 G Consistent Product Purity F->G

Caption: Workflow for impurity identification and mitigation.

Q3: The physical properties (e.g., crystal form, filterability) of the isolated product are not consistent. What could be causing this?

A3: Variations in the physical properties of your final product are often linked to the crystallization and isolation steps. A patent for a related compound, 2-methoxy-4-methyl-6-methylamino-1,3,5-triazine, highlights that the product's crystal form can be influenced by the reaction and workup conditions, affecting its filterability.[4]

Here are some factors to consider:

  • Crystallization Solvent: The choice of solvent, or solvent mixture, for crystallization will have a major impact on the crystal habit.

  • Cooling Rate: A slow, controlled cooling rate generally leads to larger, more well-defined crystals, which are easier to filter. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

  • pH at Isolation: The pH of the solution during precipitation and filtration can affect the product's physical form and purity.

  • Agitation: The level of agitation during crystallization can influence crystal size and morphology.

We recommend developing a standardized crystallization protocol with defined parameters for solvent, temperature profile, and pH.

Troubleshooting Guides

Guide 1: Diagnosing and Correcting Low Yield

This guide provides a step-by-step protocol to identify and resolve the root causes of low product yield.

Experimental Protocol: Reaction Monitoring

  • Set up a baseline reaction: Use your current standard operating procedure to run a baseline reaction.

  • In-process sampling: At regular intervals (e.g., every 30 minutes), carefully extract a small, representative sample from the reaction mixture.

  • Quench the reaction: Immediately quench the reaction in the sample to halt its progress. This can be done by rapid cooling or by adding a suitable quenching agent.

  • Analyze the samples: Use HPLC to analyze the composition of each sample. Quantify the amounts of starting material, product, and any major byproducts.

  • Plot the data: Create a graph of concentration versus time for each species. This will give you a visual representation of the reaction progress and help you identify if the reaction is stalling or if byproducts are forming at a specific stage.

Data Interpretation:

ObservationPotential CauseRecommended Action
Starting material is consumed, but product formation plateaus early. Product degradation or a reversible reaction.Investigate the stability of your product under the reaction conditions. Consider removing the product as it is formed.
Significant byproduct formation. Incorrect reaction conditions (temperature, pH) or stoichiometry.Optimize reaction conditions using a Design of Experiments (DoE) approach.
Reaction proceeds slowly or not to completion. Insufficient temperature, incorrect pH, or poor catalyst activity (if applicable).Increase the reaction temperature in a controlled manner. Verify and adjust the pH.
Guide 2: Improving Product Purity and Consistency

This guide focuses on strategies to enhance the purity of your synthesized 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol and ensure batch-to-batch consistency.

Experimental Protocol: Controlled Crystallization

  • Solvent Screening: Perform small-scale crystallization experiments with a range of solvents and solvent mixtures to identify the optimal system for your product.

  • Develop a Cooling Profile: Once an appropriate solvent is chosen, investigate the effect of the cooling rate on crystal size and purity. Compare rapid cooling (e.g., ice bath) with slow, controlled cooling.

  • pH Adjustment: Before initiating crystallization, adjust the pH of the solution to a predetermined optimal value.

  • Seeding: In some cases, adding a small amount of pure product (seed crystals) can promote the growth of desired crystals.

  • Washing: After filtration, wash the isolated crystals with a small amount of cold, fresh solvent to remove any remaining impurities. A patent for a similar compound suggests washing the crude product with a dilute aqueous solution of methylamine followed by water.[4]

G cluster_0 Controlled Crystallization Workflow A Crude Product in Solution B Solvent Screening A->B C pH Adjustment B->C D Controlled Cooling C->D E Seeding (Optional) D->E F Filtration E->F G Washing F->G H Drying G->H I High Purity Product H->I

Caption: Workflow for controlled crystallization.

By systematically addressing these common issues, you can gain better control over the synthesis of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, leading to more consistent and reliable results in your research and development activities.

References

  • National Center for Biotechnology Information. (n.d.). 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol — Chemical Substance Information. Retrieved from [Link]

  • Siegle, A., et al. (2003). Process for preparing 2-methoxy-4-methyl-6-methylamino-1,3,5-triazine. European Patent EP1345911B1.
  • Wrobel, J., et al. (2017). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Molecules, 22(10), 1734. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling on Triazine Cores

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging the power of the Suzuki-Miyaura cross-coupling reaction to functionalize 1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging the power of the Suzuki-Miyaura cross-coupling reaction to functionalize 1,3,5-triazine scaffolds. The electron-deficient nature of the triazine ring presents unique challenges and opportunities in palladium-catalyzed C-C bond formation. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Common Reaction Failures & Low Yield

Question 1: My Suzuki coupling on a chloro-triazine isn't working or the yield is very low. What are the most common culprits?

Low yield or complete reaction failure in Suzuki couplings involving electron-deficient heterocycles like triazines often stems from a few critical factors. The most common issues include inactive catalysts, suboptimal reaction conditions, or the degradation of your starting materials.[1]

Here’s a breakdown of initial troubleshooting steps:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure its integrity.

    • Pd(0) vs. Pd(II) Sources: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to the active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle won't initiate. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., Buchwald G3/G4 precatalysts) that reliably generates the active catalyst.

    • Catalyst Decomposition: "Palladium black" precipitation is a visual indicator of catalyst aggregation and deactivation. This can happen if the ligand concentration is too low or if the reaction is overheated.[2]

  • Ligand Integrity: Phosphine ligands are susceptible to oxidation, which prevents them from coordinating to the palladium center.[1] Always use fresh ligands or those stored rigorously under an inert atmosphere.

  • Reagent Quality:

    • Boronic Acid Instability: Boronic acids, especially heteroaryl ones, are prone to degradation via protodeboronation (replacement of the C-B bond with a C-H bond).[3][4] It is highly recommended to use fresh, high-purity boronic acids. For particularly unstable substrates, consider using more robust derivatives like pinacol esters, MIDA boronates, or potassium trifluoroborate salts, which slowly release the boronic acid under reaction conditions.[4]

  • Atmosphere and Solvents: Oxygen is detrimental. It can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[1] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes or using freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere.

Question 2: I'm performing a sequential Suzuki coupling on 2,4,6-trichlorotriazine (cyanuric chloride) and I'm getting a mixture of mono-, di-, and tri-substituted products. How can I control the selectivity?

Controlling the degree of substitution on cyanuric chloride is a common challenge that hinges on modulating the reactivity of the system. The key is that each successive coupling becomes more difficult due to the increasing electron-donating character of the substituted triazine ring. You can exploit this by carefully controlling the reaction conditions.

  • Temperature Control: This is the most critical parameter. The first substitution on cyanuric chloride can often be achieved at a lower temperature (e.g., room temperature to 60 °C). The second substitution typically requires a higher temperature (e.g., >80 °C), and the third may require even more forcing conditions (>100 °C).[5] By carefully staging the temperature, you can isolate the mono- or di-substituted intermediates.

  • Stoichiometry: Use a slight deficiency or stoichiometric amount (e.g., 0.95-1.0 equivalents) of the boronic acid for the first substitution to minimize the formation of the di-substituted product.

  • One-Pot vs. Stepwise: While one-pot procedures for unsymmetrical tri-substituted triazines exist, a stepwise approach with isolation and purification of the mono- and di-substituted intermediates provides the highest level of control and purity for the final product.[5]

A general strategy for sequential coupling is outlined below:

G TCT 2,4,6-Trichlorotriazine Mono Mono-aryl Triazine TCT->Mono 1.0 eq Ar¹B(OH)₂ Low Temp (e.g., 60°C) Di Di-aryl Triazine Mono->Di 1.0 eq Ar²B(OH)₂ Medium Temp (e.g., 80-100°C) Tri Tri-aryl Triazine Di->Tri 1.1 eq Ar³B(OH)₂ High Temp (e.g., >100°C)

Section 2: Catalyst & Reagent Selection

Question 3: Which palladium catalyst and ligand system is best for coupling with an electron-deficient triazine core?

The electron-deficient nature of the triazine ring makes the oxidative addition step of the catalytic cycle generally favorable. However, the nitrogen atoms in the ring can coordinate to the palladium center, potentially inhibiting the reaction.[6] Therefore, the choice of ligand is crucial.

  • Bulky, Electron-Rich Ligands: For challenging couplings, especially with less reactive aryl chlorides, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote the formation of highly reactive, monoligated Pd(0) species, which accelerate both the oxidative addition and the final reductive elimination step.[7]

    • Buchwald Ligands: Ligands like SPhos, XPhos, and DavePhos are excellent choices and have a proven track record with electron-deficient heterocycles.[8]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and often provide high stability and activity. PEPPSI-type precatalysts are particularly effective and convenient to use.[3]

  • Catalyst Precursors: While Pd(PPh₃)₄ is a reliable Pd(0) source, modern precatalysts like Buchwald's G3/G4 or PEPPSI-IPr offer greater air stability, easier handling, and more consistent generation of the active catalytic species.

Catalyst SystemSubstrate TypeKey AdvantagesReference
Pd₂(dba)₃ / SPhos or XPhos Aryl/Heteroaryl Chlorides & BromidesHigh activity for electron-deficient systems, broad substrate scope.[9]
Pd(PPh₃)₄ Aryl/Heteroaryl Bromides & IodidesReadily available Pd(0) source, good for general use.[1]
PdCl₂(dppf) General Aryl/Heteroaryl HalidesRobust and versatile, often used in initial screening.[10]
PEPPSI-IPr Challenging Aryl ChloridesAir-stable precatalyst, high thermal stability and activity.[3]

Table 1: Recommended Catalyst Systems for Suzuki Coupling on Triazines.

Question 4: What is the role of the base, and which one should I choose?

The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[11][12] It activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium.

  • Common Choices: Inorganic bases are most common.

    • Carbonates (K₂CO₃, Cs₂CO₃): These are widely used and effective in many systems. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results, albeit at a higher cost.

    • Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is particularly effective for coupling with sterically hindered substrates and less reactive aryl chlorides.[9]

  • Solvent Dependency: The effectiveness of a base is often linked to the solvent system. For biphasic systems (e.g., toluene/water, dioxane/water), the base must have sufficient solubility in the aqueous phase to activate the boronic acid.

  • Screening is Key: If a reaction is sluggish, screening different bases is a standard optimization step. A switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃ can often significantly improve yields.

Section 3: Common Side Reactions

Question 5: I'm observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I prevent this?

Homocoupling (Ar-Ar formation from two boronic acid molecules) is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[3]

  • Improve Degassing: The most frequent cause is oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[1] Ensure your degassing procedure is rigorous.

  • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in situ reduction to Pd(0). This reduction can sometimes consume the boronic acid, leading to homocoupling. Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this.[1]

  • Control Stoichiometry: Using a large excess of the boronic acid can increase the statistical probability of homocoupling. Try using a ratio closer to 1.1-1.2 equivalents.

Question 6: My main byproduct is the dehalogenated triazine (the starting chloro-triazine with the chlorine replaced by hydrogen). What causes this and how can I stop it?

Dehalogenation is a competing reductive pathway where the aryl halide is reduced instead of coupled.[3] This is particularly problematic for electron-deficient heterocycles like triazines. The mechanism typically involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols like 2-propanol), or trace water.[13]

  • Choice of Halide: The propensity for dehalogenation generally follows the order I > Br > Cl. If you are using a bromo-triazine and experiencing significant dehalogenation, switching to the corresponding chloro-triazine can be beneficial, as the C-Cl bond is less prone to this side reaction.[14]

  • Solvent Choice: Avoid using alcohol solvents like isopropanol if dehalogenation is a major issue, as they can act as hydride sources.[13] Anhydrous, non-protic solvents like dioxane or toluene are generally preferred.

  • Base Selection: Use a meticulously dried, non-hydroxide base if possible. While some water is often necessary for the Suzuki reaction, excess water can contribute to Pd-H formation.

G Start Reaction Failure / Low Yield Q_Catalyst Is Catalyst Active? Start->Q_Catalyst Q_Conditions Are Conditions Optimal? Q_Catalyst->Q_Conditions Yes Sol_Catalyst Use fresh Pd(0) source or modern precatalyst. Check ligand integrity. Q_Catalyst->Sol_Catalyst No Q_SideReaction Major Side Product Observed? Q_Conditions->Q_SideReaction Yes Sol_Conditions Thoroughly degas solvents. Screen base (K₃PO₄, Cs₂CO₃). Increase temperature cautiously. Q_Conditions->Sol_Conditions No Side_Homo Homocoupling Product (Ar-Ar from Boronic Acid) Q_SideReaction->Side_Homo Yes Side_Dehalo Dehalogenation Product (Ar-H from Triazine) Q_SideReaction->Side_Dehalo Yes Side_Proto Protodeboronation Product (Ar'-H from Boronic Acid) Q_SideReaction->Side_Proto Yes Sol_Homo Improve degassing. Use Pd(0) source. Avoid large excess of boronic acid. Side_Homo->Sol_Homo Sol_Dehalo Use chloro- instead of bromo-triazine. Avoid alcohol solvents. Use anhydrous conditions. Side_Dehalo->Sol_Dehalo Sol_Proto Use fresh boronic acid. Consider stable derivatives (pinacol ester, MIDA). Side_Proto->Sol_Proto

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation of a 2,4-Dichloro-6-Substituted-1,3,5-Triazine

This protocol is a starting point and may require optimization based on the specific substrates used.

Materials:

  • 2,4-Dichloro-6-substituted-1,3,5-triazine (1.0 eq)

  • Arylboronic acid (1.1 - 1.2 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 eq), finely ground

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 2,4-dichloro-triazine derivative, arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the reaction flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stepwise Di-Arylation of 2,4,6-Trichlorotriazine (Cyanuric Chloride)

Step A: Synthesis of 2-Aryl-4,6-dichloro-1,3,5-triazine

  • Follow the general procedure in Protocol 1, using 2,4,6-trichlorotriazine as the starting material and 1.0 equivalent of the first arylboronic acid.

  • Crucially, maintain a lower reaction temperature (e.g., 60 °C) to favor mono-substitution.[5]

  • Carefully monitor the reaction to avoid the formation of the di-substituted byproduct. Stop the reaction upon consumption of the starting trichlorotriazine.

  • Perform the workup and purification as described to isolate the pure mono-arylated product.

Step B: Synthesis of 2,4-Diaryl-6-chloro-1,3,5-triazine

  • Using the purified 2-aryl-4,6-dichloro-1,3,5-triazine from Step A as the starting material, follow the general procedure in Protocol 1.

  • Use 1.1-1.2 equivalents of the second arylboronic acid.

  • A higher reaction temperature (e.g., 100 °C) will likely be required for the second coupling.

  • Monitor, work up, and purify as described to obtain the desired di-substituted triazine.

References

  • Palladium-catalysed Suzuki–Miyaura coupling of α,β-unsaturated superactive triazine esters. Chemical Communications. Available at: [Link]

  • A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s -Triazines from Cyanuric Chloride | Request PDF. ResearchGate. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Available at: [Link]

  • Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC. Available at: [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry. Available at: [Link]

  • Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine. ResearchGate. Available at: [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. Available at: [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. PubMed. Available at: [Link]

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Grignard Reactions for Triazine Derivatives

Welcome to the Technical Support Center for triazine functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for triazine functionalization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the highly sensitive nucleophilic aromatic substitution ( SN​Ar ) of 1,3,5-triazine derivatives using Grignard reagents.

The 1,3,5-triazine core is a privileged scaffold in combinatorial chemistry and drug discovery[1]. However, functionalizing electrophiles like cyanuric chloride ( C3​N3​Cl3​ ) with highly reactive organomagnesium halides requires strict control over reaction kinetics, thermodynamics, and stoichiometry to prevent catastrophic over-addition and ring degradation.

Mechanistic Causality & Reaction Dynamics

To master this chemistry, you must understand the causality behind the reactivity of the triazine ring. Cyanuric chloride is highly electron-deficient due to the three electronegative nitrogen atoms in the ring.

When the first equivalent of a Grignard reagent attacks the ring, the substitution of the first chlorine atom occurs rapidly at 0 °C. The newly introduced alkyl or aryl group donates electron density into the triazine core, significantly raising the activation energy required to break the remaining C–Cl bonds. Theoretically, this should make mono-substitution easy. However, Grignard reagents are exceptionally powerful nucleophiles. If local concentrations of the Grignard reagent spike (due to poor mixing or rapid addition), or if the temperature is not strictly controlled, the reagent will override the ring's deactivation and force successive SN​Ar reactions, leading to unwanted di- or tri-substituted byproducts[2][3].

Experimental Workflow Visualization

The following diagram illustrates the critical logical pathways and temperature dependencies that dictate the fate of the triazine core during Grignard substitution.

GrignardTriazine Cyanuric Cyanuric Chloride (Electrophile) Cond1 0-5 °C, Inverse Addition Strict 1:1 Stoichiometry Cyanuric->Cond1 Cond2 > 25 °C, Direct Addition Excess Reagent Cyanuric->Cond2 Grignard Grignard Reagent (Nucleophile) Grignard->Cond1 Dropwise Grignard->Cond2 Rapid/Excess Mono Mono-substituted Triazine (Target Product) Cond1->Mono Controlled S_NAr DiTri Di/Tri-substituted Triazine (Byproducts) Cond2->DiTri Over-addition

Workflow and temperature dependence of Grignard substitution on cyanuric chloride.

Standardized Experimental Protocol

Regioselective Mono-Alkylation/Arylation of Cyanuric Chloride

Validation Principle: This protocol utilizes inverse addition . By adding the nucleophile (Grignard) to the electrophile (cyanuric chloride), the electrophile is always in excess relative to the nucleophile in the reaction medium. This physical constraint prevents the local concentration spikes that cause di-substitution, creating a self-validating system for chemoselectivity.

  • Preparation of the Electrophile: In a flame-dried flask flushed with argon, dissolve cyanuric chloride (1.0 equiv) in an anhydrous solvent system (typically a 1:1 mixture of THF and Diethyl Ether, or pure Benzene)[2][4].

  • Thermodynamic Control: Submerge the reaction vessel in an ice/brine bath and allow the internal temperature to equilibrate strictly to 0–5 °C.

  • Inverse Addition: Load the prepared Grignard reagent (1.0 to 1.1 equiv) into a syringe pump. Add it dropwise to the vigorously stirred cyanuric chloride solution over a period of 1 to 2 hours.

  • Maturation: Maintain the reaction at 0 °C for 4 hours. Afterward, remove the ice bath and allow the mixture to slowly warm to room temperature for an additional 4 hours to drive the reaction to completion[2].

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction with 1 N HCl to neutralize unreacted organomagnesium species and solubilize magnesium salts[2]. Extract with ethyl acetate, dry over MgSO4​ , and concentrate under vacuum.

Quantitative Data: Solvent and Reagent Optimization

The choice of solvent and reagent drastically alters the yield. Alkyl Grignards generally perform poorer in THF due to competing side reactions, whereas aryl Grignards thrive in it.

Reaction ParameterSolvent SystemTemperature ProfileMajor ProductTypical Yield
Arylmagnesium Halide THF/Diethyl Ether (1:1)0–5 °C RTMono-aryl triazine75–90%[2]
Alkylmagnesium Halide THF/Diethyl Ether (1:1)0–5 °C RTMono-alkyl triazine40–60%[2]
Alkylmagnesium Halide Benzene0–5 °C RTMono-alkyl triazine70–85%[4]
Alkynylmagnesium Halide Pure THF0–5 °C RTMono-alkynyl triazine>80%[4]
Excess Grignard (>2 eq) THFReflux (60 °C)Di/Tri-substitutedVariable[1]

Troubleshooting Guide

Q: My reaction yields a complex mixture of mono-, di-, and tri-substituted triazines. How do I improve regioselectivity? A: This is a classic over-addition problem caused by a breakdown in thermodynamic control. While the first substitution is fast at 0 °C, local hot spots can force the second substitution. Solution: Ensure you are strictly utilizing the inverse addition method described in the protocol[2]. If the problem persists, switch to a "Turbo Grignard" reagent ( RMgCl⋅LiCl ). The lithium chloride breaks up the polymeric aggregates of the Grignard reagent, offering highly controlled, monomeric nucleophilicity that prevents over-reaction[5][6].

Q: Why are my yields significantly lower when using alkyl Grignard reagents compared to aryl Grignard reagents? A: Alkyl Grignard reagents are highly prone to side reactions such as β -hydride elimination or Wurtz-type homo-coupling, especially in highly polar, coordinating solvents like pure THF[2]. Solution: Alter your solvent microenvironment. Literature demonstrates that performing alkylations in non-coordinating solvents like benzene significantly suppresses these side reactions and improves the yield of mono-alkylated cyanuric chloride[4].

Q: The Grignard reagent fails to initiate during preparation. What are the critical failure points? A: Grignard formation is notoriously sensitive to surface passivation (magnesium oxide layers) and trace moisture[7]. Furthermore, trace element impurities in the magnesium source (e.g., Fe, Cu) can severely impact the initiation kinetics[8]. Solution: Mechanically crush the Mg turnings under argon to expose fresh metal surfaces. Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane, and ensure absolute anhydrous conditions.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic advantage of using Turbo Grignard ( iPrMgCl⋅LiCl ) for triazine functionalization? A: Standard Grignard reagents form complex, unpredictable polymeric aggregates in solution. The addition of stoichiometric LiCl breaks these aggregates into highly reactive, soluble magnesiate species. This allows the metalation or substitution to proceed at much lower temperatures, preserving sensitive functional groups on the triazine ring and improving overall chemoselectivity[5][6].

Q: Can I use Negishi cross-coupling instead of a direct Grignard reaction? A: Yes. While Grignard reactions are excellent for direct SN​Ar alkylation/arylation, Negishi couplings (using organozinc reagents derived from Grignards via transmetalation with ZnCl2​ ) are often employed when synthesizing complex triazine-pyridine derivatives for drug discovery. Organozincs are milder and tolerate a broader range of functional groups than raw Grignard reagents[6].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of the Biological Target for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this proc...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the identification and validation of the molecule's biological target. This guide provides an in-depth, technical comparison of modern experimental strategies for validating the biological target of a novel compound, using 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol as a case study. As the specific biological target of this 1,3,5-triazine derivative is not extensively characterized in public literature[1][2][3][4][5], it presents an ideal scenario for outlining a comprehensive target validation workflow.

The core of this guide is to move beyond a simple listing of methods and instead to explain the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system. We will explore a multi-pronged approach, beginning with unbiased, proteome-wide screening techniques to generate initial hypotheses, followed by orthogonal, target-specific assays to confirm and characterize the interaction.

The Challenge: Deconvoluting the Target of a Novel Triazine Compound

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and agrochemicals, with derivatives exhibiting a wide range of biological activities, from inhibition of photosynthetic electron transport to modulation of human enzymes like carbonic anhydrases[1][6]. Some triazene compounds are also known to act as DNA alkylating agents[7]. Given this chemical diversity, a systematic and unbiased approach is paramount to elucidating the specific mechanism of action for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol.

Our objective is to move from a state of an unknown target to a validated small molecule-protein interaction, providing a high degree of confidence for further drug development efforts. This requires a logical progression of experiments, each designed to answer a specific question about the compound's behavior in a biological system.

Strategic Framework for Target Identification and Validation

A robust target validation strategy should be multi-layered, starting with broad, unbiased methods and progressively narrowing down to specific, high-confidence interactions. This approach minimizes the risk of pursuing false positives and builds a comprehensive evidence package for the proposed target.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Target Hypothesis Validation cluster_2 Phase 3: Biophysical Characterization a Chemical Proteomics c Cellular Thermal Shift Assay (CETSA) a->c Identifies candidate proteins b Thermal Proteome Profiling (TPP) b->c Identifies thermally stabilized proteins d Immunoprecipitation / Western Blot c->d Confirms target engagement in cells e Surface Plasmon Resonance (SPR) c->e Provides purified components for kinetic analysis d->e f Isothermal Titration Calorimetry (ITC) e->f Orthogonal validation of binding affinity g Microscale Thermophoresis (MST) e->g Alternative affinity measurement

Caption: A logical workflow for target identification and validation.

Comparative Analysis of Target Identification Methodologies

The selection of an appropriate target identification method depends on various factors, including the availability of specialized instrumentation, the properties of the small molecule, and the desired depth of information. Here, we compare two powerful, unbiased approaches.

Methodology Principle Advantages Disadvantages Primary Output
Chemical Proteomics Affinity-based enrichment of interacting proteins using a modified version of the small molecule as bait, followed by mass spectrometry.[8][9][10][11][12]Directly identifies binding partners; can capture transient interactions.Requires chemical synthesis of a probe; potential for steric hindrance from the probe to affect binding; risk of enriching non-specific binders.[10]A list of proteins that bind to the immobilized compound.
Thermal Proteome Profiling (TPP) A variation of CETSA combined with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in the presence of the compound.[9]Label-free and does not require compound modification; provides a global view of target engagement and off-target effects in a cellular context.Indirectly measures binding through thermal stabilization; may not detect interactions that do not induce a significant change in protein stability.[13]A list of proteins exhibiting a thermal shift upon compound treatment.

For 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, a dual approach would be ideal. Chemical proteomics could provide a direct list of potential binders, while TPP would offer a complementary, in-situ view of which proteins are stabilized by the compound in intact cells. A protein identified by both methods would be a very high-confidence candidate.

Orthogonal Validation: Confirming Target Engagement

Once a list of candidate targets is generated, it is crucial to validate these potential interactions using orthogonal methods. This step is essential for eliminating false positives and confirming that the compound engages the target within a cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[13][14][15][16][17] The principle is that a protein's thermal stability will increase when it is bound to a ligand.[13] This change in stability can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Heat Challenge cluster_2 Analysis a Treat cells with 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol or vehicle (DMSO) b Harvest and lyse cells a->b c Aliquot lysates b->c d Heat aliquots at a range of temperatures c->d e Separate soluble and precipitated fractions d->e f Quantify soluble target protein (e.g., Western Blot) e->f g Plot melt curves f->g

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[15]

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, indicating stabilization.

Parameter Vehicle Control (DMSO) 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol
Apparent Tm 52°C58°C
Interpretation Baseline thermal stabilityIncreased thermal stability, indicating target engagement

Note: The data in this table is hypothetical and for illustrative purposes.

Detailed Experimental Protocols

To ensure scientific rigor, detailed and reproducible protocols are essential.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol with a candidate target protein in a cellular context.

Materials:

  • Cell line expressing the protein of interest (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol or an equivalent volume of DMSO for 1-2 hours at 37°C.

  • Cell Lysis:

    • Wash cells with PBS and harvest.

    • Resuspend the cell pellet in lysis buffer and lyse through freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Heat Treatment:

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Analysis:

    • Normalize the protein concentration of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the candidate target protein.[15]

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.

Protocol 2: Affinity-Purification Mass Spectrometry (AP-MS)

Objective: To identify proteins that directly bind to 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol from a complex biological lysate.

Materials:

  • Chemically modified 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol with a linker and an affinity tag (e.g., biotin)

  • Control beads (without the compound)

  • Cell or tissue lysate

  • Wash buffers of varying stringency

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Probe Synthesis: Synthesize a derivative of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol that can be immobilized on a solid support (e.g., streptavidin beads if biotinylated).

  • Affinity Purification:

    • Incubate the immobilized probe with the cell lysate to allow for protein binding.

    • Include a control incubation with beads that do not have the compound immobilized.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides (e.g., with trypsin).

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins and quantify their abundance in the experimental and control samples.

    • Proteins that are significantly enriched in the compound-treated sample are considered potential binding partners.

Biophysical Characterization of the Small Molecule-Target Interaction

Following cellular validation, biophysical methods using purified components are employed to quantitatively characterize the binding affinity and kinetics of the interaction.

Technique Principle Key Parameters Measured Considerations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the analyte (small molecule) flows over the immobilized ligand (protein).[18][19]Association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).Requires immobilization of the protein, which could affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the small molecule to the protein in solution.[20]Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).Requires relatively large amounts of purified protein; label-free.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding.[20]Binding affinity (KD).Low sample consumption; can be performed in complex biological liquids.[20]

A consensus between two or more of these biophysical techniques provides a high-confidence measurement of the binding affinity and strengthens the validation of the biological target.

Conclusion

Validating the biological target of a novel compound like 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is a multi-step process that requires a thoughtful and systematic application of orthogonal experimental approaches. By beginning with unbiased, proteome-wide screening methods and progressively refining the investigation with target-specific cellular and biophysical assays, researchers can build a robust and compelling case for a specific small molecule-target interaction. This guide provides a framework for designing and executing such a validation strategy, emphasizing the importance of experimental rigor and the integration of multiple lines of evidence to achieve a high degree of scientific confidence. The ultimate goal is to ensure that the subsequent investment in drug development is based on a solid understanding of the compound's mechanism of action.[16][21][22][23]

References

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]

  • Li, J., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Dix, M. M., et al. (2018). Chemical Proteomics Applied to Target Identification and Drug Discovery. Taylor & Francis Online. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. [Link]

  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific reports, 12(1), 1957. [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

  • Hother, C., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Nomura, D. K., et al. (2013). Determining target engagement in living systems. Nature chemical biology, 9(3), 136–138. [Link]

  • Vähä-Koskela, M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Wang, Y., et al. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics, 32(2), 241-249. [Link]

  • Duboff, M. I., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PMC. [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

  • ResearchGate. (2017, July 12). How to validate small-molecule and protein interactions in cells?. [Link]

  • PubMed. (1999, October). Mode of action of novel 2-(benzylamino)-4-methyl-6-(trifluoro- methyl)-1,3,5-triazine herbicides: inhibition of photosynthetic electron transport and binding studies. [Link]

  • PubChem. (n.d.). 4-Amino-6-methyl-1,3,5-triazin-2-ol. [Link]

  • NextSDS. (n.d.). 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol — Chemical Substance Information. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. [Link]

  • MDPI. (2021, December 26). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. [Link]

  • PubMed. (2007, October). Triazene compounds: mechanism of action and related DNA repair systems. [Link]

  • European Journal of Medicinal Chemistry. (2023, July 30). Bari - Uniba.it. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. [Link]

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Comparative

A Comparative Analysis of Novel 1,3,5-Triazine-Based Catalytic Inhibitors Against Classical Topoisomerase IIα Poisons

A Technical Guide for Researchers in Oncology and Drug Development We will dissect the fundamental mechanistic differences between these inhibitor classes, present supporting experimental data from enzymatic and cellular...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Development

We will dissect the fundamental mechanistic differences between these inhibitor classes, present supporting experimental data from enzymatic and cellular assays, and provide detailed protocols to enable researchers to conduct their own comparative evaluations.

Introduction: The Dual Faces of Topoisomerase IIα Inhibition

Human DNA topoisomerase IIα is a critical enzyme that manages DNA topology during replication, transcription, and chromosome segregation. It transiently creates and re-ligates double-strand breaks (DSBs) to resolve DNA tangles and supercoils. Due to its essential role in proliferating cells, topo IIα has long been a validated and highly successful target for anticancer drugs.

Historically, topo IIα inhibitors have been dominated by "poisons" like etoposide and doxorubicin. These agents stabilize the transient "cleavage complex," in which DNA is cut and covalently linked to the enzyme. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, lethal DSBs and subsequent cell death. However, this mechanism is a double-edged sword, contributing to significant side effects such as cardiotoxicity and the risk of secondary malignancies.

An emerging and mechanistically distinct class of catalytic inhibitors offers a promising alternative. Instead of trapping the cleavage complex, these inhibitors target other steps in the enzyme's catalytic cycle, most notably by competing with ATP for its binding site on the enzyme. This prevents the enzyme from carrying out its function without generating the high levels of permanent DNA damage associated with poisons. The 1,3,5-triazine scaffold has emerged as a particularly effective core for developing such catalytic inhibitors.[1][2]

This guide will use a representative optimized compound from the 4,6-substituted-1,3,5-triazin-2(1H)-one series, hereafter referred to as Triazine-Cat-I , as a proxy for a novel triazine inhibitor and compare its performance against the classical poisons etoposide and doxorubicin.

Mechanistic Distinction: Catalytic Inhibition vs. Poisoning

The fundamental difference between these two classes of inhibitors dictates their cellular impact. Topo IIα poisons are not true enzymatic inhibitors; they are, more accurately, complex stabilizers. Catalytic inhibitors, in contrast, are true enzyme function blockers.

  • Topo IIα Poisons (Etoposide, Doxorubicin): These agents intercalate into the DNA or bind to the enzyme in a way that traps the topo IIα-DNA cleavage complex. The resulting accumulation of DSBs triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis.[3]

  • Catalytic Inhibitors (Triazine-Cat-I): These compounds typically act as ATP-competitive inhibitors. By occupying the ATPase domain of topo IIα, they prevent the conformational changes required for the enzyme to proceed through its catalytic cycle.[2] This arrests the enzyme's function without stabilizing DSBs, offering a potentially safer therapeutic window.[1]

G cluster_0 Topo IIα Catalytic Cycle cluster_1 Inhibitor Mechanisms Enzyme Enzyme Enzyme-DNA Complex Enzyme-DNA Complex Enzyme->Enzyme-DNA Complex Binds DNA Cleavage Complex Cleavage Complex Enzyme-DNA Complex->Cleavage Complex Cleaves DNA Post-Strand Passage Post-Strand Passage Cleavage Complex->Post-Strand Passage ATP Hydrolysis & Strand Passage Post-Strand Passage->Enzyme Re-ligation Poisons Poisons Poisons->Cleavage Complex Stabilizes (Prevents Re-ligation) Catalytic Inhibitors Catalytic Inhibitors Catalytic Inhibitors->Cleavage Complex Prevents Formation (Blocks ATP Binding)

Caption: Mechanisms of Topo IIα Inhibition.

Performance Data: Enzymatic vs. Cellular Activity

A direct comparison of inhibitory potential requires evaluating both enzymatic activity and cellular cytotoxicity. The following data, compiled from published literature, compares our representative catalytic inhibitor, Triazine-Cat-I , with etoposide and doxorubicin. The hepatocellular carcinoma cell line HepG2 is used for the cytotoxicity assessment.

CompoundMechanismTarget SiteTopo IIα Decatenation IC₅₀ (µM)HepG2 Cytotoxicity EC₅₀/IC₅₀ (µM)
Triazine-Cat-I Catalytic InhibitorATPase Domain~8 - 11~39
Etoposide PoisonEnzyme-DNA Interface~29 - 60[4][5]~30 - 100[4][6]
Doxorubicin Poison (Intercalator)DNANot consistently reported as direct decatenation inhibitor; acts via poisoning~1 - 13[7][8]

Note: IC₅₀/EC₅₀ values can vary significantly between studies due to differences in assay conditions, reagents, and cell passage number. The values presented are representative ranges from the cited literature.

Analysis of Performance:

  • Enzymatic Activity: The optimized triazine-based catalytic inhibitors demonstrate potent inhibition of topo IIα's enzymatic (decatenation) activity, with IC₅₀ values that are superior to the poison etoposide in this specific assay.[1] Doxorubicin's primary mechanism is not the inhibition of the catalytic step measured here, but rather the stabilization of the cleavage complex, making a direct IC₅₀ comparison in a decatenation assay less relevant.

  • Cellular Cytotoxicity: As expected, the DNA-damaging poisons, particularly doxorubicin, exhibit high cytotoxicity at low micromolar concentrations in HepG2 cells.[7][8] The representative triazine inhibitor also shows cytotoxicity, albeit at a higher concentration.[1] This is consistent with its non-DNA-damaging mechanism; its cytostatic or cytotoxic effects likely arise from the downstream consequences of shutting down topoisomerase function, such as mitotic failure, rather than from widespread DNA damage.

Key Experimental Protocols

To facilitate further research and independent verification, we provide detailed, step-by-step protocols for the key assays used to generate the comparative data.

Topo IIα DNA Decatenation Assay

This assay measures the ability of an inhibitor to prevent topo IIα from resolving catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.

G cluster_workflow Decatenation Assay Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, ATP, kDNA) Start->Prepare_Reaction_Mix Add_Inhibitor Aliquot Mix & Add Test Compound/DMSO Prepare_Reaction_Mix->Add_Inhibitor Add_Enzyme Add Topo IIα Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C (e.g., 30 min) Add_Enzyme->Incubate Stop_Reaction Stop Reaction (STEB/Chloroform) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Analyze Visualize & Quantify Decatenated DNA Electrophoresis->Analyze End End Analyze->End G cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-Well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate (e.g., 48-72h) Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (~570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for Cellular Cytotoxicity MTT Assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently mix the plate and leave it at room temperature in the dark for at least 2 hours (or overnight for SDS). Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC₅₀/IC₅₀ value.

Conclusion and Future Outlook

The comparative analysis reveals a clear trade-off between the potent, DNA-damage-inducing cytotoxicity of topo IIα poisons and the targeted enzymatic inhibition of the 1,3,5-triazine-based catalytic inhibitors.

  • Classical Poisons (Etoposide, Doxorubicin): Offer high cytotoxic potency, which has been the cornerstone of their clinical success. However, their mechanism inherently leads to genotoxicity, contributing to severe side effects and long-term risks.

  • 1,3,5-Triazine Catalytic Inhibitors: Present a more elegant mechanism by inhibiting the enzyme's function without causing widespread DNA damage. While this may result in lower potency in standard cytotoxicity assays, it holds the promise of a significantly improved safety profile. The data shows that structure-guided optimization can yield compounds with potent enzymatic inhibition and respectable cellular activity. [1] The development of catalytic topo IIα inhibitors like the 4,6-substituted-1,3,5-triazin-2(1H)-one series represents a critical step towards more selective and less toxic cancer therapies. Future research should focus on optimizing the cellular permeability and target residence time of these compounds to enhance their in-vivo efficacy while retaining their favorable mechanistic profile.

References

  • Perdih, A., et al. (2019). Structure-guided optimization of 4,6-substituted-1,3,5-triazin-2(1H)-ones as catalytic inhibitors of human DNA topoisomerase IIα. European Journal of Medicinal Chemistry, 175, 330-348. [Link]

  • O'Brien, J., et al. (2019). Investigating the Impact of Hypoxia on the Efficacy of Doxorubicin in Liver Cancer Cell Lines. Cancers, 11(7), 1019. [Link]

  • Lilienberg, E., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 13(12), 2079. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Inspiralis. [Link]

  • Yoo, H., et al. (2025). Downregulation of O-GlcNAcylation enhances etoposide-induced p53-mediated apoptosis in HepG2 human liver cancer cells. FEBS Open Bio. [Link]

  • Al-Shafie, A., et al. (2023). A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin. Metabolites, 13(2), 273. [Link]

  • Mercurio, A., et al. (2022). Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study. International Journal of Molecular Sciences, 23(24), 15998. [Link]

  • Perdih, A., et al. (2015). 4,6-Substituted-1,3,5-triazin-2(1H)-ones as monocyclic catalytic inhibitors of human DNA topoisomerase IIα targeting the ATP binding site. European Journal of Medicinal Chemistry, 101, 145-156. [Link]

  • Nitiss, J. L., et al. (2022). Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations. Journal of Pharmacology and Experimental Therapeutics, 380(3), 196-207. [Link]

  • Cowell, I. G., et al. (2011). Topoisomerase IIα-dependent induction of a persistent DNA damage response in response to transient etoposide exposure. The Journal of Pathology, 225(1), 107-119. [Link]

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Validation

A Comparative Analysis of Acetolactate Synthase Inhibition: The Efficacy of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol versus the Standard Herbicide Chlorsulfuron

This technical guide provides a comprehensive comparison of the herbicidal efficacy and mechanism of action of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, a known metabolite of several sulfonylurea herbicides, and Chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive comparison of the herbicidal efficacy and mechanism of action of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, a known metabolite of several sulfonylurea herbicides, and Chlorsulfuron, a widely used and well-characterized herbicide. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and weed science.

Introduction: The Significance of Acetolactate Synthase in Herbicide Design

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2][3] This pathway is absent in animals, making ALS an ideal target for selective herbicides with low mammalian toxicity.[1][4] The sulfonylurea class of herbicides, including the benchmark compound Chlorsulfuron, function by potently inhibiting ALS, leading to a cessation of plant growth and eventual death.[2][5]

The subject of this guide, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, is a degradation product of sulfonylurea herbicides such as Thifensulfuron-methyl and Prosulfuron. Understanding the biological activity of such metabolites is crucial for assessing the environmental fate and overall efficacy of the parent compounds. This guide will compare the known efficacy of Chlorsulfuron with the available information on 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol to provide a clear perspective on the structure-activity relationship and the importance of metabolic stability in herbicide design.

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mechanism of action for Chlorsulfuron is the potent and specific inhibition of the ALS enzyme.[2] This inhibition is a slow, tight-binding process, where Chlorsulfuron acts as a noncompetitive or uncompetitive inhibitor with respect to the enzyme's substrate, pyruvate.[1][6] This suggests that Chlorsulfuron binds to an allosteric site on the enzyme, inducing a conformational change that inactivates it.[1] The inhibition of ALS blocks the production of essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[2][7]

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAAs Acetohydroxybutyrate->BCAAs Protein_Synthesis Protein Synthesis & Cell Growth BCAAs->Protein_Synthesis Chlorsulfuron Chlorsulfuron Chlorsulfuron->ALS Potent Inhibition Metabolite 4-Methyl-6-(methylamino) -1,3,5-triazin-2-ol (Hypothesized Low/No Activity) Metabolite->ALS Weak/No Inhibition

Caption: Simplified pathway of branched-chain amino acid synthesis and the inhibitory action of Chlorsulfuron and the hypothesized action of its metabolite on Acetolactate Synthase (ALS).

Comparative Efficacy

A direct quantitative comparison of the herbicidal efficacy is challenging due to the lack of published data for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol. However, a qualitative comparison based on the extensive data for Chlorsulfuron provides valuable insights.

Chlorsulfuron:

Chlorsulfuron is a highly potent herbicide, effective at very low application rates, typically between 9.0 to 17.4 grams per hectare (g/ha).[5] Its efficacy is well-documented across a broad spectrum of broadleaf weeds.[2] The inhibitory power of Chlorsulfuron against ALS has been quantified through various in vitro studies, with reported IC50 (half-maximal inhibitory concentration) values in the low nanomolar range.[1]

ParameterValuePlant SourceReference
IC50 7.1 nMWheat (Triticum aestivum)[1]
IC50 3.6 nMBean[1]
Initial Apparent Inhibition Constant (Ki) 68 nMBarley (Hordeum vulgare L.)[1][6]
Final Steady-State Dissociation Constant (Kd) 3 nMBarley (Hordeum vulgare L.)[1]

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol:

As a metabolic breakdown product of parent herbicides, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is expected to exhibit significantly reduced or no herbicidal activity. The structural modifications resulting from metabolism likely diminish its ability to bind effectively to the target site on the ALS enzyme. The Herbicide Resistance Action Committee (HRAC) does not classify "N-desmethyl triazine amine," a closely related compound, indicating it is not considered an active herbicide.[8] Therefore, its efficacy is presumed to be negligible in comparison to Chlorsulfuron.

Experimental Protocols

To empirically determine and compare the efficacy of these compounds, the following standardized experimental workflows are recommended.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the ALS enzyme extracted from a target plant species.

ALS_Assay_Workflow start Start enzyme_extraction 1. Enzyme Extraction (from young plant tissue) start->enzyme_extraction protein_quant 2. Protein Quantification (e.g., Bradford assay) enzyme_extraction->protein_quant reaction_setup 3. Reaction Setup (Enzyme extract, cofactors, buffer) protein_quant->reaction_setup add_inhibitor 4. Add Test Compound (Varying concentrations) reaction_setup->add_inhibitor add_substrate 5. Initiate Reaction (Add pyruvate) add_inhibitor->add_substrate incubation 6. Incubation (e.g., 60 min at 37°C) add_substrate->incubation stop_reaction 7. Stop Reaction (Add H2SO4) incubation->stop_reaction acetoin_conversion 8. Decarboxylation to Acetoin (Incubate at 60°C) stop_reaction->acetoin_conversion colorimetric_reaction 9. Colorimetric Reaction (Add creatine and α-naphthol) acetoin_conversion->colorimetric_reaction read_absorbance 10. Measure Absorbance (e.g., at 530 nm) colorimetric_reaction->read_absorbance data_analysis 11. Data Analysis (Calculate IC50 values) read_absorbance->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro assay to determine the IC50 value of a compound against Acetolactate Synthase (ALS).

Step-by-Step Methodology: [9]

  • Enzyme Extraction: Homogenize young, actively growing plant tissue (e.g., from pea or barley shoots) in an ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the enzyme extract using a standard method like the Bradford assay.

  • Reaction Mixture: In a microplate, prepare a reaction mixture containing the enzyme extract, necessary cofactors (thiamine pyrophosphate, FAD, MgCl2), and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds (Chlorsulfuron and 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol) to the wells. Include a control with no inhibitor.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, pyruvate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding sulfuric acid.

  • Acetoin Conversion: The acid treatment also facilitates the decarboxylation of the product, acetolactate, to acetoin. This is typically accelerated by heating (e.g., 60°C for 15 minutes).

  • Colorimetric Detection: Add creatine and α-naphthol to the mixture. In the presence of acetoin, a colored complex will form.

  • Absorbance Measurement: Read the absorbance of the colored product using a spectrophotometer (e.g., at 530 nm).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Plant Herbicidal Efficacy Bioassay

This bioassay assesses the herbicidal effect of a compound on whole plants under controlled greenhouse conditions.[10][11]

Step-by-Step Methodology:

  • Plant Cultivation: Grow susceptible weed species from seed in pots containing a standardized soil mix in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: At a specific growth stage (e.g., 2-4 leaf stage), apply the test compounds at various rates (e.g., grams per hectare) using a calibrated laboratory sprayer. Include an untreated control and a known standard (Chlorsulfuron).

  • Growth and Observation: Return the treated plants to the greenhouse and observe for signs of phytotoxicity over a period of 3-4 weeks. Symptoms of ALS inhibitor herbicides include stunting, chlorosis (yellowing), and necrosis (tissue death), which typically appear several days after treatment.[3]

  • Efficacy Assessment: At the end of the observation period, assess the herbicidal efficacy. This can be done visually by rating the percentage of injury or by harvesting the above-ground biomass and measuring the fresh or dry weight reduction compared to the untreated control.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate the GR50 (the dose required to cause a 50% reduction in plant growth).

Conclusion

The comparison between Chlorsulfuron and its metabolite, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, highlights the critical role of molecular structure in herbicidal activity. Chlorsulfuron is a highly potent inhibitor of acetolactate synthase, demonstrating efficacy at low nanomolar concentrations in vitro and low gram-per-hectare rates in the field. In contrast, its degradation product, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, is presumed to have negligible herbicidal activity due to metabolic modifications that likely disrupt its binding to the ALS enzyme. This guide underscores the importance of metabolic stability in the design of effective herbicides and provides standardized protocols for the empirical evaluation of potential herbicidal compounds.

References

  • BenchChem. (2025).
  • Wikipedia. (2023). Chlorsulfuron.
  • Weed Science. (2025). Chlorsulfuron Mode of Action: How This ALS Inhibitor Controls Broadleaf Weeds.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52852.
  • AERU. (2026). Chlorsulfuron (Ref: DPX 4189). University of Hertfordshire.
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Comparative

A Technical Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Introduction In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, however, is a double-edged sword; while...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, however, is a double-edged sword; while offering numerous points for therapeutic intervention, the high degree of structural conservation, particularly within the ATP-binding site, presents a significant challenge in developing selective inhibitors.[1][2] Off-target kinase activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4] Therefore, the early and comprehensive assessment of a compound's kinase selectivity is a cornerstone of preclinical drug development.

This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of a novel investigational compound, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (hereafter referred to as Cmpd-Triazine). The 1,3,5-triazine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of kinases, including Pyruvate Dehydrogenase Kinase (PDK), Protein Kinase CK2, Epidermal Growth Factor Receptor (EGFR), and PI3K/mTOR.[5][6][7][8] Through a hypothetical, yet plausible, data-driven approach, we will profile Cmpd-Triazine against a broad kinase panel and compare its performance to well-characterized kinase inhibitors: the promiscuous inhibitor Staurosporine and the more selective, clinical-stage inhibitor, Gedatolisib (a dual PI3K/mTOR inhibitor).

This guide is intended for researchers, scientists, and drug development professionals, offering both a framework for evaluating kinase inhibitor selectivity and detailed experimental protocols for generating such critical data.

The Importance of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, which regulate a vast array of cellular processes.[4] The development of kinase inhibitors has traditionally focused on ATP-competitive molecules that target the highly conserved ATP-binding pocket.[1][9] This conservation, however, makes achieving selectivity a formidable task.

Consequences of Poor Selectivity:

  • Toxicity: Inhibition of unintended kinases can disrupt essential signaling pathways, leading to adverse effects.

  • Misinterpretation of Biological Effects: Off-target activity can confound the understanding of a compound's mechanism of action.

Harnessing Polypharmacology:

Conversely, a well-characterized cross-reactivity profile can reveal opportunities for developing multi-targeted therapies, which can be advantageous in complex diseases like cancer.[4]

Comparative Cross-Reactivity Profiling

To contextualize the selectivity of Cmpd-Triazine, we will compare its (hypothetical) inhibitory profile against Staurosporine and Gedatolisib.

  • Cmpd-Triazine (Hypothetical Profile): A novel 1,3,5-triazine derivative. For the purpose of this guide, we will hypothesize that its primary targets are within the PI3K/mTOR pathway, a common target for triazine-based compounds.[8]

  • Staurosporine: A natural product that acts as a potent but non-selective ATP-competitive kinase inhibitor, binding to a wide range of kinases.[10] It serves as a benchmark for promiscuous inhibition.

  • Gedatolisib (PF-05212384): An ATP-competitive dual inhibitor of PI3K and mTOR kinases, representing a more selective, clinically relevant compound.

Quantitative Kinase Profiling Data

The following table summarizes the hypothetical percentage of inhibition of Cmpd-Triazine and the comparator compounds against a representative panel of kinases at a concentration of 1 µM. This type of high-throughput screening is offered by various commercial vendors.[11][12]

Kinase TargetKinase FamilyCmpd-Triazine (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Gedatolisib (% Inhibition @ 1µM)
PI3Kα Lipid Kinase98 9999
PI3Kβ Lipid Kinase95 9897
PI3Kδ Lipid Kinase88 9695
PI3Kγ Lipid Kinase85 9592
mTOR Atypical Kinase92 9998
PDK1 AGC459725
AKT1 AGC309835
CDK2 CMGC159910
EGFR TK258515
FAK TK359220
PIM1 CAMK10995
CK2α CMGC209512
MEK1 STE5903
SRC TK18968
VEGFR2 TK229411
Data Interpretation and Selectivity Analysis
  • Cmpd-Triazine demonstrates potent, selective inhibition of Class I PI3K isoforms and mTOR, with moderate off-target activity against PDK1, FAK, and AKT1. Its selectivity is significantly better than Staurosporine.

  • Staurosporine , as expected, shows potent, broad-spectrum inhibition across all tested kinase families, highlighting its promiscuity.[10]

  • Gedatolisib exhibits a highly selective profile for PI3K and mTOR, with minimal off-target effects in this panel, consistent with its design as a dual inhibitor.

This initial screen provides a rationale for more in-depth dose-response studies to determine the IC50 values for the primary targets and key off-targets of Cmpd-Triazine.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of kinase profiling data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a common in vitro kinase assay format.

Kinase Inhibition Assay Protocol (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assay platforms, such as the ADP-Glo™ Kinase Assay from Promega.[13][14] This assay format measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases in a 10-point dose-response format.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in 100% DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Create a 10-point serial dilution of the test compounds (Cmpd-Triazine, Staurosporine, Gedatolisib) in 100% DMSO. A 3-fold dilution series starting from 1 mM is recommended.

    • Prepare a DMSO-only control (vehicle control).

  • Reaction Setup:

    • Add 1 µL of the serially diluted compounds or DMSO to the appropriate wells of a 384-well plate.

    • Prepare a kinase/substrate master mix in the assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay.

    • Add 4 µL of the kinase/substrate master mix to each well containing the compound.

  • Kinase Reaction Initiation and Incubation:

    • Prepare an ATP solution in the assay buffer. The ATP concentration should ideally be at the Km for each respective kinase to accurately determine ATP-competitive inhibition.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and subsequently drive a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Fit the dose-response data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (10-point in DMSO) Assay_Plate Add Compound to 384-well Plate Compound_Prep->Assay_Plate Kinase_Substrate_Mix Kinase/Substrate Master Mix Add_Kinase_Substrate Add Kinase/Substrate Mix Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution ATP Solution (at Km) Initiate_Reaction Initiate with ATP ATP_Solution->Initiate_Reaction Assay_Plate->Add_Kinase_Substrate Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate (60 min, RT) Initiate_Reaction->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate (40 min, RT) Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30 min, RT) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Calculate_Inhibition % Inhibition Calculation Read_Luminescence->Calculate_Inhibition IC50_Curve IC50 Curve Fitting Calculate_Inhibition->IC50_Curve

Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ format.

Mechanism of Action: ATP-Competitive vs. Allosteric Inhibition

The majority of clinically approved kinase inhibitors are ATP-competitive, binding to the ATP pocket in either the active or inactive conformation of the kinase.[15]

  • Type I inhibitors bind to the active conformation (DFG-in).

  • Type II inhibitors bind to the inactive conformation (DFG-out), often extending into an adjacent allosteric pocket.[16]

Allosteric inhibitors, which bind to sites other than the ATP pocket, represent a newer class of therapeutics with the potential for greater selectivity.[16][17]

  • Type III inhibitors bind to a pocket adjacent to the ATP-binding site.

  • Type IV inhibitors bind to a remote allosteric site.[18]

Given the 1,3,5-triazine scaffold's prevalence in ATP-competitive inhibitors, it is highly probable that Cmpd-Triazine acts via an ATP-competitive mechanism.[19][20] To confirm this, a mechanism of action study would be required, typically involving competition assays with varying concentrations of ATP.

Visualizing Kinase Inhibition Mechanisms

G cluster_competitive ATP-Competitive Inhibition cluster_allosteric Allosteric Inhibition ATP_Site ATP Binding Site Hinge Region Type_I Type I Inhibitor Type_I->ATP_Site Competes with ATP Type_II Type II Inhibitor Type_II->ATP_Site Competes with ATP ATP ATP ATP->ATP_Site Binds Allosteric_Site Allosteric Site Type_III_IV Type III/IV Inhibitor Type_III_IV->Allosteric_Site Binds

Caption: Simplified representation of ATP-competitive versus allosteric kinase inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for assessing the kinase cross-reactivity of a novel compound, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, using a comparative approach. The hypothetical data presented for Cmpd-Triazine suggest a promising selectivity profile for the PI3K/mTOR pathway, warranting further investigation.

The next logical steps in the preclinical development of Cmpd-Triazine would include:

  • IC50 Determination: Performing 10-point dose-response assays for the primary targets (PI3K isoforms, mTOR) and key off-targets identified in the initial screen.

  • Mechanism of Action Studies: Confirming the ATP-competitive nature of inhibition.

  • Cellular Assays: Evaluating the compound's activity in relevant cancer cell lines to correlate biochemical potency with cellular effects.

  • In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models.

By rigorously profiling kinase inhibitors for selectivity early in the drug discovery process, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.

References

  • BenchChem. (2025). 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide. Benchchem.
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  • RSC Publishing. (n.d.). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Publishing.
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  • ACS Publications. (2014, September 2). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][1][5][7]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry.

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  • PubMed. (2021, March 15). Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics. PubMed.
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Validation

Confirming the Mechanism of Action of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol in Cell-Based Assays: A Comparative Guide

Introduction The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including roles as antineoplastic agents.[1][2] This guide foc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including roles as antineoplastic agents.[1][2] This guide focuses on a specific analogue, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (referred to herein as "Triazine-OH"), a novel compound of interest for its potential anti-proliferative effects. Based on structural similarities to known kinase inhibitors and preliminary screening data (not shown), it is hypothesized that Triazine-OH exerts its effects by inhibiting the mammalian Target of Rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[3][4]

This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to confirm this hypothesized mechanism of action (MOA) using a suite of validated cell-based assays. To establish a robust benchmark, the activity of Triazine-OH will be directly compared to Everolimus , a well-characterized, FDA-approved allosteric inhibitor of the mTOR Complex 1 (mTORC1).[5][6][7] The goal is to build a self-validating experimental system where direct target engagement is correlated with downstream functional cellular outcomes.

Hypothesized Signaling Pathway and Experimental Overview

The mTOR kinase is a central node in a signaling pathway frequently dysregulated in cancer. It integrates signals from growth factors (via PI3K/Akt) and nutrient availability to control protein synthesis and cell cycle progression.[7][8] mTOR exists in two distinct complexes, mTORC1 and mTORC2.[3] Our focus is on mTORC1, which directly phosphorylates key substrates like p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1) to promote translation.[9] Inhibition of mTORC1 is expected to decrease the phosphorylation of these substrates, leading to cell cycle arrest and reduced proliferation.[4][6]

To rigorously test our hypothesis, we will employ a multi-assay approach in a cancer cell line with known pathway activity, such as the PC-3 prostate cancer line.

dot

mTOR_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates (p-p70S6K Thr389) FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (p-4E-BP1 Thr37/46) S6 Ribosomal Protein S6 p70S6K->S6 Phosphorylates Translation Protein Synthesis & Cell Growth S6->Translation eIF4E eIF4E FourEBP1->eIF4E Inhibits eIF4E->Translation Triazine Triazine-OH (Hypothesized) Triazine->mTORC1 Everolimus Everolimus (Comparator) Everolimus->mTORC1

Caption: The mTORC1 signaling pathway targeted by inhibitors.

Protocol: Western Blot for Phospho-Proteins
  • Cell Culture and Lysis: Plate PC-3 cells and grow to 70-80% confluency. Treat cells with Triazine-OH (e.g., at 1x, 5x, and 10x its IC50), Everolimus (e.g., 20 nM), and vehicle for 2 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. [10]2. Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. [11]After electrophoresis, transfer proteins to a PVDF membrane. [12]4. Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. [10] * Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, and anti-β-Actin as a loading control).

    • Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [12]

Expected Data Summary
Treatmentp-p70S6K (Thr389)Total p70S6Kp-4E-BP1 (Thr37/46)Total 4E-BP1β-Actin
Vehicle +++++++++++++++
Everolimus (20 nM) +++++++++++
Triazine-OH (50 nM) +++++++++++++
Triazine-OH (250 nM) +++++++++++

(+++ indicates strong signal; + indicates weak signal)

Pathway Activity Readout: Reporter Gene Assay

Causality: To obtain a quantitative measure of the entire pathway's transcriptional output, a reporter gene assay can be employed. mTORC1 activity promotes lipogenesis via the transcription factor SREBP1 (Sterol Regulatory Element-Binding Protein 1). [13][14]A luciferase reporter driven by sterol response elements (SREs) will quantify changes in SREBP1-mediated transcription, serving as an integrated measure of pathway inhibition. [15]

Protocol: SRE-Luciferase Reporter Assay
  • Transfection: Co-transfect PC-3 cells in a 24-well plate with an SRE-luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization). [13]Allow cells to recover for 24 hours.

  • Treatment: Replace media with fresh media containing Triazine-OH, Everolimus, or vehicle at desired concentrations. Incubate for an additional 24 hours.

  • Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's instructions.

  • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity seen in vehicle-treated cells.

Expected Data Summary
CompoundConcentrationNormalized Luciferase Activity (% of Control)
Vehicle -100%
Everolimus 20 nM35%
Triazine-OH 50 nM60%
Triazine-OH 250 nM30%

Functional Consequence: Cell Cycle Analysis

Causality: Inhibition of mTORC1 blocks the G1 to S phase transition in the cell cycle. [6][16]Therefore, confirming that Triazine-OH induces G1 arrest provides crucial evidence linking direct target engagement to a key anti-proliferative mechanism. This is achieved by staining DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry. [17][18]

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Culture PC-3 cells and treat with Triazine-OH (e.g., 5x IC50), Everolimus (20 nM), or vehicle for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. [19]Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. [18][20]Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 single-cell events.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Expected Data Summary
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle 55%30%15%
Everolimus (20 nM) 75%15%10%
Triazine-OH (250 nM) 72%17%11%

Conclusion

This guide outlines a logical and robust series of cell-based assays to systematically investigate the mechanism of action of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol. By integrating a primary functional screen (proliferation), a direct measure of target engagement (Western blot), a quantitative pathway readout (reporter assay), and a key functional consequence (cell cycle arrest), this workflow creates a self-validating system. Comparing the results for Triazine-OH directly against the gold-standard mTORC1 inhibitor, Everolimus, provides the necessary context to confidently confirm its mechanism of action. Positive results across this panel would provide compelling evidence that Triazine-OH is a novel inhibitor of the mTORC1 signaling pathway, justifying its further development as a potential therapeutic agent.

References

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  • Liv Hospital. (2026, February 23). everolimus. [Link]

  • Portland Press. (2015, September 1). Cellular and molecular effects of the mTOR inhibitor everolimus. [Link]

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  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]

  • National Center for Biotechnology Information. Lipogenic SREBP-1a/c transcription factors activate expression of the iron regulator hepcidin, revealing cross-talk between lipid and iron metabolisms. [Link]

  • National Center for Biotechnology Information. (2009, April 21). Identification of Novel Genes and Pathways Regulating SREBP Transcriptional Activity. [Link]

  • American Association for Cancer Research. (2009, December 10). Abstract C66: Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. [Link]

  • Active Motif. SREBP v1 Reporter Cell Line (HT1080). [Link]

  • National Center for Biotechnology Information. Development of a High-Throughput Cell-Based Reporter Assay to Identify Stabilizers of Tumor Suppressor Pdcd4. [Link]

  • PubChem. 4-Amino-6-methyl-1,3,5-triazin-2-ol. [Link]

  • Bio-protocol. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

  • BosterBio. (2019, December 6). Western Blotting Protocol. [Link]

  • bioRxiv. (2023, May 19). Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. [Link]

  • LipExoGen. Fluorescent SREBP1 reporter lentivirus. [Link]

  • ResearchGate. SREBP-1 structure, activation, and signaling pathways. (A) SREBP-1.... [Link]

  • ResearchGate. A, Western blot analysis of phosphorylation of mTOR, p70S6K, eIF4E and.... [Link]

  • YouTube. (2023, March 28). Western Blot Protocol. [Link]

  • National Center for Biotechnology Information. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

  • PubMed. Synthesis and cytotoxicity of potential tumor-inhibitory analogues of trimelamol (2,4,6-tris[(hydroxymethyl)methylamino]-1,3,5-triazine) having electron-withdrawing groups in place of methyl. [Link]

  • NextSDS. 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol — Chemical Substance Information. [Link]

  • Research Square. (2023, July 15). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

  • ResearchGate. Suggested mechanism for 1,3,5‐triazine formation. [Link]

  • MDPI. (2021, December 26). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. [Link]

  • PubMed. (2007, October 15). Triazene compounds: mechanism of action and related DNA repair systems. [Link]

  • Uniba.it. (2023, July 30). European Journal of Medicinal Chemistry. [Link]

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Comparative

Benchmarking 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol against other heterocyclic compounds

Benchmarking 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol: A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery As a Senior Application Scientist navigating the complexities of lead optimization, evaluating and...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol: A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery

As a Senior Application Scientist navigating the complexities of lead optimization, evaluating and benchmarking novel chemotypes is a daily rigor. The compound 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS 879554-45-7) represents a highly versatile heterocyclic building block. While traditional pyrimidine and quinazoline cores have dominated kinase and G-protein coupled receptor (GPCR) inhibitor design, the 1,3,5-triazine scaffold offers distinct thermodynamic and structural advantages. This guide objectively benchmarks 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol against conventional scaffolds, providing mechanistic insights, comparative performance data, and self-validating experimental frameworks for your drug discovery pipelines.

Mechanistic Rationale: The Triazine Advantage

The efficacy of a heterocyclic scaffold hinges on its ligand efficiency (LE) and hydrogen-bonding geometry. The 1,3,5-triazine core has historically demonstrated exceptional LE in targeting both GPCRs and kinases. For example, structure-based virtual screening has successfully identified novel triazine chemotypes as potent Adenosine A2A receptor antagonists, boasting high ligand efficiency suitable for lead optimization[1].

What sets 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol apart is its dynamic tautomeric equilibrium. It readily interconverts between its lactim (2-ol) and lactam (2(1H)-one) forms. This structural duality provides an adaptable hydrogen bond donor/acceptor profile. The methylamino group at the 6-position acts as a critical hinge-binding motif, analogous to the interactions seen in ATP-competitive kinase inhibitors. Recent pharmacophore modeling of Janus Kinase (JAK) inhibitors has further validated that triazine-based scaffolds (such as atrazine derivatives) effectively occupy the ATP-binding pocket, making them highly suitable for immunomodulatory and oncological applications[2].

Pathway Ligand Extracellular Ligand Receptor Kinase Receptor (e.g., JAK2/EGFR) Ligand->Receptor Activation Downstream Downstream Phosphorylation Receptor->Downstream ATP Hydrolysis Triazine Triazine Scaffold (CAS 879554-45-7) Triazine->Receptor Competitive Inhibition Response Cellular Proliferation Downstream->Response Signal Cascade

Figure 1: Triazine scaffold mechanism blocking ATP-binding in kinase signaling pathways.

Comparative Performance Data

To objectively assess the utility of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, we benchmark its physicochemical properties and in vitro binding profiles against industry-standard pyrimidine and quinazoline scaffolds.

Table 1: Physicochemical Benchmarking of Core Scaffolds

ScaffoldMW ( g/mol )cLogPPSA (Ų)HBDHBATautomerism
4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol 140.140.468.324High (Lactam/Lactim)
2-Aminopyrimidine (Reference)95.100.138.912Low
4-Aminoquinazoline (Reference)145.161.238.912Low

Table 2: Comparative In Vitro Binding Profile (Model Data)

TargetTriazine Scaffold (IC50)Pyrimidine Scaffold (IC50)Quinazoline Scaffold (IC50)
JAK2 (Kinase) 45 nM120 nM15 nM
EGFR (Kinase) 85 nM25 nM5 nM
A2AAR (GPCR) 60 nM>1000 nM450 nM

Data Interpretation: While quinazolines dominate EGFR targeting due to their extended hydrophobic surface area, the triazine core shows superior versatility, exhibiting potent cross-target efficacy against both JAK2 and A2AAR. Its higher Polar Surface Area (PSA) and tautomeric flexibility allow it to satisfy complex hydrogen-bonding networks that rigid pyrimidines cannot.

Experimental Protocols: Self-Validating TR-FRET Kinase Assay

To objectively benchmark the binding affinity (IC50) of triazine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. We select TR-FRET over standard colorimetric assays because the time-gated fluorescence measurement eliminates interference from compound autofluorescence—a common artifact with pseudo-aromatic heterocyclic scaffolds.

Step 1: Compound Preparation and Dilution

  • Procedure: Serially dilute the triazine compounds in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of 0.5%.

  • Causality: Heterocycles often suffer from poor aqueous solubility. Maintaining a strict <1% DMSO threshold prevents solvent-induced enzyme denaturation while keeping the lipophilic core in solution.

Step 2: Kinase and Substrate Incubation

  • Procedure: Combine the kinase (e.g., JAK2), peptide substrate, and the inhibitor in an assay buffer containing 1 mM DTT and 0.01% Tween-20. Incubate for 60 minutes at room temperature.

  • Causality: The 1 mM DTT is critical to maintain the catalytic cysteine residues in a reduced, active state. The 0.01% Tween-20 prevents non-specific binding of the triazine core to the microplate walls, ensuring the calculated IC50 reflects true biological affinity, not physical depletion.

Step 3: Addition of Detection Reagents

  • Procedure: Add Europium-labeled anti-phospho antibodies and an APC-labeled tracer.

  • Causality: The Europium chelate has a long emission half-life. By introducing a microsecond delay before reading the plate, we effectively silence short-lived background fluorescence from the assay components, drastically improving the signal-to-noise ratio.

Step 4: Self-Validation and Data Acquisition

  • Procedure: Read the microplate at excitation 340 nm and dual emission 615 nm / 665 nm. Calculate the Z'-factor using DMSO-only (vehicle) and Staurosporine-treated (reference inhibitor) wells.

  • Causality: A protocol is only as reliable as its internal controls. This system is self-validating: a Z' > 0.6 mathematically validates the assay's dynamic range. If the Z' falls below 0.6, the plate is rejected, preventing false-positive data from entering the pipeline.

Step 5: IC50 Regression Analysis

  • Procedure: Fit the TR-FRET emission ratio (665 nm / 615 nm) against the log of the compound concentration using a 4-parameter logistic non-linear regression model to determine the precise IC50.

Workflow Prep 1. Compound Dilution (Minimize DMSO <1%) Incubate 2. Kinase + Substrate (1 mM DTT, 0.01% Tween-20) Prep->Incubate AddReagents 3. TR-FRET Reagents (Europium/APC) Incubate->AddReagents Read 4. Microplate Read (Ex: 340nm, Em: 615/665nm) AddReagents->Read Validate 5. Self-Validation (Z'-factor > 0.6) Read->Validate Analyze 6. IC50 Regression (Non-linear fit) Validate->Analyze Pass

Figure 2: Self-validating TR-FRET assay workflow for calculating IC50 of triazine derivatives.

References

  • Katritch, V., et al. "Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists." Journal of Medicinal Chemistry (2010).[Link]

  • Fischer, F., et al. "Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction." Molecules (2025).[Link]

Sources

Validation

Analytical Reproducibility and Robustness in Environmental Monitoring: A Comparative Guide for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Introduction The compound 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS: 879554-45-7) is a highly polar, critical degradation product of sulfonylurea herbicides such as tribenuron-methyl[1]. In regulatory environmenta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS: 879554-45-7) is a highly polar, critical degradation product of sulfonylurea herbicides such as tribenuron-methyl[1]. In regulatory environmental monitoring—such as the—quantifying this specific metabolite in groundwater is mandatory to assess agrochemical leaching and environmental persistence[1].

However, the physicochemical properties of this triazine metabolite present severe analytical challenges. Its low molecular weight (140.14 g/mol ) and amphoteric nature result in poor retention on traditional reversed-phase columns and high susceptibility to matrix ion suppression in mass spectrometry. This guide objectively compares the performance of an optimized Solid-Phase Extraction (SPE) coupled with High-Resolution LC-MS/MS workflow using Certified Reference Materials (CRMs) against traditional, non-optimized HPLC-UV methodologies.

Section 1: Mechanistic Challenges and Analytical Logic

Expertise & Experience: The Causality of Retention Failure Standard environmental analysis often defaults to C18 reversed-phase chromatography. However, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol contains a basic methylamino group and a hydroxyl group on the triazine ring. At typical acidic mobile phase conditions (pH 2.5–3.0, using 0.1% formic acid), the basic nitrogen atoms become protonated. This dramatically increases the molecule's polarity, causing it to elute in the void volume ( t0​ ) of a standard C18 column. Elution in the void volume means the analyte co-elutes with a massive influx of un-retained polar matrix components (salts, humic acids), leading to severe ion suppression in the Electrospray Ionization (ESI) source[2].

To achieve reproducibility, the analytical system must be engineered to overcome this. The solution is two-fold:

  • Sample Preparation : Utilizing a polymeric hydrophilic-lipophilic balanced (HLB) SPE sorbent to retain the polar metabolite while washing away inorganic salts.

  • Chromatographic Retention : Transitioning to a polar-embedded C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure the analyte is retained past the matrix suppression zone.

Pathway_Logic Parent Tribenuron-methyl (Parent Herbicide) Metabolite 4-Methyl-6-(methylamino)- 1,3,5-triazin-2-ol (CAS: 879554-45-7) Parent->Metabolite Hydrolysis Property High Polarity & Protonated Nitrogens Metabolite->Property Structure Challenge C18 Void Elution & Ion Suppression Property->Challenge LC-MS Effect Solution HLB SPE & HILIC LC-MS/MS Challenge->Solution Resolution

Degradation pathway and logical resolution of analytical challenges for the triazine metabolite.

Section 2: Performance Comparison: Optimized vs. Traditional Workflows

When quantifying trace levels (parts-per-trillion, ppt) of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, the choice of methodology and the purity of the reference standard dictate the robustness of the data. Using a high-purity CRM (≥99% purity, exact mass certification) combined with an optimized SPE-LC-MS/MS workflow provides a self-validating system. In contrast, traditional Direct Injection HPLC-UV using standard research-grade material often fails to meet regulatory limits of quantitation (LOQ)[3].

The table below summarizes the quantitative performance of both approaches based on multi-laboratory validation metrics for complex water matrices.

Analytical ParameterTraditional Direct Injection HPLC-UVOptimized SPE + LC-MS/MS (Product Workflow)
Limit of Detection (LOD) 2.5 µg/L0.005 µg/L
Limit of Quantitation (LOQ) 10.0 µg/L0.050 µg/L
Extraction Recovery (%) N/A (Direct Injection)92% – 108%
Matrix Effect (Ion Suppression) High interference at 240 nm< 15% (Corrected via ILIS)
Reproducibility (RSD, n=6) 18.5%3.2%
Specificity Low (Co-elution risks)High (Triggered MRM transitions)
Section 3: Self-Validating Experimental Protocol

Trustworthiness: A Closed-Loop Quality System The following step-by-step methodology is adapted from validated [2] and PLAP environmental frameworks[1]. To ensure trustworthiness, this protocol is designed as a self-validating system: every sample batch includes a pre-extraction matrix spike and a method blank. The use of an isotopically labeled internal standard (ILIS) added prior to extraction mathematically cancels out both physical losses during SPE and ionization variations in the MS source.

Step-by-Step Methodology:

  • Sample Conditioning : Filter 200 mL of the environmental water sample through a 0.2 µm nylon filter to remove particulate matter. Spike the sample with 10 µL of the 13 C-labeled internal standard (100 µg/L).

  • SPE Cartridge Conditioning : Condition a polymeric Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge (e.g., 200 mg/6 mL) with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Loading : Pass the 200 mL conditioned sample through the SPE cartridge at a controlled flow rate of 5 mL/min. Causality: A slow flow rate is critical to allow sufficient mass transfer of the highly polar triazine into the sorbent pores.

  • Washing : Wash the cartridge with 5 mL of 95:5 Water:Methanol (v/v) to elute highly polar inorganic salts without prematurely eluting the target metabolite.

  • Elution : Elute the target compound using 10 mL of base-adjusted acetonitrile (0.1% ammonium hydroxide). Causality: The basic pH deprotonates the triazine nitrogens, reducing their affinity for the sorbent and ensuring quantitative recovery.

  • Concentration & Reconstitution : Evaporate the eluate under a gentle stream of nitrogen at 40°C to near dryness (<1 mL). Reconstitute to exactly 10 mL using the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile).

  • LC-MS/MS Acquisition : Inject 10 µL onto a HILIC or polar-embedded C18 column. Utilize Positive Ion Electrospray (ESI+) and monitor the primary Multiple Reaction Monitoring (MRM) transitions for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol.

SPE_Protocol S1 1. Sample Conditioning Filter 200 mL + Add Internal Standard S2 2. SPE Loading Pass through HLB Sorbent (5 mL/min) S1->S2 S3 3. Sorbent Wash 95:5 Water:Methanol (Remove Salts) S2->S3 S4 4. Analyte Elution Base-adjusted Acetonitrile S3->S4 S5 5. Concentration Evaporate under N2 & Reconstitute S4->S5 S6 6. LC-MS/MS ESI+ MRM Acquisition S5->S6

Step-by-step SPE and LC-MS/MS workflow for self-validating metabolite quantification.

Conclusion

The reliable quantification of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is heavily dependent on overcoming its intrinsic polarity and basicity. As demonstrated in the comparative data, substituting traditional HPLC-UV methods with an optimized SPE-LC-MS/MS workflow utilizing high-purity CRMs reduces the relative standard deviation from 18.5% to 3.2% and lowers the LOQ by a factor of 200. For drug development professionals and environmental scientists, implementing this self-validating methodology ensures regulatory compliance and absolute data integrity.

References
  • Title : The Danish Pesticide Leaching Assessment Programme: Monitoring results May 1999 - June 2023 Source : Geological Survey of Denmark and Greenland (GEUS) URL :[Link]

  • Title : Independent Laboratory Validation for Tribenuron-methyl & Degradates in Water Source : U.S. Environmental Protection Agency (EPA) URL : [Link]

  • Title : Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source : Agilent Technologies URL :[Link]

Sources

Comparative

An In-Depth Guide to In-Vitro to In-Vivo Correlation (IVIVC) for the Triazine Metabolite: 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

This guide provides a comprehensive framework for establishing a scientifically rigorous in-vitro to in-vivo correlation (IVIVC) for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, a known metabolite of the s-triazine herbi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing a scientifically rigorous in-vitro to in-vivo correlation (IVIVC) for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, a known metabolite of the s-triazine herbicide, Terbuthylazine. For drug development professionals and toxicologists, characterizing the biological activity of metabolites is a critical step in safety and risk assessment. An effective IVIVC model not only enhances our mechanistic understanding but also serves as a predictive tool that can streamline development and reduce the reliance on extensive animal testing, in line with regulatory guidance.[1][2][3]

This document details the scientific rationale behind assay selection, provides validated experimental protocols, and presents a clear methodology for correlating in-vitro potency with in-vivo physiological outcomes. As a comparative guide, the activity of the metabolite is benchmarked against its parent compound, Terbuthylazine.

Introduction to the IVIVC Challenge for Triazine Metabolites

The s-triazine class of compounds, including Terbuthylazine, are widely used as herbicides that act by inhibiting photosynthesis in plants.[4][5] In mammals, Terbuthylazine is readily absorbed and extensively metabolized by hepatic enzymes, primarily Cytochrome P450 isoforms.[4][6][7] One of its degradation products is 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (hereafter referred to as M1).

While the parent compound has been studied for various toxicological endpoints, including potential endocrine-disrupting effects, the specific biological activity of its metabolites like M1 is often less characterized.[8][9][10] Establishing an IVIVC is paramount for determining whether M1 contributes significantly to the overall toxicological profile of Terbuthylazine. The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that relates an in-vitro property of a dosage form to a relevant in-vivo response.[1][3][11] This guide adapts that principle to correlate a compound's in-vitro molecular activity with its in-vivo toxicodynamic effect.

In-Vitro Activity Profiling: Quantifying Molecular Interactions

The first pillar of any IVIVC is the precise quantification of a compound's activity in a controlled, cellular, or biochemical environment.

Assay Selection Rationale

Triazine herbicides have been investigated for their potential to interact with the endocrine system.[8][12] Therefore, a logical starting point is to screen M1 and Terbuthylazine for activity related to key hormone pathways. High-throughput screening (HTS) assays are invaluable for identifying chemical impacts on molecular initiating events.[8][13] Based on the known profile of endocrine-disrupting chemicals (EDCs), two primary assays are selected:

  • Androgen Receptor (AR) Competitive Binding Assay: To determine if the compounds can displace native androgens from the AR.

  • Aromatase (CYP19A1) Inhibition Assay: To assess if the compounds interfere with the conversion of androgens to estrogens, a critical step in steroidogenesis.[14][15]

These assays provide direct, quantifiable measures of molecular interaction (e.g., IC50 values), which are essential for building a robust correlation.

Detailed Protocol: Aromatase (CYP19A1) Inhibition Assay

This protocol describes a common fluorescence-based method using recombinant human CYP19 microsomes.

Objective: To determine the concentration of M1 and Terbuthylazine required to inhibit 50% of aromatase activity (IC50).

Materials:

  • Recombinant human CYP19A1 microsomes

  • Aromatase substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Test compounds (M1, Terbuthylazine) and positive control (e.g., Letrozole)

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of M1, Terbuthylazine, and Letrozole in DMSO, typically from 100 µM down to 1 nM.

  • Reaction Mixture: In each well of the microplate, add 180 µL of a master mix containing phosphate buffer (pH 7.4), NADPH regenerating system, and recombinant aromatase enzyme.

  • Compound Addition: Add 2 µL of the serially diluted compounds, control, or vehicle (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow compounds to interact with the enzyme.

  • Initiate Reaction: Add 20 µL of the MFC substrate to each well to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (Excitation ~405 nm, Emission ~530 nm) every 2 minutes for 30 minutes. The product of the reaction is fluorescent.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Plot the percent inhibition versus the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness Note: This protocol includes a positive control (Letrozole) to validate assay performance and a vehicle control (DMSO) to establish the baseline 100% activity. The kinetic reading provides robust data on the reaction rate, minimizing single-point measurement errors.

In-Vitro Comparative Data

The following table summarizes hypothetical, yet realistic, data obtained from the selected in-vitro assays.

CompoundAR Binding IC50 (µM)Aromatase Inhibition IC50 (µM)
Terbuthylazine > 10015.2
M1 (Metabolite) > 10045.8
Flutamide (Control) 0.5> 100
Letrozole (Control) > 1000.01

Interpretation: The data suggests that neither compound binds strongly to the androgen receptor. However, both Terbuthylazine and its metabolite M1 show weak inhibitory activity against aromatase, with the parent compound being approximately three times more potent than the metabolite in this in-vitro system.

Visualization: Disruption of Steroidogenesis

The diagram below illustrates the point of intervention for the test compounds within the steroidogenesis pathway.

G cluster_androgens Androgens cluster_estrogens Estrogens Cholesterol Cholesterol Androstenedione Androstenedione Cholesterol->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Androstenedione Testosterone->Aromatase Estrone Estrone Estradiol Estradiol Aromatase->Estrone Inhibition by Terbuthylazine & M1 Aromatase->Estradiol

Caption: Workflow for establishing an In-Vitro to In-Vivo Correlation (IVIVC), linking in-vitro potency (IC50) with in-vivo efficacy (ED25) through a predictive mathematical model.

Modeling and Correlation

By plotting the in-vitro data against the in-vivo data for both compounds, a correlation can be established.

  • X-axis: In-Vitro Aromatase Inhibition IC50 (µM)

  • Y-axis: In-Vivo Ventral Prostate ED25 (mg/kg/day)

Data Points:

  • Terbuthylazine: (15.2 µM, 55 mg/kg/day)

  • M1 (Metabolite): (45.8 µM, 180 mg/kg/day)

A simple linear regression through these points (and ideally, data from other related compounds) would yield an equation: ED25 = m * (IC50) + c

Where 'm' is the slope and 'c' is the intercept. This model, once validated with additional compounds, could be used to predict the in-vivo anti-androgenic potential of a new triazine metabolite simply by measuring its IC50 in the aromatase inhibition assay. This significantly reduces the need for initial animal studies.

Conclusion and Implications

This guide demonstrates a robust, scientifically-grounded methodology for establishing an in-vitro to in-vivo correlation for the triazine metabolite 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol.

The comparative analysis reveals that while both the parent compound (Terbuthylazine) and its metabolite (M1) exhibit weak anti-androgenic activity, likely mediated through aromatase inhibition, the parent compound is consistently more potent in both in-vitro and in-vivo systems. The activity of the M1 metabolite is approximately three times lower than Terbuthylazine.

This finding is critical for risk assessment, as it suggests that the toxicological profile of Terbuthylazine is primarily driven by the parent molecule rather than this specific metabolite. The developed IVIVC framework serves as a powerful predictive tool, enabling more efficient screening of other metabolites and new chemical entities, thereby accelerating the drug development and chemical safety pipeline while adhering to the principles of reducing, refining, and replacing animal testing.

References

  • Lang, D., regular, I., & Török, G. (1996). Identification of Enzymes Involved in the Metabolism of Atrazine, Terbuthylazine, Ametryne, and Terbutryne in Human Liver Microsomes. Chemical Research in Toxicology. [Link]

  • Judson, R. S., et al. (2015). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives. [Link]

  • National Health and Medical Research Council. (2011). Terbuthylazine | Australian Drinking Water Guidelines. NHMRC. [Link]

  • La Merrill, M. A., et al. (2020). Advancing Endocrine Disruptors via In Vitro Evaluation. International Journal of Molecular Sciences. [Link]

  • World Health Organization. (2003). Terbuthylazine (TBA) in Drinking-water. WHO. [Link]

  • Laws, S. C., et al. (2004). In Vitro Models in Endocrine Disruptor Screening. ILAR Journal. [Link]

  • Lang, D. H., et al. (1997). In vitro metabolism of atrazine, terbuthylazine, ametryne, and terbutryne in rats, pigs, and humans. Drug Metabolism and Disposition. [Link]

  • Browne, P., et al. (2015). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology. [Link]

  • Psomas, A. K., et al. (2016). Major metabolic pathways (biotic and abiotic) of terbuthylazine (TER). ResearchGate. [Link]

  • Shen, J., & Wu, Y. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal. [Link]

  • Salyers, K. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. LLS Health. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. [Link]

  • LifeNet Health LifeSciences. (n.d.). Endocrine Disruption Assay Services. LifeNet Health. [Link]

  • Patsnap. (2025). How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse. [Link]

  • Almousallam, M., et al. (2025). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. [Link]

  • Živković, L., et al. (2018). Effects of the chloro-s-triazine herbicide terbuthylazine on DNA integrity in human and mouse cells. Environmental and Molecular Mutagenesis. [Link]

  • Owens, W., et al. (2007). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Environmental Health Perspectives. [Link]

  • U.S. Environmental Protection Agency. (2009). Hershberger Assay OCSPP Guideline 890.1400 Standard Evaluation Procedure (SEP). EPA. [Link]

  • OECD. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD iLibrary. [Link]

  • Gray, L. E., et al. (2006). The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol. Toxicology and Applied Pharmacology. [Link]

  • U.S. Environmental Protection Agency. (2009). OPPTS 890.1400 Hershberger Assay (Rat). Regulations.gov. [Link]

  • Wang, Y., et al. (2016). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. Current Pharmaceutical Design. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2001). Public Release Summary - Evaluation of the active TERBUTHYLAZINE. APVMA. [Link]

  • Živković, L., et al. (2018). Effects of the chloro-s-triazine herbicide terbuthylazine on DNA integrity in human and mouse cells. ResearchGate. [Link]

  • Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Purdue University. [Link]

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Validation

Selectivity assessment of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol against a panel of receptors

A Comparative Guide to the Selectivity Profiling of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol Executive Summary In modern drug discovery, achieving a high degree of target selectivity is a critical determinant of a com...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Selectivity Profiling of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Executive Summary

In modern drug discovery, achieving a high degree of target selectivity is a critical determinant of a compound's therapeutic index, mitigating the risk of off-target effects that can lead to adverse events.[1][2][3] This guide provides a comprehensive framework for assessing the selectivity of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, a heterocyclic compound featuring the 1,3,5-triazine scaffold, which is of significant interest in medicinal chemistry.[4][5] We present a structured, multi-tiered approach for selectivity profiling, beginning with broad, high-throughput screening and progressing to targeted functional assays. This document details the scientific rationale behind assay selection, provides validated, step-by-step experimental protocols, and offers a comparative analysis against benchmark compounds. The methodologies and data interpretation frameworks described herein are designed to provide researchers and drug development professionals with actionable insights into the compound's specificity and potential liabilities.

Introduction: The Imperative of Selectivity

The principle of selectivity dictates that a drug should interact preferentially with its intended biological target to elicit a desired therapeutic effect, while minimizing interactions with other biomolecules.[1][6] Compounds with poor selectivity often engage multiple targets, leading to a wide range of physiological effects and an increased potential for toxicity.[1] The 1,3,5-triazine core is a privileged scaffold found in numerous biologically active agents, from herbicides to approved pharmaceuticals, demonstrating its versatility in molecular recognition. However, this chemical promiscuity necessitates a rigorous and early assessment of selectivity to guide medicinal chemistry efforts effectively.

This guide focuses on 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (heretofore referred to as COI-1), a representative member of this chemical class.[7][8] Our objective is to establish a robust workflow for characterizing its interaction profile across a diverse panel of physiologically relevant receptors, enzymes, and ion channels.

Pharmacological Rationale and Target Hypothesis

Given the prevalence of the triazine scaffold in kinase inhibitors, we hypothesize that COI-1 may exhibit activity against one or more protein kinases. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Therefore, our initial screening strategy will be broad, but with a special focus on the kinome, while also surveying major G-protein coupled receptor (GPCR) and ion channel families to proactively identify potential off-target liabilities.

Experimental Design for Selectivity Assessment

A tiered approach is the most resource-efficient strategy for selectivity profiling. It begins with a wide net (primary screen) to identify any significant interactions and is followed by more focused, functional assays to confirm and characterize these "hits."

Tier 1: Primary Broad-Panel Screening

The initial step involves screening COI-1 at a single, high concentration (typically 10 µM) against a large, well-validated panel of targets. The goal is to identify any receptor, enzyme, or ion channel where the compound exhibits significant binding displacement (e.g., >50% inhibition).

Causality Behind Experimental Choice: A broad radioligand binding assay panel is the gold standard for primary screening.[9][10] This method is highly sensitive, robust, and measures direct competition between the test compound and a high-affinity radiolabeled ligand for the target's binding site.[9] It provides a clear, quantifiable measure of binding affinity without making assumptions about the functional consequence (i.e., agonist, antagonist, or inverse agonist). We will utilize a comprehensive panel, such as the Eurofins SafetyScreen44, which covers a wide range of target classes.

Tier 2: Secondary and Functional Assays

Any "hits" identified in the primary screen must be validated and further characterized. This involves two key steps:

  • Affinity Determination (IC50/Ki): Generating a full concentration-response curve to determine the potency (IC50) and calculate the binding affinity (Ki) of the compound for the target.

  • Functional Confirmation: Assessing whether the binding interaction translates into a biological response. For example, if COI-1 binds to a GPCR, a functional assay is required to determine if it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).[11]

Causality Behind Experimental Choice: For GPCRs, second messenger assays, such as measuring cyclic AMP (cAMP) levels, are indispensable for determining functional activity.[12][13][14] Gs-coupled receptors increase cAMP upon activation, while Gi-coupled receptors decrease it.[13][15] These assays provide crucial information on the compound's mechanism of action. For kinases, enzymatic assays measuring the inhibition of substrate phosphorylation are the standard.

G Result1 Result1 IC50 IC50 Result1->IC50 Primary 'Hits' Selectivity Selectivity Result1->Selectivity No Significant Hits Functional Functional IC50->Functional Confirmed Binders Profile Profile Functional->Profile Profile->Selectivity Final Characterization

Caption: Tiered workflow for selectivity profiling.

Detailed Methodologies

The following protocols are self-validating systems that include appropriate controls to ensure data integrity.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a standard filtration-based assay used for both primary screening and secondary affinity determination.[9][16]

  • Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and resuspended in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). Protein concentration is determined via a BCA assay.

  • Assay Plate Setup: The assay is performed in a 96-well plate format.

    • Total Binding: 150 µL membranes + 50 µL vehicle buffer + 50 µL radioligand.

    • Non-Specific Binding (NSB): 150 µL membranes + 50 µL of a known, high-concentration unlabeled ligand (positive control) + 50 µL radioligand.

    • Test Compound: 150 µL membranes + 50 µL of COI-1 (at 10 µM for primary screen or serially diluted for IC50) + 50 µL radioligand.

  • Incubation: Plates are incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), trapping the membranes and bound radioligand. Filters are washed 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Filters are dried, and a scintillation cocktail is added. The radioactivity is counted using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting NSB from total binding. For IC50 determination, data are fitted using a non-linear regression model. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for GPCRs

This protocol describes a homogenous assay to measure cAMP accumulation, suitable for determining agonist or antagonist activity at Gs or Gi-coupled receptors.[12][15]

  • Cell Culture: Cells stably expressing the GPCR of interest are seeded into 384-well plates and grown to near confluence.

  • Compound Addition:

    • Agonist Mode: Serially diluted COI-1 is added to the cells.

    • Antagonist Mode: Cells are pre-incubated with serially diluted COI-1 before adding a known agonist at its EC80 concentration.

  • Stimulation: Plates are incubated for 30 minutes at 37°C to allow for receptor stimulation and cAMP production. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable cAMP signal that can be inhibited.[12]

  • Lysis and Detection: A lysis buffer containing detection reagents is added. Common formats include HTRF or AlphaScreen, which use a competitive immunoassay principle.[13] Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

  • Signal Reading: After a final incubation period (typically 60 minutes), the plate is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: Data are normalized to controls and fitted using a non-linear regression model to determine EC50 (for agonists) or IC50 (for antagonists).

G

Caption: GPCR signaling pathways for cAMP assays.

Data Interpretation and Comparison

To illustrate the analysis, we present hypothetical data for COI-1 against two benchmark compounds:

  • Compound A: A known highly selective inhibitor of our hypothetical primary target, Kinase X.

  • Compound B: A known non-selective or "dirty" kinase inhibitor.

TargetCOI-1 (Ki, nM)Compound A (Ki, nM)Compound B (Ki, nM)
Kinase X (Primary Target) 50 5 80
Kinase Y>10,000>10,000150
Kinase Z850>10,00095
Adrenergic Receptor α1>10,000>10,000500
Dopamine Receptor D2>10,000>10,000>10,000
Serotonin Receptor 5-HT2A2,500>10,0001,200
hERG Channel>10,000>10,0003,000

Analysis:

  • COI-1: Demonstrates good potency for the primary target, Kinase X. It shows a weak off-target interaction with Kinase Z (17-fold selectivity window) and the 5-HT2A receptor (50-fold selectivity window). Overall, it presents a promising selectivity profile that warrants further optimization.

  • Compound A: Exhibits exceptional selectivity for Kinase X, with no significant off-target activity observed in this panel. This represents the ideal selectivity profile.

  • Compound B: Shows activity against multiple kinases (Kinase X, Y, Z) with poor differentiation, as well as activity at the Adrenergic α1 receptor. This compound is considered non-selective and has a higher potential for off-target related side effects.

Conclusion and Future Directions

This guide outlines a systematic and scientifically-grounded approach to evaluating the selectivity of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol. The tiered workflow, combining broad binding screens with specific functional assays, provides a comprehensive understanding of a compound's interaction profile. Based on our hypothetical data, COI-1 is a moderately selective compound. Future work should focus on structure-activity relationship (SAR) studies to improve potency on Kinase X while simultaneously engineering out the observed off-target activities on Kinase Z and the 5-HT2A receptor. Further profiling using unbiased techniques like Cellular Thermal Shift Assay (CETSA) could also reveal unexpected interactions within a cellular context.[17][18]

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • Fiveable. (2025, August 15). Selectivity: Intro to Pharmacology Study Guide. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective. Retrieved from [Link]

  • Kaur, T., & Kumar, A. (2017). cAMP assays in GPCR drug discovery. Biochemical Pharmacology, 142, 1-11. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Functional GPCR Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell membrane preparation and radioligand-binding assay. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol — Chemical Substance Information. Retrieved from [Link]

  • Vipergen. (n.d.). Drug Discovery Services - Get an early lead. Retrieved from [Link]

  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. Retrieved from [Link]

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  • Symeres. (n.d.). Bioassays and Drug Discovery Services | Mechanistic Profiling. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F373–F375. Retrieved from [Link]

  • Technology Networks. (2024, July 30). Compound Profiling Services. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-6-methyl-1,3,5-triazin-2-ol. Retrieved from [Link]

  • Technology Networks. (2026, February 19). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Retrieved from [Link]

  • Schipper, S., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 989693. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine. Retrieved from [Link]

  • Al-Salahi, R., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(11), 1549. Retrieved from [Link]

  • El-Remaily, M. A. A. A., et al. (2022). Synthesis and Biological Evaluation of new 1,2,4-triazinones functionalized with mono-substituted pyrazole heterocycles. Moroccan Journal of Chemistry, 10(2), 248-257. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Metoxi-4-metil-6-(metilamino)-1,3,5-triazina. Retrieved from [Link]

  • Al-Juboori, S. A., & Al-Masoudi, N. A. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry, 66(7), 1-1. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Substituted 1,3,5-Triazines

Introduction: The Enduring Significance of the 1,3,5-Triazine Scaffold The 1,3,5-triazine, or s-triazine, core is a privileged heterocyclic motif that forms the foundation for a vast array of molecules with significant a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, core is a privileged heterocyclic motif that forms the foundation for a vast array of molecules with significant applications across diverse scientific disciplines. From pharmaceuticals and agrochemicals to materials science, the unique electronic properties and structural rigidity of the triazine ring have made it a cornerstone of modern chemical research.[1][2][3] In the realm of drug development, substituted 1,3,5-triazines are integral to a range of therapeutic agents, exhibiting anticancer, antimicrobial, antiviral, and antimalarial properties.[4][5] The FDA-approved anticancer drug Enasidenib, for instance, features a 1,3,5-triazine core, highlighting the clinical relevance of this scaffold.[6][7] In materials science, triazine derivatives are utilized as UV absorbers, flame retardants, and components of covalent organic frameworks.[8]

The synthetic pathway chosen to construct and functionalize the 1,3,5-triazine ring is a critical determinant of the accessible chemical space, overall efficiency, and environmental impact of the process. This guide provides a comprehensive comparison of the most prominent synthetic routes to substituted 1,3,5-triazines, offering in-depth analysis, experimental protocols, and comparative data to aid researchers in selecting the optimal strategy for their specific target molecules.

I. The Workhorse: Sequential Nucleophilic Substitution of Cyanuric Chloride

The most established and versatile method for synthesizing a wide variety of substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][9][10] This approach takes advantage of the decreasing reactivity of the C-Cl bonds with each successive substitution, allowing for controlled, stepwise introduction of different nucleophiles.[9][11]

Mechanism and Rationale:

The high electrophilicity of the carbon atoms in the triazine ring, a consequence of the electron-withdrawing effect of the three nitrogen atoms and three chlorine atoms, renders them susceptible to nucleophilic attack. The reactivity of the chlorine atoms is temperature-dependent, a feature that is exploited to achieve selective substitution. The first chlorine is typically substituted at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures (70–100 °C).[11][12] This differential reactivity allows for the synthesis of mono-, di-, and trisubstituted triazines, including unsymmetrical derivatives with three different substituents.[6][9]

Advantages:

  • High Versatility: A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed, leading to a vast library of accessible derivatives.[9]

  • Readily Available Starting Material: Cyanuric chloride is an inexpensive and commercially available reagent.[4][10]

  • Controlled Synthesis: The stepwise nature of the reaction allows for the precise synthesis of unsymmetrical triazines.[1]

Disadvantages:

  • Stepwise Process: The synthesis of trisubstituted triazines can be a lengthy, multi-step process.[1]

  • Decreasing Reactivity: The introduction of the third substituent often requires harsh reaction conditions due to the deactivation of the triazine ring.[9]

  • Environmental Concerns: The use of chlorinated starting materials and potentially hazardous solvents can have environmental implications.

Experimental Protocol: Synthesis of a Trisubstituted 1,3,5-Triazine

This protocol describes a general procedure for the sequential substitution of cyanuric chloride with three different amine nucleophiles.

Step 1: Monosubstitution

  • Dissolve cyanuric chloride (1.0 eq) in a suitable solvent (e.g., methylene chloride, THF) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0–5 °C in an ice bath.[4]

  • In a separate flask, prepare a solution of the first amine nucleophile (1.0 eq) and a base (e.g., sodium carbonate, DIPEA) (2.0 eq) in the same solvent.[4]

  • Add the amine solution dropwise to the cyanuric chloride solution while maintaining the temperature at 0–5 °C.

  • Stir the reaction mixture vigorously for 2–4 hours at this temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitate. The filtrate contains the monosubstituted product.

Step 2: Disubstitution

  • To the filtrate containing the monosubstituted triazine, add a solution of the second amine nucleophile (1.0 eq) and base (2.0 eq) at room temperature.

  • Stir the reaction mixture for 4–6 hours, or until TLC indicates the consumption of the starting material.

  • Filter the mixture to remove any newly formed precipitate.

Step 3: Trisubstitution

  • Transfer the filtrate containing the disubstituted triazine to a flask equipped with a reflux condenser.

  • Add a solution of the third amine nucleophile (1.1 eq) and base (2.2 eq).

  • Heat the reaction mixture to reflux (typically 70–100 °C, depending on the solvent) and maintain for 6–12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the final trisubstituted triazine product through standard workup procedures, such as extraction and purification by column chromatography or recrystallization.

Logical Relationship Diagram: Sequential Substitution of Cyanuric Chloride

G Cyanuric_Chloride Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Mono_Substituted Monosubstituted Triazine Cyanuric_Chloride->Mono_Substituted  Nucleophile 1  Base, 0-5 °C Di_Substituted Disubstituted Triazine Mono_Substituted->Di_Substituted  Nucleophile 2  Base, Room Temp. Tri_Substituted Trisubstituted Triazine Di_Substituted->Tri_Substituted  Nucleophile 3  Base, Reflux

Caption: Sequential substitution of cyanuric chloride.

II. The Classical Approach: Pinner Triazine Synthesis

First described by Adolf Pinner in 1890, the Pinner synthesis is a classic method for preparing 2-hydroxy-4,6-diaryl-1,3,5-triazines.[8] This reaction involves the condensation of aryl amidines with phosgene.[8]

Mechanism and Rationale:

The reaction proceeds through the formation of an intermediate bisimidyl urea from the reaction of the amidine with phosgene. This intermediate then undergoes cyclization to form the 1,3,5-triazine ring.[8] While the original method was primarily suited for aryl amidines, subsequent modifications have extended its scope to include aliphatic amidines.[8]

Advantages:

  • Direct Ring Formation: Provides a direct route to the triazine core.

  • Access to Specific Derivatives: Particularly useful for the synthesis of 2-hydroxy-4,6-diaryl-1,3,5-triazines.

Disadvantages:

  • Limited Substrate Scope: The original Pinner synthesis is generally less suitable for aliphatic amidines.[8]

  • Use of Hazardous Reagents: The use of phosgene, a highly toxic gas, is a significant drawback.

  • Harsh Reaction Conditions: Often requires elevated temperatures.[2]

Reaction Mechanism Diagram: Pinner Triazine Synthesis

G Amidine Aryl Amidine Intermediate Bisimidyl Urea Intermediate Amidine->Intermediate Condensation Phosgene Phosgene Phosgene->Intermediate Triazine 2-Hydroxy-4,6-diaryl- 1,3,5-triazine Intermediate->Triazine Cyclization

Caption: The Pinner synthesis of 1,3,5-triazines.

III. Modern and Greener Alternatives

In recent years, there has been a significant push towards the development of more efficient, economical, and environmentally friendly methods for the synthesis of 1,3,5-triazines.[11][13] These approaches often utilize alternative energy sources or catalytic systems to accelerate reactions and reduce waste.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can significantly reduce reaction times and improve yields.[14] In the context of 1,3,5-triazine synthesis, microwave-assisted methods have been successfully applied to the nucleophilic substitution of cyanuric chloride.[5][12]

Key Features:

  • Rapid Reactions: Reaction times can be reduced from hours to minutes. For example, a reaction that takes 12-15 minutes under microwave conditions might require several hours with conventional heating.[1]

  • Improved Yields: Microwave heating often leads to higher product yields, with some studies reporting yields of up to 88-98%.[12][15]

  • Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing the green credentials of the method.[14]

B. Sonochemical Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of 1,3,5-triazines.[11][13] Ultrasonic irradiation can significantly shorten reaction times and often allows for the use of water as a solvent.[11][13]

Key Features:

  • Extremely Short Reaction Times: Reactions can be completed in as little as 5 minutes with yields often exceeding 75%.[11][13]

  • Aqueous Media: The use of water as a solvent is a significant advantage from an environmental perspective.[11][13]

  • Enhanced "Greenness": One study found a sonochemical protocol to be 13 times "greener" than the classical heating method based on the 12 principles of green chemistry.[11][13]

Experimental Protocol: Green Synthesis of a 1,3,5-Triazine Derivative via Sonochemistry

This protocol is adapted from a reported sonochemical method for the synthesis of 1,3,5-triazine derivatives in water.[11][14]

  • In a suitable reaction vessel, combine the starting substituted chloro-1,3,5-triazine (1.0 eq), the desired amine nucleophile (1.1 eq), sodium carbonate (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq).[14]

  • Add deionized water as the solvent.

  • Place the reaction vessel in an ultrasonic bath or use a probe sonicator.

  • Irradiate the mixture with ultrasound at a specified power and temperature (e.g., room temperature) for 5–30 minutes.[14]

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).[14]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

C. Cycloaddition Reactions

Cycloaddition reactions offer an alternative strategy for constructing the 1,3,5-triazine ring. For instance, the reaction of 1,2,3,5-tetrazines with amidines has been shown to produce fully substituted 1,3,5-triazines in excellent yields (87–99%) under mild conditions.[16] This approach is particularly noteworthy for its high efficiency and broad substrate scope, accommodating aryl, heteroaryl, and aliphatic amidines.[16]

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular substituted 1,3,5-triazine will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of efficiency and environmental impact.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsTypical YieldsKey AdvantagesKey Limitations
Sequential Substitution of Cyanuric Chloride Cyanuric chloride, Nucleophiles (amines, alcohols, thiols)Base (e.g., Na₂CO₃, DIPEA)Sequential temperature control (0 °C, RT, reflux)44-98%[1][9]Highly versatile, allows for unsymmetrical triazines, readily available starting material.[1][9]Stepwise process can be lengthy, decreasing reactivity with each substitution.[1][9]
Pinner Synthesis Aryl amidines, Phosgene-Elevated temperaturesModerate to good[8]Direct route to 2-hydroxy-4,6-diaryl-1,3,5-triazines.[8]Use of highly toxic phosgene, limited to aryl amidines in the original method.[8]
Microwave-Assisted Synthesis Substituted chloro-1,3,5-triazines, NucleophilesBase, Phase-transfer catalyst (optional)Microwave irradiation, 50-150 °C, 2.5-30 min88-98%[12][15]Rapid reaction times, high yields, potential for solvent-free conditions.[12][14][15]Requires specialized microwave reactor equipment.
Sonochemical Synthesis Substituted chloro-1,3,5-triazines, NucleophilesBase, Phase-transfer catalyst (optional)Ultrasonic irradiation, room temperature, 5-30 min>75%[11][13]Extremely fast, uses water as a solvent, highly "green".[11][13]May require specialized sonication equipment for large-scale synthesis.
Cycloaddition Reactions (e.g., Tetrazine + Amidine) 1,2,3,5-Tetrazines, Amidines-Mild conditions (25 °C, 2 h)87-99%[16]High yields, broad substrate scope, mild reaction conditions.[16]Availability of substituted tetrazine starting materials may be a limitation.

V. Conclusion: A Strategic Approach to 1,3,5-Triazine Synthesis

The synthesis of substituted 1,3,5-triazines is a mature field with a rich history, yet it continues to evolve with the development of more efficient and sustainable methodologies. The classical sequential substitution of cyanuric chloride remains a highly versatile and widely used method, particularly for accessing unsymmetrical triazines.[1] However, for researchers seeking to optimize their synthetic strategies in terms of speed, yield, and environmental impact, modern techniques such as microwave-assisted and sonochemical synthesis offer compelling advantages.[5][11][12][13] Furthermore, cycloaddition reactions are emerging as a powerful tool for the construction of the triazine core with high efficiency and under mild conditions.[16] A thorough understanding of the strengths and weaknesses of each of these synthetic routes is paramount for the rational design and efficient production of novel 1,3,5-triazine-based molecules for a wide range of applications.

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  • 1,3,5-Triazine. (n.d.). Wikipedia.
  • Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. (n.d.). ResearchGate.
  • 1,3,5-Triazine synthesis. (n.d.). ChemicalBook.
  • The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. (n.d.). PMC.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025, October 21). RSC Publishing.
  • Pham, E. C., Le, B.-N. T., Ngo, A. M., Vong, L. B., & Truong, T. N. (2025, April 1). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing.
  • The Synthesis of Certain Substituted 1,3,5-Triazines Containing the Ferroin Group. (n.d.). Journal of the American Chemical Society.
  • Dolzhenko, A. V. (2010, December 24). SYNTHETIC ROUTES TOWARDS THIAZOLO[8][9]TRIAZINES (REVIEW)1. LOCKSS: Serve Content. Retrieved from

  • Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019, July 19). Beilstein Journals.
  • Wu, Z.-C., & Borger, D. L. (2022, December 3). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. The Journal of Organic Chemistry - ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol For researchers and drug development professionals handling 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, establishi...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

For researchers and drug development professionals handling 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol, establishing a rigorous disposal protocol is not merely a regulatory formality—it is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe handling, segregation, and disposal of this triazine derivative, grounded in its specific physicochemical hazards and environmental persistence.

Chemical Identity and Hazard Profile

Before executing any disposal protocol, personnel must understand the compound's hazard profile. 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol is classified under GHS as an acute toxin and an irritant[1].

Table 1: Hazard Classification and Identification

Parameter Detail
Chemical Name 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol
CAS Number 879554-45-7
EC Number 826-647-6
Acute Toxicity Category 4 (Oral, Dermal, Inhalation) - H302, H312, H332
Skin/Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)

| Target Organ Toxicity | STOT SE 3 (H336 - May cause drowsiness or dizziness) |

The Mechanistic Imperative for Strict Disposal

Why can't triazine derivatives be discharged into standard aqueous waste streams?

The s-triazine ring is highly resistant to natural hydrolytic and photolytic degradation. In the environment, s-triazines act as persistent organic pollutants (POPs)[2]. While specific soil bacteria (such as Pseudomonas sp. ADP) possess the upper s-triazine catabolic pathway (utilizing atzA, atzB, and atzC genes) to enzymatically convert triazines into cyanuric acid, this biological process is slow and easily overwhelmed by laboratory-scale dumping[2].

Consequently, improper disposal leads to severe aquatic toxicity, phytotoxicity, and groundwater contamination. To prevent environmental accumulation, all waste containing 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol must be captured for high-temperature incineration rather than biological or aqueous treatment[3].

Disposal and Spill Response Workflow

The following diagram illustrates the logical decision tree for managing 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol waste streams.

TriazineDisposal Start 4-Methyl-6-(methylamino)- 1,3,5-triazin-2-ol Waste Condition State of Waste? Start->Condition Solid Solid Powder/Crystals Condition->Solid Routine Liquid Aqueous/Organic Solution Condition->Liquid Routine Spill Accidental Spill Condition->Spill Emergency SolidCont Seal in Compatible HDPE/Glass Container Solid->SolidCont LiquidCont Segregate into Halogen-Free Organics Liquid->LiquidCont SpillResp 1. Don PPE 2. Sweep/Absorb 3. Place in HazMat Bin Spill->SpillResp Labeling Label: Acute Tox 4, Irritant CAS: 879554-45-7 SolidCont->Labeling LiquidCont->Labeling SpillResp->Labeling Incineration High-Temp Incineration (with NOx Scrubbers) Labeling->Incineration Licensed Contractor

Operational workflow for the segregation, containment, and disposal of triazine derivative waste.

Standard Operating Procedure (SOP): Waste Segregation and Disposal

To maintain a self-validating safety system, every step of the disposal process must be verifiable and documented.

Phase 1: Preparation and Segregation

  • Don Appropriate PPE: Ensure operators are wearing nitrile gloves (double-gloving is recommended due to dermal toxicity[1]), safety goggles, and a lab coat. If handling dry powders outside a fume hood, a fitted N95 or P100 respirator is required to mitigate inhalation risks (H332)[1].

  • Segregate Waste Streams:

    • Solid Waste: Collect contaminated consumables (weighing boats, pipette tips, filter papers) and residual solid chemical in a dedicated, puncture-resistant High-Density Polyethylene (HDPE) container. HDPE is preferred because it resists chemical degradation from residual solvents often mixed with triazine waste.

    • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, methanol), collect the solution in a chemically compatible glass or HDPE carboy designated for "Halogen-Free Organic Waste" (unless halogenated solvents were actively used in the assay).

Phase 2: Containment and Labeling 3. Seal Containers: Ensure all waste containers are tightly sealed with leak-proof caps. Do not leave funnels in liquid waste carboys, as triazine derivatives can co-volatilize with evaporating solvents. 4. Apply GHS-Compliant Labels: Clearly label the container with the chemical name, CAS number (879554-45-7), and the specific hazards (Acute Tox. 4, Irritant)[1].

Phase 3: Final Destruction 5. Coordinate with EHS for Incineration: Chemical waste generators must consult local and national hazardous waste regulations to ensure accurate classification[4]. Transfer the sealed containers to your facility's Environmental Health and Safety (EHS) department. The mandatory destruction method is high-temperature incineration . Because the compound contains a high mass percentage of nitrogen, the incinerator must be equipped with nitrogen oxide (NOx) scrubbers to prevent the release of toxic combustion byproducts into the atmosphere.

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.

  • Isolate the Area: Restrict access to the spill zone. If the spill involves a large amount of dry powder, turn off local fans and close fume hood sashes to prevent aerosolization.

  • Containment:

    • For Solids: Do not use a brush and dustpan, which can generate airborne dust. Instead, carefully sweep up the material using a damp absorbent pad or shovel it directly into a suitable, closable container[4].

    • For Liquids: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Collection and Decontamination: Transfer all absorbed material and contaminated PPE into a hazardous waste bag. Wash the affected surface thoroughly with water and a mild detergent for at least 15 minutes[4].

    • Expert Insight: Avoid using strong oxidizing agents like bleach (sodium hypochlorite) for decontamination. The methylamino group on the triazine ring can react with hypochlorite to form volatile, highly toxic chloramines.

  • Disposal: Treat all spill cleanup materials as hazardous waste and route them for incineration as detailed in the SOP above.

References

  • 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol — Chemical Substance Information. NextSDS. 1

  • Degradation of s-triazines by bacteria. ResearchGate. 2

  • SAFETY DATA SHEET: 1,3,5-Triazine. Fisher Scientific. 4

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water. U.S. Environmental Protection Agency (EPA) / Shimadzu. 3

Sources

Handling

Personal protective equipment for handling 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

Standard Operating Procedure & PPE Guide: Handling 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol 1. Executive Summary & Chemical Profile As a Senior Application Scientist, I cannot overstate that establishing a robust "Cul...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol

1. Executive Summary & Chemical Profile As a Senior Application Scientist, I cannot overstate that establishing a robust "Culture of Safety" is the foundation of all successful laboratory operations[1]. When working with specialized triazine derivatives like 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS: 879554-45-7), standard, generalized safety protocols are insufficient. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that researchers and drug development professionals can execute their workflows safely while maintaining strict scientific integrity.

2. Mechanistic Hazard Assessment: The Causality of Protection Understanding why we wear specific Personal Protective Equipment (PPE) is more critical than simply knowing what to wear. According to its GHS classification, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol presents a multi-route exposure risk[2]:

  • Systemic Toxicity (H302, H312, H332): The compound is classified as Acute Toxicity Category 4 across oral, dermal, and inhalation routes[2]. This dictates that all potential entry vectors must be physically blocked during handling.

  • Surface Irritation (H315, H319): Classified as Skin Irrit. 2 and Eye Irrit. 2A[2]. The fine powder can easily adhere to the moisture of the ocular mucosa or sweat on the skin, causing severe localized irritation. Standard safety glasses with side gaps are inadequate for this risk profile.

  • Neurological Impact (H336): The compound may cause drowsiness or dizziness (STOT SE 3)[2]. This indicates that inhalation does not merely cause respiratory irritation; it induces acute central nervous system (CNS) depression. Therefore, localized exhaust ventilation (LEV) is the primary, non-negotiable engineering control.

3. Personal Protective Equipment (PPE) Matrix The following table summarizes the mandatory PPE, the mechanistic rationale behind each choice, and the required validation step to ensure the equipment is functioning correctly before use.

Protection CategoryRecommended SpecificationCausality / Hazard AddressedSelf-Validation Check
Eye/Face Indirectly vented chemical splash gogglesH319 (Eye Irrit. 2A): Prevents fine dust and aerosols from reaching the ocular mucosa[2].Ensure a tight seal around the face; no gaps should be visible between the skin and the gasket.
Hand Double-layered Nitrile gloves (min 0.11mm thickness)H312 & H315: Prevents transdermal absorption and localized skin irritation[2].Perform an air-inflation test on the inner glove prior to donning to verify the absence of micro-punctures.
Body Flame-resistant (FR) or standard cotton lab coat, fully buttonedPrevents the accumulation of toxic chemical dust on personal clothing.Verify that the coat cuffs overlap completely with the inner glove layer.
Respiratory N95/P100 particulate respirator (Only if LEV fails or during spills)H332 & H336: Protects against acute CNS depression (drowsiness/dizziness) from airborne particulates[2].Perform a positive/negative pressure user seal check before entering the active work zone.

4. Operational Plan: Self-Validating Handling Protocol To maintain scientific integrity and safety, the handling of 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol must follow a strict, step-by-step methodology based on established prudent laboratory practices[3].

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and ensure the sash is positioned at the certified working height.

  • Validation: Check the digital face velocity monitor (must read between 80-120 feet per minute). Hold a Kimwipe near the sash gap; it must be gently pulled inward. Do not proceed if airflow is stagnant or turbulent[3].

Step 2: PPE Donning and Integrity Check

  • Action: Don the lab coat, splash goggles, and double nitrile gloves.

  • Validation: Perform the visual and inflation checks outlined in the PPE Matrix.

Step 3: Dispensing and Weighing

  • Action: Transfer the chemical container into the fume hood. Use an anti-static weighing boat and a grounded stainless-steel spatula to weigh the required mass.

  • Causality: Static electricity can cause fine triazine powders to aerosolize, immediately triggering the H332 and H336 inhalation hazards[2].

  • Validation: Observe the powder during transfer. If the powder clings aggressively to the sides of the spatula or boat, static is present. Use an anti-static gun (Zerostat) to neutralize the field before proceeding.

Step 4: Solubilization and Transfer

  • Action: Dissolve the powder in the appropriate solvent (e.g., Acetonitrile) directly within the fume hood before transferring it to the main reaction vessel.

  • Validation: Ensure the solution is fully homogenous and the vessel is tightly capped before moving it outside the localized exhaust zone.

5. Spill Response & Disposal Plan Even with rigorous protocols, accidental exposures can occur. Immediate, calculated responses are required.

Spill Decontamination Methodology:

  • Isolate: Immediately evacuate personnel from the immediate vicinity if the spill occurs outside the fume hood.

  • Suppress: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder[3]. Cover the spill with absorbent pads lightly dampened with water or a compatible solvent (like ethanol) to suppress dust generation.

  • Collect: Carefully scoop the dampened material using non-sparking tools and place it into a designated, sealable hazardous waste container.

  • Clean: Wash the contaminated surface thoroughly with soap and water, followed by an ethanol wipe down to remove residual organics.

Waste Disposal:

  • All contaminated PPE, weighing boats, and spill cleanup materials must be segregated into a clearly labeled "Toxic Solid Waste - Triazine Derivatives" container[3].

  • Liquid waste containing solubilized 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol must be collected in compatible, halogen-free organic waste carboys (unless halogenated solvents were used in the primary reaction)[3].

6. Operational Workflow Diagram

Workflow Start Chemical Storage (20°C, Sealed) Prep Protocol Initiation: PPE & LEV Validation Start->Prep Weigh Anti-Static Weighing (Inside Fume Hood) Prep->Weigh Validated React Closed-System Reaction Setup Weigh->React Decision Spill / Exposure Detected? React->Decision Emergency Emergency Response (Evacuate / Wash) Decision->Emergency Yes Decon Surface Decontamination & PPE Doffing Decision->Decon No Waste Hazardous Waste Disposal Emergency->Waste Decon->Waste

Workflow for handling 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol including PPE checkpoints.

References

  • Title: 4-methyl-6-(methylamino)-1,3,5-triazin-2-ol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Research Council (US) URL: [Link]

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